Guanosine-2'-monophosphate
Description
Guanosine-2'-monophosphate is a natural product found in Helianthus tuberosus with data available.
Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |
|---|---|---|
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InChI |
InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(23-24(19,20)21)5(17)3(1-16)22-9/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 | |
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InChI Key |
WTIFIAZWCCBCGE-UUOKFMHZSA-N | |
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Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N | |
| Source | PubChem | |
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Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.22 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
130-50-7, 12237-00-2, 12222-03-6, 12222-09-2, 12223-03-9, 12237-02-4, 12237-07-9, 12237-24-0, 12238-01-6, 12238-07-2 | |
| Record name | 2′-GMP | |
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| Record name | 2'-Guanylic acid | |
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| Record name | Guanosine 2'-monophosphate | |
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Foundational & Exploratory
The Serendipitous Second Messenger: A Technical Chronicle of Cyclic Guanosine Monophosphate's Discovery and Scientific Ascent
For Researchers, Scientists, and Drug Development Professionals
Preamble: Beyond the Shadow of cAMP
In the landscape of cellular signaling, cyclic adenosine monophosphate (cAMP) long held the spotlight as the quintessential second messenger. However, a parallel and equally intricate world of intracellular communication was quietly awaiting its discovery. This guide navigates the pivotal moments and rigorous experimental journeys that unveiled cyclic guanosine monophosphate (cGMP) as a critical signaling molecule in its own right. We will delve into the technical intricacies of its discovery, the elucidation of its complex signaling cascade, and the foundational experimental methodologies that continue to underpin research in this dynamic field. This is not merely a historical account, but a technical exploration designed to provide researchers and drug development professionals with a deep, actionable understanding of cGMP's origins and its rise to prominence as a therapeutic target.
Chapter 1: The Dawn of a New Nucleotide - The Discovery of cGMP
The story of cGMP begins in the slipstream of its more famous cousin, cAMP. Following the groundbreaking work of Earl W. Sutherland, who was awarded the Nobel Prize in 1971 for his discoveries concerning the mechanisms of the action of hormones, the scientific community was primed to look for other cyclic nucleotides.[1] The prevailing hypothesis was that if adenosine could be cyclized to form a potent signaling molecule, guanosine might undergo a similar transformation.
The first crucial step was the chemical synthesis of cGMP in 1960, which provided the essential standard for its eventual detection in biological systems.[2] Shortly after, in 1961, researchers demonstrated that this synthetic cGMP could be degraded by an enzymatic activity similar to the phosphodiesterase (PDE) that inactivates cAMP.[2] This finding was a strong indicator that cGMP might exist and function within cells.
The definitive identification of naturally occurring cGMP, however, proved to be a more formidable challenge. The breakthrough came with the development of a highly sensitive and specific radioimmunoassay (RIA) for cGMP.[2] This technique, a cornerstone of early cGMP research, allowed for the accurate quantification of the minute concentrations of this nucleotide in tissues and urine.[2] As early as 1963, cGMP was detected in rat urine, and subsequent studies suggested its synthesis from guanosine triphosphate (GTP) by a cyclase enzyme, analogous to adenylyl cyclase.[3]
Experimental Protocol: The cGMP Radioimmunoassay (RIA)
The cGMP RIA was a game-changer, enabling the initial detection and quantification of this elusive molecule. The principle of this competitive binding assay is the competition between unlabeled cGMP (from a sample or standard) and a fixed amount of radiolabeled cGMP for a limited number of binding sites on a cGMP-specific antibody.
Methodology:
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Preparation of Reagents:
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cGMP Antibody: Production of polyclonal or monoclonal antibodies with high affinity and specificity for cGMP.
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Radiolabeled cGMP: Typically, 125I-labeled cGMP is used as the tracer.[4]
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cGMP Standards: A series of known concentrations of unlabeled cGMP are prepared to generate a standard curve.
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Assay Buffer: A buffered solution (e.g., Tris-HCl or phosphate buffer) containing a protein carrier (e.g., bovine serum albumin) to prevent nonspecific binding.
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Separating Agent: A reagent to separate antibody-bound from free radiolabeled cGMP. Common methods include precipitation with a second antibody (e.g., goat anti-rabbit IgG) or adsorption of free cGMP to charcoal.[5][6]
-
-
Assay Procedure (Acetylation Protocol for Enhanced Sensitivity): [4]
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Sample and Standard Preparation: Samples and standards are acetylated to increase the affinity of the antibody for cGMP, thereby enhancing the sensitivity of the assay.
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Incubation: A fixed volume of sample or standard, radiolabeled cGMP, and cGMP antibody are incubated together to allow for competitive binding to reach equilibrium.
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Separation: The antibody-bound cGMP is separated from the free cGMP using a precipitating agent and centrifugation.
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Quantification: The radioactivity of the antibody-bound fraction (the pellet) is measured using a gamma counter.
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Data Analysis: A standard curve is generated by plotting the percentage of bound radiolabeled cGMP against the concentration of the cGMP standards. The concentration of cGMP in the unknown samples is then determined by interpolating their percentage of bound radioactivity on the standard curve.
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Self-Validation and Causality: The specificity of the antibody is paramount for the validity of the RIA. Cross-reactivity with other nucleotides, particularly cAMP, must be rigorously tested and minimized. The inclusion of appropriate controls, such as non-specific binding tubes (lacking the primary antibody) and total count tubes (containing only the radiolabeled cGMP), is essential for accurate data interpretation.[4] The competitive nature of the assay ensures that the measured signal is directly and inversely proportional to the concentration of cGMP in the sample.
Chapter 2: The cGMP Synthesis Machinery - Unmasking the Guanylate Cyclases
With the confirmation of cGMP's existence, the focus shifted to understanding its synthesis. In 1969, the enzyme responsible for converting GTP to cGMP, guanylate cyclase (also known as guanylyl cyclase), was independently described by several laboratories.[2] Unlike adenylyl cyclase, which was primarily found in the cell membrane, guanylate cyclase presented a more complex picture, with both soluble (sGC) and particulate (pGC) forms being identified.[2][7] This duality hinted at distinct regulatory mechanisms and signaling pathways.
The discovery of activators for these cyclases was a pivotal moment in understanding cGMP's physiological roles. The breakthrough for sGC came with the identification of nitric oxide (NO) as a potent activator.[8][9] This discovery, which contributed to the 1998 Nobel Prize in Physiology or Medicine, revealed a novel signaling paradigm where a diffusible gas acts as an intercellular messenger to stimulate cGMP production.[3][9] For pGCs, the discovery of natriuretic peptides, such as atrial natriuretic peptide (ANP), as ligands for their extracellular domains unveiled a new class of hormone signaling pathways that directly generate an intracellular second messenger.[3]
Experimental Protocol: Measuring Guanylate Cyclase Activity
The measurement of guanylate cyclase activity was crucial for characterizing the enzyme and identifying its regulators. A common method involves quantifying the conversion of radiolabeled GTP to radiolabeled cGMP.
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Tissue/Cell Preparation: Homogenates or subcellular fractions (e.g., cytosol for sGC, membranes for pGC) are prepared from the tissue or cells of interest.
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Reaction Mixture: The prepared enzyme source is incubated in a reaction buffer containing:
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[α-32P]GTP: The radiolabeled substrate.
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Divalent Cations: Mn2+ or Mg2+ are required for enzyme activity.[7]
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GTP-Regenerating System: To maintain a constant substrate concentration.
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Phosphodiesterase Inhibitor: To prevent the degradation of the newly synthesized cGMP.
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Activators/Inhibitors: The compounds being tested for their effect on guanylate cyclase activity (e.g., NO donors for sGC, ANP for pGC).
-
-
Incubation: The reaction is carried out at a specific temperature (e.g., 37°C) for a defined period.
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Reaction Termination and Product Separation: The reaction is stopped, and the [32P]cGMP is separated from the unreacted [α-32P]GTP and other nucleotides. This is often achieved through a two-step chromatography process:
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Dowex Cation Exchange Chromatography: To remove the bulk of the unreacted GTP.
-
Alumina Column Chromatography: To specifically bind and then elute the cGMP.[11]
-
-
Quantification: The radioactivity of the eluted [32P]cGMP is measured using a scintillation counter.
-
Data Analysis: The specific activity of guanylate cyclase is calculated and expressed as picomoles of cGMP formed per minute per milligram of protein.[10]
Self-Validation and Causality: The use of a phosphodiesterase inhibitor is critical to ensure that the measured cGMP is a true reflection of the cyclase's synthetic activity and not an underestimation due to degradation. The sequential chromatography steps provide a high degree of specificity in isolating the cGMP product. Comparing the basal activity with the activity in the presence of known activators (e.g., sodium nitroprusside for sGC) validates the responsiveness of the enzyme preparation.
| Enzyme Type | Substrate Specificity | Basal Specific Activity (nmol cGMP/min/mg protein) | Activated Specific Activity (nmol cGMP/min/mg protein) | Activators |
| Soluble Guanylyl Cyclase (sGC) | GTP, ITP | Varies by tissue and purity | 100- to 200-fold increase | Nitric Oxide (NO), Carbon Monoxide (CO) |
| Particulate Guanylyl Cyclase A (pGC-A) | GTP, ITP | Varies by tissue | ANP-dependent increase | Atrial Natriuretic Peptide (ANP), B-type Natriuretic Peptide (BNP) |
| Particulate Guanylyl Cyclase E/F (pGC-E/F) | GTP | Varies | Ca2+/GCAP-dependent | Guanylate Cyclase-Activating Proteins (GCAPs) |
| Data compiled from multiple sources, specific activities can vary significantly based on experimental conditions and enzyme purity.[8][12][13] |
Chapter 3: The Downstream Effectors - From cGMP to Cellular Response
The discovery of cGMP and its synthesis was only half the story. The crucial question remained: how does cGMP exert its effects within the cell? The search for cGMP's downstream targets led to the discovery of a new class of enzymes: the cGMP-dependent protein kinases (PKGs).[2] In a parallel to the cAMP-PKA pathway, PKG was identified as a serine/threonine kinase that is allosterically activated by cGMP.
The purification of PKG was a significant technical achievement. Early attempts were challenging, but the development of affinity chromatography using immobilized cGMP analogs proved to be a highly effective strategy.[2][3] This allowed for the isolation of highly purified PKG, enabling detailed studies of its structure, kinetics, and substrate specificity.
Beyond PKG, other cGMP effectors were also identified, including cGMP-gated ion channels, which are particularly important in phototransduction in the retina, and cGMP-regulated phosphodiesterases, which create a feedback loop by degrading cAMP in response to elevated cGMP.[14][15]
Experimental Protocol: Affinity Chromatography Purification of cGMP-Dependent Protein Kinase (PKG)
This technique leverages the specific binding of PKG to cGMP to isolate it from a complex protein mixture.
-
Preparation of the Affinity Matrix: A cGMP analog, such as 8-(2-aminoethyl)-amino-cAMP or cGMP itself, is covalently coupled to a solid support, typically Sepharose beads.
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Tissue/Cell Lysis and Clarification: The source tissue (e.g., bovine lung, a rich source of PKG) is homogenized, and the lysate is clarified by centrifugation to remove cellular debris.
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Column Loading: The clarified lysate is passed over the affinity column. PKG binds specifically to the immobilized cGMP analog, while most other proteins flow through.
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Washing: The column is washed extensively with a buffer to remove non-specifically bound proteins.
-
Elution: The purified PKG is eluted from the column by applying a buffer containing a high concentration of free cGMP. The free cGMP competes with the immobilized analog for binding to PKG, causing the enzyme to be released from the matrix.
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Analysis of Purity: The purity of the eluted PKG is assessed by methods such as SDS-PAGE followed by protein staining (e.g., Coomassie Blue or silver stain).
Self-Validation and Causality: The specificity of the elution step is a key validation point. Elution with cGMP should yield a highly purified protein corresponding to the molecular weight of PKG. The enzymatic activity of the purified protein should be cGMP-dependent, confirming its identity as PKG.
Chapter 4: The cGMP Signaling Cascade - A Symphony of Molecular Interactions
The discovery of cGMP, guanylate cyclases, and PKG laid the foundation for understanding the complete cGMP signaling pathway. This intricate network of molecular interactions plays a crucial role in a vast array of physiological processes, including smooth muscle relaxation (vasodilation), phototransduction, neurotransmission, and intestinal fluid and electrolyte homeostasis.[10][14][18]
The core logic of the pathway involves an extracellular or intracellular signal leading to the activation of a guanylate cyclase, a subsequent rise in intracellular cGMP levels, the activation of downstream effectors like PKG, and ultimately, a cellular response through the phosphorylation of target proteins.
Downstream Targets of PKG and Cellular Responses
The activation of PKG leads to the phosphorylation of a diverse array of substrate proteins, thereby modulating their activity and bringing about specific cellular responses.
| PKG Substrate | Cellular Location | Physiological Response |
| Inositol trisphosphate (IP3) receptor | Endoplasmic Reticulum | Inhibition of Ca2+ release, leading to smooth muscle relaxation. |
| Phospholamban | Sarcoplasmic Reticulum | Increased Ca2+ uptake, contributing to cardiac muscle relaxation. |
| Vasodilator-stimulated phosphoprotein (VASP) | Cytoskeleton/Focal Adhesions | Regulation of actin dynamics, inhibition of platelet aggregation.[10] |
| Potassium Channels (e.g., Kv1 family) | Plasma Membrane | Increased K+ efflux, leading to hyperpolarization and smooth muscle relaxation.[18][19] |
| Cyclic AMP-responsive element-binding protein 1 (CREB1) | Nucleus | Regulation of gene expression.[18][19] |
| Regulator of G protein signaling (RGS) proteins | Cytosol/Plasma Membrane | Attenuation of G-protein coupled receptor signaling.[20] |
Conclusion: From a Chemical Curiosity to a Therapeutic Goldmine
The journey of cyclic guanosine monophosphate from a synthesized novelty to a well-established second messenger is a testament to the power of persistent scientific inquiry and technological innovation. The development of sensitive assays, the purification of key enzymes, and the identification of physiological activators have collectively painted a detailed picture of a sophisticated signaling network. For researchers and drug development professionals, this deep understanding of the discovery and history of cGMP not only provides a rich scientific context but also illuminates the numerous points within the pathway that are amenable to therapeutic intervention. The legacy of the early pioneers in cGMP research continues to inspire the development of novel drugs targeting this versatile signaling molecule for a wide range of diseases, from cardiovascular disorders to neurological conditions.
References
- Kots, A. Y., et al. "A Short History of cGMP, Guanylyl Cyclases, and cGMP-Dependent Protein Kinases." cGMP: Generators, Effectors and Therapeutic Implications, vol. 191, Springer Berlin Heidelberg, 2009, pp. 1–14.
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"Cyclic guanosine monophosphate - Wikipedia." Wikimedia Foundation, 12 Nov. 2023, [Link].
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"Measurement of cGMP and Soluble Guanylyl Cyclase Activity | Request PDF." ResearchGate, . Accessed 12 Jan. 2026.
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"A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC." National Center for Biotechnology Information, . Accessed 12 Jan. 2026.
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"Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC - NIH." National Center for Biotechnology Information, . Accessed 12 Jan. 2026.
- "Radioimmunoassay for the quantification of cGMP levels in cells and tissues - PubMed." National Center for Biotechnology Information, pubmed.ncbi.nlm.nih.gov/23737013/. Accessed 12 Jan. 2026.
- "Nucleotidyl Cyclase Activity of Particulate Guanylyl Cyclase A: Comparison With Particulate Guanylyl Cyclases E and F, Soluble Guanylyl Cyclase and Bacterial Adenylyl Cyclases CyaA and Edema Factor - PubMed." National Center for Biotechnology Information, pubmed.ncbi.nlm.nih.gov/23894576/. Accessed 12 Jan. 2026.
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"Kinase activity profiling identifies putative downstream targets of cGMP/PKG signaling in inherited retinal neurodegeneration - PMC - PubMed Central." National Center for Biotechnology Information, . Accessed 12 Jan. 2026.
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"(PDF) Kinase activity profiling identifies putative downstream targets of cGMP/PKG signaling in inherited retinal neurodegeneration - ResearchGate." ResearchGate, . Accessed 12 Jan. 2026.
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"Methods and assays for detecting guanylate cyclase activity - SciSpace." SciSpace, . Accessed 12 Jan. 2026.
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"Purification and characterization of 3':5'-cyclic GMP-dependent protein kinase - PMC - NIH." National Center for Biotechnology Information, . Accessed 12 Jan. 2026.
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The Emergent Role of 2',3'-Cyclic Guanosine Monophosphate in the Pathobiology of Ralstonia solanacearum: A Technical Guide
For: Researchers, scientists, and drug development professionals.
Abstract
Ralstonia solanacearum, the causative agent of bacterial wilt, poses a significant threat to global agriculture. Understanding the intricate regulatory networks that govern its virulence is paramount for the development of effective control strategies. While the role of the second messenger bis-(3',5')-cyclic diguanosine monophosphate (c-di-GMP) in R. solanacearum pathogenesis is well-established, recent evidence has unveiled a novel signaling pathway orchestrated by its positional isomer, 2',3'-cyclic guanosine monophosphate (2',3'-cGMP). This technical guide provides a comprehensive overview of the current understanding of 2',3'-cGMP signaling in R. solanacearum. We will delve into the enzymatic machinery responsible for its synthesis and degradation, explore its downstream effector proteins and regulatory targets, and discuss its profound impact on virulence and other key biological functions. This guide also presents detailed methodologies for the investigation of 2',3'-cGMP signaling, aiming to equip researchers with the tools necessary to further unravel this exciting new frontier in bacterial signal transduction.
Introduction: A New Player in Ralstonia solanacearum Virulence
Ralstonia solanacearum is a devastating phytopathogen with a wide host range, causing significant economic losses worldwide.[1] Its ability to cause disease is tightly regulated by a complex network of signaling pathways that respond to various environmental cues. Central to this regulation are nucleotide second messengers, small molecules that modulate a wide array of cellular processes. For years, research has predominantly focused on the role of c-di-GMP in controlling virulence-associated traits in R. solanacearum, such as biofilm formation, motility, and the production of exopolysaccharides (EPS).[1][2][3]
However, recent groundbreaking research has brought another cyclic nucleotide, 2',3'-cGMP, into the spotlight.[1][2][3][4][5] Unlike the canonical 3',5'-cGMP, which is a well-known second messenger in eukaryotes, 2',3'-cyclic nucleotide monophosphates (2',3'-cNMPs) are now recognized as important signaling molecules in all domains of life.[6][7] In bacteria, 2',3'-cNMPs have been implicated in the regulation of biofilm formation, motility, and stress responses.[6][8][9][10] This guide will focus specifically on the burgeoning field of 2',3'-cGMP signaling in the context of R. solanacearum pathobiology.
The 2',3'-cGMP Signaling Cascade in Ralstonia solanacearum
Recent studies have begun to elucidate the components and regulatory logic of the 2',3'-cGMP signaling pathway in R. solanacearum. This pathway appears to operate in parallel with, and potentially crosstalks with, the well-established c-di-GMP network to fine-tune the expression of virulence factors.
Synthesis and Degradation of 2',3'-cGMP
A key discovery in R. solanacearum is the identification of a protein, RSp0334, which possesses an evolved GGDEF domain.[1][2][3][4][5] While canonical GGDEF domains synthesize c-di-GMP, the variant in RSp0334, characterized by a LLARLGGDQF motif, is proposed to be involved in the metabolism of 2',3'-cGMP.[1][2][4][5] Deletion of the RSp0334 gene leads to an increase in intracellular 2',3'-cGMP levels, suggesting that RSp0334 may be involved in the degradation of this second messenger.[1][2][3][4][5] It is hypothesized that RSp0334 catalyzes the conversion of 2',3'-cGMP to (2',5')(3',5')-cyclic diguanosine monophosphate (2',3'-c-di-GMP).[1][2][4][5]
In many bacteria, the primary source of 2',3'-cNMPs is the degradation of RNA by RNases.[6][8][9] For instance, in Escherichia coli and Salmonella enterica, RNase I is responsible for the production of detectable levels of 2',3'-cNMPs.[9] Whether a similar mechanism is at play in R. solanacearum for the synthesis of 2',3'-cGMP remains an open area of investigation.
The RSp0980 Transcriptional Regulator: A Key Effector of 2',3'-cGMP
The downstream effects of 2',3'-cGMP in R. solanacearum are mediated, at least in part, by the transcriptional regulator RSp0980.[1][2][3][4][5] This protein has been shown to bind specifically and with high affinity to 2',3'-cGMP.[1][2][4][5] This binding event abolishes the interaction between RSp0980 and the promoter regions of its target genes, thereby modulating their expression.[1][2][4][5] This discovery identifies RSp0980 as a direct receptor and effector of 2',3'-cGMP signaling in this bacterium.
A Visual Representation of the Signaling Pathway
The interplay between these components can be visualized in the following signaling pathway diagram:
Caption: The 2',3'-cGMP signaling pathway in Ralstonia solanacearum.
Biological Functions Regulated by 2',3'-cGMP
The 2',3'-cGMP signaling pathway exerts control over several crucial biological functions in R. solanacearum, many of which are directly linked to its virulence.
Virulence and Quorum Sensing
A key finding is that 2',3'-cGMP controls virulence and quorum sensing (QS) signaling systems in R. solanacearum.[1][2][3][4][5] The deletion of RSp0334, leading to elevated 2',3'-cGMP levels, results in altered virulence-related phenotypes.[3] This underscores the importance of maintaining a precise intracellular concentration of this second messenger for proper pathogenic development.
Biofilm Formation and Motility
In addition to virulence and QS, the 2',3'-cGMP pathway also influences biofilm formation and motility.[3] These processes are critical for the lifecycle of R. solanacearum, enabling it to colonize host plants and disseminate to new infection sites. The regulation of these traits by 2',3'-cGMP highlights its role as a key modulator of the bacterium's lifestyle transitions.
Summary of Phenotypic Consequences
The following table summarizes the observed phenotypic changes in an RSp0334 mutant, which exhibits increased intracellular levels of 2',3'-cGMP:
| Phenotype | Observation in RSp0334 Mutant | Implication of Increased 2',3'-cGMP |
| Virulence | Altered | 2',3'-cGMP is a key regulator of pathogenicity. |
| Quorum Sensing | Altered | 2',3'-cGMP is involved in cell-to-cell communication. |
| Biofilm Formation | Altered | 2',3'-cGMP influences the sessile lifestyle. |
| Motility | Altered | 2',3'-cGMP modulates the motile lifestyle. |
| EPS Production | Altered | 2',3'-cGMP affects the production of key virulence factors. |
| Cellulase Activity | Altered | 2',3'-cGMP regulates enzymes involved in plant tissue degradation. |
This table is a qualitative summary based on the reported alterations in phenotypes.[3]
Methodologies for Studying 2',3'-cGMP Signaling
Investigating this novel signaling pathway requires a combination of genetic, biochemical, and analytical techniques. This section provides an overview of a key experimental workflow for the quantification of intracellular 2',3'-cGMP.
Quantification of Intracellular 2',3'-cGMP by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific detection and quantification of small molecules like cyclic nucleotides from complex biological samples.[11]
Experimental Protocol
-
Bacterial Culture and Harvest:
-
Grow R. solanacearum strains (wild-type, mutants, and complemented strains) to the desired growth phase (e.g., mid-logarithmic or stationary phase) under appropriate conditions.
-
Rapidly harvest the bacterial cells by centrifugation at a low temperature (e.g., 4°C) to quench metabolic activity.
-
Wash the cell pellet with a cold buffer (e.g., phosphate-buffered saline) to remove residual media components.
-
-
Metabolite Extraction:
-
Resuspend the cell pellet in a pre-chilled extraction solvent. A common choice is a mixture of organic solvents like acetonitrile/methanol/water.[11]
-
Lyse the cells to release intracellular metabolites. This can be achieved by mechanical disruption methods such as bead beating or sonication.[11]
-
Ensure all extraction steps are performed at low temperatures to minimize enzymatic degradation of 2',3'-cGMP.
-
-
Sample Preparation:
-
Centrifuge the cell lysate at high speed to pellet cellular debris.
-
Collect the supernatant containing the extracted metabolites.
-
Evaporate the supernatant to dryness, for example, under a stream of nitrogen or using a vacuum concentrator.[11]
-
Reconstitute the dried extract in a solvent compatible with the LC-MS/MS system (e.g., water or a low percentage of organic solvent).[11]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate 2',3'-cGMP from other cellular components using a suitable liquid chromatography column (e.g., a reverse-phase or anion-exchange column).[12][13]
-
Detect and quantify 2',3'-cGMP using tandem mass spectrometry in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.
-
Use a stable isotope-labeled internal standard of 2',3'-cGMP to correct for variations in extraction efficiency and instrument response.
-
Generate a standard curve using known concentrations of purified 2',3'-cGMP to accurately quantify the amount in the bacterial samples.[12][13]
-
Workflow Diagram
Caption: Workflow for the quantification of intracellular 2',3'-cGMP.
Future Directions and Therapeutic Implications
The discovery of the 2',3'-cGMP signaling pathway in R. solanacearum opens up several exciting avenues for future research. Key questions that remain to be answered include:
-
What are the specific environmental or host-derived signals that trigger fluctuations in intracellular 2',3'-cGMP levels?
-
What is the complete repertoire of 2',3'-cGMP synthases and phosphodiesterases in R. solanacearum?
-
What is the full spectrum of genes and cellular processes regulated by the RSp0980 transcriptional regulator?
-
Does crosstalk occur between the 2',3'-cGMP and c-di-GMP signaling pathways, and if so, what are the molecular mechanisms involved?
-
Can the enzymes involved in 2',3'-cGMP metabolism or the RSp0980 effector protein be targeted for the development of novel anti-virulence drugs?
From a drug development perspective, the components of this pathway represent promising targets. Small molecules that inhibit 2',3'-cGMP synthesis or modulate the activity of its effector proteins could potentially disrupt the virulence of R. solanacearum without imposing a bactericidal selective pressure, which may slow the development of resistance.
Conclusion
The elucidation of the 2',3'-cGMP signaling pathway in Ralstonia solanacearum represents a significant advancement in our understanding of the complex regulatory networks that govern bacterial phytopathogenesis. This novel pathway, with its unique enzymatic machinery and dedicated effector protein, adds a new layer of complexity to the intricate signaling landscape of this important pathogen. The continued exploration of this pathway holds great promise for the development of innovative strategies to combat the devastating effects of bacterial wilt disease.
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Guanosine Monophosphate: A Comprehensive Technical Guide to its Natural Occurrence, Biosynthesis, and Analysis
This guide provides an in-depth exploration of Guanosine Monophosphate (GMP), a pivotal nucleotide in cellular metabolism and signaling. Tailored for researchers, scientists, and professionals in drug development, this document delves into the natural sources of GMP, its intricate biosynthetic pathways, and the technical methodologies for its extraction and quantification. Our focus is on providing not just procedural steps but also the underlying scientific principles to empower effective application and innovation in the field.
Introduction: The Central Role of Guanosine Monophosphate
Guanosine Monophosphate (GMP), also known as 5′-guanidylic acid, is a ribonucleotide composed of the purine base guanine, the pentose sugar ribose, and a single phosphate group. As a fundamental building block for RNA, GMP is essential for the transcription of genetic information. Beyond this primary role, GMP and its derivatives, particularly guanosine triphosphate (GTP) and cyclic guanosine monophosphate (cGMP), are integral to a multitude of cellular processes. These include energy transfer in protein synthesis, intracellular signal transduction, and the regulation of various metabolic pathways. Given its critical functions, the cellular concentration of GMP is meticulously maintained through a balance of de novo synthesis and salvage pathways, making the enzymes involved in its metabolism significant targets for therapeutic intervention in oncology, immunology, and infectious diseases.
Natural Occurrence and Dietary Sources of GMP
GMP is ubiquitously present in all forms of life as a constituent of RNA. In the context of nutrition and food science, GMP is a key contributor to the umami taste, the fifth basic taste often described as savory or meaty.[1] This flavor-enhancing property is particularly potent when GMP is used in synergy with monosodium glutamate (MSG) and inosine monophosphate (IMP).
The most notable natural source of GMP is the dried shiitake mushroom (Lentinula edodes), where the drying process significantly enhances its concentration through the enzymatic breakdown of RNA.[2] Other significant dietary sources include:
-
Fungi and Yeast: Various other mushrooms and yeast extracts are rich in GMP.[2]
-
Fermented Products: Fermented foods like soy sauce can contain notable levels of GMP.
-
Meats and Fish: While IMP is the predominant umami nucleotide in meats and fish, GMP is also present.[1]
Industrially, GMP for use as a food additive (E number E626) is primarily produced through microbial fermentation.[2]
Below is a table summarizing the approximate GMP content in various food sources. It is important to note that these values can vary significantly based on the specific variety, preparation method, and storage conditions of the food.
| Food Source | Typical GMP Concentration Range (mg/100g) |
| Dried Shiitake Mushrooms | 40 - 150 |
| Yeast Extract | 20 - 100 |
| Soy Sauce | 5 - 20 |
| Cured Meats | 1 - 10 |
| Certain Cheeses (e.g., Parmesan) | 1 - 5 |
Biosynthesis of Guanosine Monophosphate
The cellular pool of GMP is maintained by two primary pathways: the de novo synthesis pathway, which builds the purine ring from simpler precursors, and the salvage pathway, which recycles pre-existing purine bases and nucleosides.[3][4] The choice between these pathways is tissue-specific and depends on the cell's proliferative state and energy status, with the de novo pathway being more energy-intensive.[3][5]
De Novo Biosynthesis Pathway
The de novo synthesis of purines is a highly conserved, multi-step process that occurs in the cytoplasm of most tissues, with the liver being a major site.[6] The pathway culminates in the synthesis of inosine monophosphate (IMP), which serves as the common precursor for both AMP and GMP.[4][6]
The conversion of IMP to GMP is a two-step process:
-
Oxidation of IMP to Xanthosine Monophosphate (XMP): This is the first committed and rate-limiting step in GMP synthesis. The enzyme Inosine Monophosphate Dehydrogenase (IMPDH) catalyzes the NAD⁺-dependent oxidation of IMP to XMP.[7][8]
-
Amination of XMP to Guanosine Monophosphate (GMP): The enzyme GMP Synthetase (GMPS) catalyzes the transfer of an amino group from glutamine to XMP, forming GMP. This reaction is driven by the hydrolysis of ATP to AMP and pyrophosphate.[9]
The regulation of this pathway is crucial for maintaining a balanced pool of purine nucleotides. GMP acts as a feedback inhibitor of its own synthesis from IMP.[10] Furthermore, both AMP and GMP can allosterically inhibit the initial committed step of the de novo pathway, catalyzed by PRPP amidotransferase.[10]
Caption: De Novo synthesis of GMP from IMP.
Purine Salvage Pathway
The salvage pathway is an energy-efficient mechanism for recycling purine bases (guanine and hypoxanthine) and nucleosides (guanosine) derived from the diet or the degradation of nucleic acids.[3][11] This pathway is particularly important in tissues with limited or no de novo synthesis capabilities, such as the brain and bone marrow.[12]
The key enzyme in the salvage of guanine is Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) . It catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to guanine, directly yielding GMP.[6][12][13]
Caption: Overview of the cGMP signaling pathway.
Methodologies for Extraction and Quantification of GMP
Accurate quantification of GMP in biological matrices is essential for metabolic research, clinical diagnostics, and quality control in the food and pharmaceutical industries. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose, offering high sensitivity and specificity.
Extraction of GMP from Biological Samples
The choice of extraction protocol depends on the sample matrix. The primary goal is to efficiently lyse cells, precipitate proteins and other interfering macromolecules, and solubilize the nucleotides in a solvent compatible with downstream analysis.
Protocol 1: Extraction from Microbial Cells
This protocol is adapted from methods for extracting cyclic dinucleotides and is suitable for bacteria and yeast.
-
Cell Harvesting: Harvest a defined quantity of cells (e.g., equivalent to 1 ml at an OD600 of 1.8) by centrifugation at 4°C.
-
Washing: Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) to remove extracellular contaminants.
-
Cell Lysis and Nucleotide Extraction: a. Resuspend the cell pellet in 100 µL of ice-cold PBS. b. Heat the suspension at 100°C for 5 minutes to lyse the cells and denature nucleases. c. Add ice-cold ethanol to a final concentration of 65% and vortex vigorously. This step precipitates proteins and larger nucleic acids. d. Centrifuge at high speed (e.g., 16,000 x g) for 5 minutes at 4°C. e. Carefully collect the supernatant, which contains the extracted nucleotides.
-
Sample Concentration: Dry the collected supernatant using a vacuum concentrator. The resulting pellet can be stored at -80°C.
-
Reconstitution: Prior to HPLC analysis, reconstitute the dried extract in a known volume of the HPLC mobile phase.
Protocol 2: Extraction from Animal Tissues
This protocol is a general method for preparing extracts from animal tissues.
-
Tissue Preparation: On ice, trim the tissue to remove fat and connective tissue, then dice it into small pieces.
-
Homogenization: a. Weigh the tissue and place it in a pre-cooled blender or homogenizer vessel. b. Add 2-3 volumes of ice-cold extraction buffer (e.g., perchloric acid or a methanol/chloroform mixture) per gram of tissue. c. Homogenize at high speed until the tissue is completely disrupted.
-
Protein Precipitation and Clarification: a. Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins. b. Carefully collect the supernatant. If using perchloric acid, neutralize the supernatant with a solution like potassium carbonate.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter before HPLC analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) coupled with a UV detector is a robust method for separating and quantifying GMP.
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 250 x 4.6 mm).
-
Mobile Phase: An isocratic or gradient elution using a phosphate buffer (e.g., 150 mM potassium phosphate, pH 6.0) with a small percentage of an organic modifier like methanol (e.g., 3%). [14]* Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detector set to 260 nm, the absorbance maximum for guanine. [14]* Quantification: A standard curve is generated using known concentrations of a pure GMP standard. The concentration of GMP in the unknown samples is determined by comparing the peak area of the sample to the standard curve.
Self-Validating System:
To ensure the trustworthiness of the results, the protocol must be self-validating. This involves:
-
Internal Standards: Spiking samples with a known amount of a structurally similar but chromatographically distinct molecule to account for extraction losses and injection variability.
-
Recovery Efficiency: Performing spike-and-recovery experiments on a representative sample matrix to determine the efficiency of the extraction process.
-
Linearity and Limits of Detection/Quantification: Establishing the linear range of the assay and its sensitivity using the standard curve.
Conclusion and Future Directions
Guanosine monophosphate stands as a cornerstone of molecular biology, with its influence extending from the fundamental processes of genetic information transfer to the intricate networks of cellular signaling. A thorough understanding of its natural distribution, biosynthetic regulation, and analytical determination is paramount for researchers in both basic science and applied fields like drug development. The enzymes of the GMP biosynthetic pathways, particularly IMPDH, are validated targets for immunosuppressive, antiviral, and anticancer therapies. [7][8]Furthermore, the cGMP signaling cascade continues to present a wealth of opportunities for therapeutic intervention in a broad spectrum of diseases. Future research will likely focus on elucidating the complex, tissue-specific regulation of GMP metabolism and its interplay with other metabolic pathways in health and disease, paving the way for more targeted and effective therapeutic strategies.
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Guanosine-2'-monophosphate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
Guanosine-2'-monophosphate (2'-GMP), a positional isomer of the more common 3'- and 5'-guanosine monophosphates, is a purine ribonucleotide of significant interest in various fields of biochemical and pharmaceutical research. While often studied in the context of a mixture with its 3' counterpart, the distinct chemical properties and biological roles of the 2'-isomer warrant specific investigation. This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, biological significance, and analytical methodologies pertaining to 2'-GMP. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of nucleotide metabolism, RNA biology, and the development of novel therapeutics.
Introduction
This compound (2'-GMP) is a ribonucleotide consisting of a guanine nucleobase, a ribose sugar, and a phosphate group esterified at the 2' position of the ribose moiety.[1] While less abundant than its 5'- and 3'-isomers, 2'-GMP and its derivatives are implicated in a range of biological processes, including RNA metabolism and cellular signaling.[2][3] Its unique structural configuration confers distinct chemical and biological properties, making it a subject of interest for the development of therapeutic agents and as a tool for probing enzymatic mechanisms. This guide will elucidate the fundamental characteristics of 2'-GMP, from its molecular architecture to its functional implications in biological systems.
Chemical Structure and Physicochemical Properties
The precise chemical structure of 2'-GMP dictates its interactions with biological macromolecules and its overall behavior in solution. Understanding these properties is fundamental for its application in experimental settings.
Chemical Structure
2'-GMP is formally known as [(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate.[1] The key feature distinguishing it from its isomers is the attachment of the phosphate group to the 2'-hydroxyl group of the ribose sugar.
Physicochemical Properties
A summary of the key physicochemical properties of Guanosine Monophosphate is presented in the table below. While some of these properties are for the general GMP molecule, they provide a strong indication of the expected properties for the 2'-isomer.
| Property | Value | Source |
| Molecular Formula | C10H14N5O8P | [1] |
| Molecular Weight | 363.22 g/mol | [1] |
| Appearance | White to off-white powder | [3] |
| Solubility | Soluble in water (≥25.9 mg/mL for the disodium salt); insoluble in DMSO and EtOH.[2] | [2] |
| UV λmax (in 0.01N HCl) | 256 nm | [4] |
| Acidity (pKa) | 0.7, 2.4, 6.1, 9.4 (for GMP) | [5] |
Biological Significance and Signaling Pathways
2'-GMP is not merely a structural isomer but an active participant in cellular biochemistry. Its roles are intrinsically linked to RNA metabolism and have emerging implications in cellular signaling cascades.
Role in RNA Metabolism
Guanosine monophosphates, in general, are fundamental building blocks for RNA synthesis.[5] While 5'-GMP is the direct precursor, the presence of 2'-GMP can arise from the non-specific hydrolysis of RNA or through the action of certain ribonucleases. Notably, 2'-GMP has been identified as an inhibitor of Ribonuclease T1, an enzyme that specifically cleaves RNA after guanine residues.[1] This inhibitory action underscores the potential for 2'-GMP to modulate RNA stability and processing.
The 2',3'-cGMP-Guanosine Signaling Pathway
Recent research has unveiled the existence of a novel signaling pathway involving cyclic guanosine monophosphates. Tissue injury can trigger the degradation of RNA, leading to the formation of noncanonical 2',3'-cyclic GMP (2',3'-cGMP). This cyclic nucleotide is then metabolized to 2'-GMP and 3'-GMP, which are further converted to guanosine. Both adenosine, produced via a parallel pathway from 2',3'-cAMP, and guanosine are known to have tissue-protective effects.
The diagram below illustrates the key steps in the 2',3'-cGMP-guanosine signaling pathway.
This pathway highlights a protective role for 2'-GMP as an intermediate in a cascade that ultimately generates cytoprotective guanosine.
Synthesis and Purification
The availability of pure 2'-GMP is crucial for research and development. Both enzymatic and chemical synthesis routes can be employed, followed by rigorous purification.
Enzymatic Synthesis
Enzymatic synthesis offers a highly specific and often more environmentally friendly approach to producing nucleotides. While specific protocols for 2'-GMP are less common than for its isomers, the general principles of enzymatic phosphorylation can be applied. For instance, a multi-enzyme system can be designed to phosphorylate guanosine to its monophosphate forms.[6] Diguanylate cyclases have also been utilized for the synthesis of c-di-GMP and its analogues, demonstrating the power of enzymatic approaches in nucleotide synthesis.[7][8][9]
Chemical Synthesis
Chemical synthesis provides a versatile route to 2'-GMP and its derivatives. The synthesis of 2'-modified nucleoside triphosphates, for example, often involves a multi-step process starting from a protected guanosine derivative.[10] The phosphorylation step typically employs a phosphorylating agent like phosphoryl chloride. While effective, chemical synthesis may require careful protection and deprotection steps to ensure regioselectivity and can generate byproducts that necessitate thorough purification.[6]
Purification
High-performance liquid chromatography (HPLC) is the method of choice for the purification of 2'-GMP. Anion-exchange chromatography is particularly effective in separating nucleotides based on their charge.[11] Reversed-phase HPLC can also be employed, often with an ion-pairing agent to improve retention and separation of the highly polar nucleotide.[12]
Analytical Methodologies
Accurate and sensitive analytical methods are essential for the characterization and quantification of 2'-GMP in various matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of nucleotides. A typical HPLC method for 2'-GMP would involve a C18 reversed-phase column with a mobile phase consisting of an aqueous buffer (e.g., potassium phosphate) and an organic modifier (e.g., acetonitrile or methanol).[12][13] The use of a photodiode array (PDA) detector allows for the monitoring of the absorbance at the λmax of guanine (around 252-260 nm), providing both qualitative and quantitative information.[12][14]
Experimental Protocol: HPLC Analysis of 2'-GMP
-
Sample Preparation: Dissolve the 2'-GMP sample in the mobile phase or a compatible solvent to a known concentration. If analyzing from a complex matrix, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.
-
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a PDA detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate, pH adjusted to 6.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-10 min, 5-20% B; 10-15 min, 20-50% B; 15-20 min, 50-5% B; 20-25 min, 5% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
-
Data Analysis: Identify the 2'-GMP peak based on its retention time compared to a standard. Quantify the concentration using a calibration curve generated from standards of known concentrations.
The following diagram outlines the general workflow for the HPLC analysis of 2'-GMP.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers exceptional sensitivity and specificity for the analysis of 2'-GMP.[15][16][17] Electrospray ionization (ESI) is a commonly used ionization technique for nucleotides. In tandem mass spectrometry, specific precursor-to-product ion transitions can be monitored, allowing for highly selective quantification even in complex biological matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of 2'-GMP. Both 1H and 13C NMR can provide detailed information about the connectivity of atoms within the molecule.[4][18][19][20] 2D NMR techniques, such as COSY and HSQC, can further aid in the assignment of protons and carbons, confirming the identity and purity of the compound.
Applications in Research and Drug Development
The unique properties of 2'-GMP and its derivatives make them valuable tools in various research and development endeavors.
Research Applications
As a modulator of RNA-processing enzymes and an intermediate in a novel signaling pathway, 2'-GMP is a valuable probe for studying these biological processes.[1][3] Its use in biochemical assays can help to elucidate the mechanisms of ribonucleases and other nucleotide-binding proteins.
Drug Development
The involvement of nucleotides in a vast array of cellular processes makes them attractive targets for drug development. The modulation of nucleotide levels and signaling pathways is a strategy employed in the development of therapies for metabolic disorders, viral infections, and cancer.[3] The structural and functional understanding of 2'-GMP can inform the design of novel nucleotide analogs with therapeutic potential.
Conclusion
This compound, though less studied than its isomers, is a ribonucleotide with distinct and important roles in cellular biochemistry. Its involvement in RNA metabolism and as a key intermediate in the 2',3'-cGMP-guanosine signaling pathway highlights its biological significance. A thorough understanding of its chemical structure, physicochemical properties, and the analytical techniques for its study is paramount for researchers and drug development professionals. This guide has provided a comprehensive overview of these aspects, aiming to facilitate further investigation into the intriguing biology and therapeutic potential of 2'-GMP.
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The Role of Cyclic GMP in Regulating Ion Channel Conductance: An In-depth Technical Guide
This guide provides a comprehensive technical overview of the pivotal role of cyclic guanosine monophosphate (cGMP) as a second messenger in modulating ion channel activity. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core mechanisms of cGMP signaling, its direct and indirect effects on ion channel conductance, and the state-of-the-art methodologies employed to investigate these intricate interactions. Our focus is on delivering not just procedural steps but the underlying scientific rationale, ensuring a robust and validated approach to experimentation in this dynamic field.
The cGMP Signaling Cascade: A Dynamic Regulator of Cellular Excitability
Cyclic GMP is a ubiquitous second messenger that translates a wide array of extracellular signals into specific intracellular responses, with the regulation of ion channel conductance being a cornerstone of its function.[1][2] The intracellular concentration of cGMP is meticulously controlled by the balanced activities of two enzyme families: guanylate cyclases (GCs), which synthesize cGMP from guanosine triphosphate (GTP), and phosphodiesterases (PDEs), which catalyze its degradation.[1][3][4]
There are two major classes of guanylate cyclases: soluble guanylate cyclases (sGCs), which are activated by nitric oxide (NO), and particulate guanylate cyclases (pGCs), which are cell-surface receptors for natriuretic peptides.[5][6] Once synthesized, cGMP exerts its effects on ion channels through two primary mechanisms:
-
Direct Gating: cGMP can directly bind to and induce a conformational change in certain ion channels, leading to their opening or closing. The most prominent examples are the cyclic nucleotide-gated (CNG) channels.[7][8]
-
Indirect Modulation: cGMP can activate cGMP-dependent protein kinase (PKG), a serine/threonine kinase.[9][10] PKG, in turn, phosphorylates various target proteins, including ion channels or their associated regulatory proteins, thereby modulating their activity.[5][10]
The spatiotemporal dynamics of cGMP signaling are critical for its specificity. This is achieved through the compartmentalization of GCs, PDEs, and their downstream effectors into distinct subcellular microdomains, ensuring that cGMP signals are delivered to the right place at the right time.[3][11]
Figure 2: Workflow for an inside-out patch-clamp experiment to study the direct gating of ion channels by cGMP.
Live-Cell Imaging of cGMP Dynamics
Förster Resonance Energy Transfer (FRET)-based biosensors are powerful tools for visualizing the spatiotemporal dynamics of cGMP in living cells. [12][13]These genetically encoded sensors allow for real-time monitoring of changes in intracellular cGMP concentrations in response to various stimuli, providing valuable insights into the upstream signaling events that lead to ion channel modulation.
Conclusion and Future Directions
The regulation of ion channel conductance by cGMP is a fundamental mechanism that governs a vast array of physiological processes, from sensory perception to cardiovascular function. A thorough understanding of the cGMP signaling pathway and its intricate interplay with ion channels is crucial for both basic research and the development of novel therapeutic strategies. The continued development and application of advanced electrophysiological and imaging techniques will undoubtedly unravel further complexities of this vital signaling system, opening new avenues for targeting cGMP-mediated ion channel modulation in the treatment of human diseases.
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Methodological & Application
Application Note: Robust Quantification of Cyclic di-GMP in Bacterial Cells by LC-MS/MS
Abstract
Cyclic di-guanosine monophosphate (c-di-GMP) is a ubiquitous bacterial second messenger that governs critical cellular processes, including biofilm formation, motility, and virulence.[1][2] Accurate quantification of intracellular c-di-GMP levels is paramount for deciphering its complex regulatory networks and for the development of novel antimicrobial strategies. This application note provides a detailed, field-proven protocol for the sensitive and specific quantification of c-di-GMP from bacterial cultures using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology encompasses a comprehensive guide to sample extraction, chromatographic separation, mass spectrometric detection, and data analysis, designed for researchers, scientists, and drug development professionals.
Introduction: The Central Role of c-di-GMP in Bacterial Physiology
Since its discovery, bis-(3',5')-cyclic dimeric guanosine monophosphate (c-di-GMP) has emerged as a key signaling molecule in a vast array of bacterial species.[3][4] It orchestrates the transition between motile, planktonic lifestyles and sessile, biofilm-associated communities.[2][5] The intracellular concentration of c-di-GMP is tightly regulated by the opposing activities of diguanylate cyclases (DGCs), which synthesize c-di-GMP from two GTP molecules, and phosphodiesterases (PDEs), which degrade it.[2] Given its central role in bacterial behavior, the c-di-GMP signaling pathway is an attractive target for novel therapeutics aimed at combating bacterial infections and biofilm-related complications.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the accurate and sensitive quantification of c-di-GMP in complex biological matrices.[6][7] Its high specificity, derived from monitoring specific precursor-to-product ion transitions, and sensitivity make it superior to other methods like those based on high-performance liquid chromatography (HPLC) with UV detection alone.[8][9] This guide provides a robust and validated workflow to empower researchers to reliably measure c-di-GMP levels.
Caption: c-di-GMP signaling pathway.
Experimental Workflow Overview
The quantification of c-di-GMP by LC-MS/MS involves a multi-step process that must be carefully executed to ensure data accuracy and reproducibility. The workflow begins with the rapid harvesting of bacterial cells and immediate quenching of metabolic activity to preserve the in vivo nucleotide pools. This is followed by efficient extraction of nucleotides, chromatographic separation of c-di-GMP from other cellular components, and finally, detection and quantification by tandem mass spectrometry.
Caption: Overall LC-MS/MS workflow.
Materials and Reagents
Reagents
-
c-di-GMP sodium salt (Biolog)
-
Stable isotope-labeled c-di-GMP (e.g., ¹⁵N₁₀-c-di-GMP) or a suitable analog (e.g., Difluoro 3’3’-c-di-GMP) as an internal standard (IS).[10][11]
-
LC-MS grade acetonitrile, methanol, water, and formic acid.[12]
-
Perchloric acid (70% v/v).[12]
-
Potassium bicarbonate (KHCO₃), 2.5 M solution.[12]
-
Phosphate-buffered saline (PBS), ice-cold.[5]
Equipment
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Refrigerated centrifuge.
-
Vacuum concentrator (e.g., SpeedVac).
-
Sonicator.
-
Vortex mixer.
Detailed Protocols
Sample Preparation: Nucleotide Extraction from Bacterial Cells
Rationale: The choice of extraction method is critical for the quantitative recovery of c-di-GMP and the removal of interfering matrix components. Acidic precipitation with perchloric acid is a widely used and effective method for extracting small molecules like nucleotides while precipitating larger molecules such as proteins and nucleic acids.[12] Rapid quenching of metabolic activity by immediately processing the cells is crucial to prevent enzymatic degradation of c-di-GMP and to accurately reflect its intracellular concentration at the time of harvesting.[5]
Protocol:
-
Cell Harvesting:
-
Grow bacterial cultures to the desired optical density (OD₆₀₀).
-
Harvest a defined volume of culture by centrifugation at 4°C (e.g., 10,000 x g for 5 minutes). The amount of starting material may need to be optimized depending on the bacterial species and expected c-di-GMP levels.[5]
-
Immediately discard the supernatant. It is critical to proceed to the next step without delay to prevent changes in nucleotide pools.[5][12]
-
-
Cell Washing:
-
Wash the cell pellet with 1 mL of ice-cold PBS to remove residual media components.
-
Centrifuge again at 4°C and discard the supernatant.[5]
-
-
Nucleotide Extraction:
-
Neutralization:
-
Carefully transfer the supernatant containing the nucleotides to a fresh microfuge tube.
-
Add 42 µL of 2.5 M KHCO₃ to neutralize the perchloric acid. This will result in the precipitation of potassium perchlorate.[12]
-
Incubate on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate precipitate.[12]
-
-
Final Sample Preparation:
-
Transfer the neutralized supernatant to a new tube. This is the final extract for LC-MS/MS analysis.
-
At this stage, spike the sample with the internal standard to a known final concentration. The use of a stable-isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in instrument response.[10][13]
-
Dry the samples in a vacuum concentrator and resuspend in a smaller volume of the initial LC mobile phase (e.g., 50-100 µL) to concentrate the analyte.[5][11]
-
Filter the final sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.[5]
-
Preparation of Calibration Standards and Quality Controls
Rationale: A standard curve is essential for the accurate quantification of the analyte. The standards should be prepared in a matrix that closely mimics the biological samples to account for any matrix effects.[14][15] Quality control (QC) samples at low, medium, and high concentrations are analyzed alongside the unknown samples to ensure the accuracy and precision of the analytical run.[16]
Protocol:
-
Prepare a 1 mM stock solution of c-di-GMP in LC-MS grade water.
-
Generate a series of working standards by serial dilution of the stock solution to cover the expected concentration range of c-di-GMP in the biological samples (e.g., 1 nM to 1000 nM).
-
The calibration standards should be subjected to the same extraction procedure as the biological samples to account for any loss of analyte during sample preparation.[12]
-
Prepare QC samples at three different concentrations within the calibration range.
LC-MS/MS Analysis
Rationale: Reversed-phase chromatography is commonly employed for the separation of c-di-GMP from other polar molecules in the cell extract.[4][8] A C18 column is a suitable choice for this purpose. The gradient elution with an organic solvent like acetonitrile or methanol allows for the efficient separation of analytes. Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity by monitoring a specific precursor ion and its characteristic product ion.[17]
Table 1: Example LC-MS/MS Parameters
| Parameter | Setting |
| LC System | UHPLC |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 2% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 2% B and equilibrate for 2 min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transitions | c-di-GMP: 689.1 -> 344.1; ¹⁵N₁₀-c-di-GMP: 699.1 -> 349.1 |
| Collision Energy | Optimized for the specific instrument and analyte |
Data Analysis and Interpretation
-
Standard Curve Generation: Plot the peak area ratio of the c-di-GMP to the internal standard against the corresponding concentrations of the calibration standards. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.[8]
-
Quantification of c-di-GMP: Use the regression equation from the standard curve to calculate the concentration of c-di-GMP in the unknown samples based on their measured peak area ratios.
-
Normalization: To account for variations in the amount of starting material, normalize the calculated c-di-GMP concentration to the total protein content of the initial cell pellet or the cell count.[5][10] The protein concentration can be determined using a standard protein assay (e.g., Bradford or BCA) on the pellet saved from the acid precipitation step.
Table 2: Example Quantitative Data
| Sample | Peak Area Ratio (Analyte/IS) | Calculated Concentration (nM) | Protein Content (µg) | Normalized c-di-GMP (pmol/mg protein) |
| Wild Type | 0.85 | 150 | 50 | 3.0 |
| Mutant A | 0.25 | 45 | 52 | 0.87 |
| Mutant B | 1.50 | 265 | 48 | 5.52 |
| QC Low | 0.30 | 55 (Expected 50) | N/A | N/A |
| QC Mid | 0.90 | 160 (Expected 150) | N/A | N/A |
| QC High | 2.05 | 360 (Expected 350) | N/A | N/A |
Method Validation and Trustworthiness
To ensure the reliability of the quantitative data, the LC-MS/MS method should be validated according to established guidelines. Key validation parameters include:
-
Linearity: Assessed by the R² value of the calibration curve.[16]
-
Accuracy: Determined by comparing the measured concentration of QC samples to their nominal values.[16]
-
Precision: Expressed as the coefficient of variation (%CV) of replicate measurements of QC samples.[16]
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.[16]
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. This can be assessed by comparing the analyte response in a post-extraction spiked sample to that in a pure solution.[14][16] The use of a co-eluting stable isotope-labeled internal standard is the most effective way to mitigate matrix effects.
Conclusion
This application note provides a comprehensive and robust protocol for the quantification of c-di-GMP in bacterial samples by LC-MS/MS. By following the detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection, researchers can obtain accurate and reproducible data on the intracellular levels of this critical second messenger. The principles and methodologies described herein are fundamental for advancing our understanding of bacterial signaling and for the development of novel therapeutic interventions targeting c-di-GMP-mediated processes.
References
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Irie, Y., & Parsek, M. R. (2014). LC/MS/MS-based quantitative assay for the secondary messenger molecule, c-di-GMP. Methods in Molecular Biology, 1149, 271–279. [Link]
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Irie, Y., & Parsek, M. R. (2014). LC/MS/MS-based quantitative assay for the secondary messenger molecule, c-di-GMP. PubMed. [Link]
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Petrova, O. E., & Sauer, K. (2017). High-performance liquid chromatography (HPLC)-based detection and quantitation of cellular c-di-GMP. Methods in Molecular Biology, 1657, 33–43. [Link]
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Spangler, C., Böhm, A., Jenal, U., Seifert, R., & Kaever, V. (2010). A liquid chromatography-coupled tandem mass spectrometry method for quantitation of cyclic di-guanosine monophosphate. Journal of Microbiological Methods, 81(3), 226–231. [Link]
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Petrova, O. E., & Sauer, K. (2017). Extraction and Quantification of Cyclic Di-GMP from P. aeruginosa. PMC. [Link]
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De Vos, J., Van der Meeren, M., Van den Bossche, T., & Delanghe, J. (2019). Validation of a LC/MSMS method for simultaneous quantification of 9 nucleotides in biological matrices. PubMed. [Link]
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Burhenne, H., & Kaever, V. (2017). Identification and Quantification of Cyclic Di-Guanosine Monophosphate and Its Linear Metabolites by Reversed-Phase LC-MS/MS. Scilit. [Link]
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Burhenne, H., & Kaever, V. (2017). Identification and Quantification of Cyclic Di-Guanosine Monophosphate and Its Linear Metabolites by Reversed-Phase LC-MS/MS. PubMed. [Link]
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Petrova, O. E., & Sauer, K. (2017). High-Performance Liquid Chromatography (HPLC)-Based Detection and Quantitation of Cellular c-di-GMP. PubMed. [Link]
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Mass spectrometric characterization of cyclic dinucleotides (CDNs) in vivo. (2021). PubMed Central. [Link]
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Li, W., Luo, X., & Wang, H. (2012). Development and validation of an LC-MS/MS method for quantification of cyclic guanosine 3',5'-monophosphate (cGMP) in clinical applications: A comparison with a EIA method. ResearchGate. [Link]
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Petrova, O. E., & Sauer, K. (2017). High-Performance Liquid Chromatography (HPLC)-Based Detection and Quantitation of Cellular c-di-GMP. Springer Nature Experiments. [Link]
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Separation and Quantification of Cyclic di-AMP, -GMP, and Cyclic GAMP in Bacteria Using LC-MS/MS. (n.d.). PubMed. [Link]
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D'Souza, N. A., Johnson, C., & Dickschat, J. S. (2021). Cyclic di-GMP Is Integrated Into a Hierarchal Quorum Sensing Network Regulating Antimicrobial Production and Biofilm Formation in Roseobacter Clade Member Rhodobacterales Strain Y4I. Frontiers. [Link]
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Burhenne, H., & Kaever, V. (2013). Quantification of Cyclic Dinucleotides by Reversed-Phase LC-MS/MS. Springer Protocols. [Link]
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A Label-Free Approach for Relative Spatial Quantitation of c-di-GMP in Microbial Biofilms. (2024). ACS Publications. [Link]
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Methods for Cyclic Di-GMP Detection. (n.d.). ResearchGate. [Link]
-
Development and validation of an assay for the quantification of 11 nucleotides using LC/LC-electrospray ionization-MS. (n.d.). Semantic Scholar. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. [Link]
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8 Essential Characteristics of LC-MS/MS Method Validation. (n.d.). Resolian. [Link]
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Importance of matrix effects in LC-MS/MS bioanalysis. (n.d.). Bioanalysis Zone. [Link]
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"Stable Labeled Isotopes as Internal Standards: A Critical Review". (n.d.). ResearchGate. [Link]
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Application Notes & Protocols: A Guide to 3D Bioprinting with Guanosine-Based Hydrogels for Tissue Reconstruction
Introduction: The Supramolecular Advantage in Biofabrication
Three-dimensional (3D) bioprinting is revolutionizing tissue engineering by enabling the precise, layer-by-layer deposition of cells and biomaterials—collectively known as bio-inks—to create complex, functional tissue constructs.[1][2] The success of this technology hinges on the development of advanced bio-inks that can both support the printing process and mimic the native extracellular matrix (ECM) to promote cell survival, proliferation, and differentiation.[3][4]
Among the vast array of biomaterials, supramolecular hydrogels derived from guanosine (Guo) have emerged as exceptional candidates.[3][5] Unlike traditional polymeric hydrogels, guanosine-based hydrogels are formed through non-covalent, self-assembling interactions.[6] This unique property imparts remarkable characteristics such as intrinsic biocompatibility, shear-thinning and self-healing (thixotropic) behavior, and a nanofibrous architecture that closely resembles the natural ECM.[7][8][9] These "smart" properties make them highly suitable for extrusion-based bioprinting, protecting cells from high shear stress during deposition and rapidly recovering their structural integrity post-extrusion.[9][10]
This guide provides a comprehensive overview and detailed protocols for utilizing guanosine-based hydrogels in 3D bioprinting for tissue reconstruction. We will delve into the fundamental chemistry of their formation, bio-ink formulation strategies, step-by-step printing procedures, and post-printing analysis to equip researchers with the knowledge to leverage this powerful technology.
The Foundational Science: Hierarchical Self-Assembly of the G-Quadruplex
The gelation of guanosine-based hydrogels is a fascinating example of bottom-up, hierarchical self-assembly driven by specific, non-covalent interactions. Understanding this mechanism is critical for rationally designing and troubleshooting your bio-ink formulations.
The process begins with four guanosine molecules arranging in a planar, square orientation.[11] Through a specific hydrogen bonding pattern known as Hoogsteen base-pairing, they form a cyclic structure called a G-quartet .[8] This structure is stabilized by a central monovalent cation, typically potassium (K⁺), which coordinates with the oxygen atoms of the guanine bases.[12][13][14][15]
These G-quartets then stack upon one another through π-π stacking interactions, forming stable, columnar nanostructures known as G-quadruplexes .[6][16] In an aqueous environment, these G-quadruplexes grow into long nanofibers that entangle and cross-link, creating a three-dimensional network that effectively traps large amounts of water (up to 99% v/v) to form a self-supporting hydrogel.[7][9][11]
Caption: Hierarchical self-assembly of guanosine hydrogels.
Bio-ink Formulation: Engineering for Stability and Printability
A standard guanosine hydrogel can have limited long-term stability in cell culture media.[7] To enhance its mechanical properties and longevity for tissue engineering applications, binary systems and cross-linking agents are employed. A common and effective approach involves combining guanosine (Guo) with boric acid (BA) or its derivatives. Boric acid forms reversible covalent bonds (borate esters) with the ribose sugar of guanosine, cross-linking the G-quadruplex fibers and significantly improving the hydrogel's stability and mechanical strength.[7][12][15][17]
Key Components & Recommended Concentrations
The precise composition of the bio-ink is crucial for achieving optimal printability and biocompatibility. The table below summarizes the key components and their typical concentration ranges, which should be optimized for your specific cell type and application.
| Component | Role in Formulation | Typical Concentration Range | Rationale & Key Insights |
| Guanosine (Guo) | Primary self-assembling molecule | 80 - 120 mM | Forms the foundational G-quartet structure. Higher concentrations increase gel stiffness but may reduce printability.[7][8] |
| Guanosine 5'-Monophosphate (GMP) | Co-gelator (Optional) | 1:1 molar ratio with Guo | The negative charge of GMP can modulate gel properties and stability. Binary Guo/GMP systems show excellent potential.[6][8][11] |
| Boric Acid (BA) / Derivatives | Stabilizer / Cross-linker | 30 - 70 mM | Forms borate esters with guanosine's ribose, enhancing mechanical strength and long-term stability in culture.[7][9] |
| Potassium Chloride (KCl) | Cation Stabilizer | 30 - 60 mM | Essential for stabilizing the G-quartet structure. Its concentration directly impacts the kinetics and stability of gelation.[8][13] |
| Living Cells | Biological Component | 1x10⁶ - 1x10⁷ cells/mL | Density must be high enough for tissue formation but not so high as to impair printability or nutrient diffusion. |
| Culture Medium (e.g., DMEM) | Solvent / Nutrient Source | q.s. (to final volume) | Provides the aqueous environment for gelation and sustains cell viability. |
Experimental Protocols
Protocol 1: Preparation of a Cell-Laden Guanosine-Boric Acid (Guo-BA) Bio-ink
This protocol describes the formulation of a stable, printable bio-ink. All steps should be performed in a sterile biosafety cabinet.
Materials:
-
Guanosine (Guo) powder
-
Boric Acid (BA) powder
-
Potassium Chloride (KCl) powder
-
Sterile cell culture medium (e.g., Advanced DMEM)
-
Sterile deionized water
-
Cells of interest (e.g., rat Mesenchymal Stem Cells), prepared as a high-density pellet
-
Sterile syringes (3 mL or 5 mL) with Luer-Lok tips
-
Sterile Luer-Lok connector
Methodology:
-
Prepare Stock Solutions: Prepare sterile, concentrated stock solutions of Guo, BA, and KCl in deionized water or culture medium. This allows for easier and more accurate formulation.
-
Component Combination: In a sterile tube, combine the appropriate volumes of the Guo, BA, and KCl stock solutions to achieve the desired final concentrations (refer to the table above). Add culture medium to reach the final desired volume, accounting for the cell suspension volume to be added later.
-
Dissolution and Heating: Tightly cap the tube and heat the mixture to 80-95°C with continuous stirring or vortexing for approximately 15 minutes, or until all components are fully dissolved.[8]
-
Causality Insight: Heating provides the necessary energy to dissolve the guanosine and boric acid and to break any premature, disordered aggregates, ensuring a homogenous solution for controlled self-assembly upon cooling.
-
-
Cooling and Gelation: Transfer the hot, clear solution into a 3 mL syringe. Seal the tip with a cap or parafilm and allow the solution to cool to room temperature (or 37°C in an incubator) for at least 1 hour.[7][8] During this time, the solution will undergo gelation, transitioning into a self-supporting hydrogel.
-
Trustworthiness Check: A successfully formed hydrogel will be self-supporting and will not flow when the syringe is inverted.
-
-
Cell Loading (Bio-functionalization): a. Resuspend the prepared cell pellet in a minimal volume of cold (4°C) culture medium. b. Uncap the syringe containing the hydrogel and a second, empty sterile syringe. c. Use the empty syringe to gently aspirate the concentrated cell suspension. d. Connect the two syringes (one with gel, one with cells) using a sterile Luer-Lok connector. e. Gently pass the contents back and forth between the two syringes approximately 20-30 times.[8] This ensures a homogenous distribution of cells within the hydrogel matrix with minimal shear stress.
-
Expertise Insight: Perform this mixing step at 37°C to maintain the gel in a slightly more fluid state, which facilitates homogenous cell mixing without causing significant cell damage. Avoid introducing air bubbles.
-
-
Final Preparation: Transfer the final cell-laden bio-ink into a single syringe, remove the Luer-Lok connector, and attach a sterile printing nozzle. The bio-ink is now ready for loading into the bioprinter. Keep at 37°C until ready to print.
Protocol 2: 3D Bioprinting the Tissue Construct
This protocol outlines the printing process using a standard extrusion-based bioprinter.
Equipment:
-
Extrusion-based 3D Bioprinter (e.g., Cellink BIO X)[7]
-
Sterile printing dish or substrate
Methodology:
-
Printer Setup: Sterilize the printer's printing area and install the syringe containing the cell-laden bio-ink into the temperature-controlled printhead.
-
Parameter Optimization: Input the printing parameters. The table below provides a validated starting point. These parameters must be optimized to balance print fidelity with cell viability.[7][8]
| Parameter | Recommended Value | Rationale & Key Insights |
| Nozzle Temperature | 37°C | Maintains optimal viscosity for extrusion and ensures high cell viability.[7][8] |
| Print Bed Temperature | 25°C (Room Temp) | Allows the extruded filament to cool slightly and set, improving shape fidelity of the initial layers.[7][8] |
| Printing Speed | 2 - 8 mm/s | A critical parameter. Too slow can lead to filament spreading; too fast can increase shear stress on cells and cause inconsistent extrusion.[7][19] |
| Nozzle Gauge | 20G (0.58 mm inner diameter) | A smaller gauge (e.g., 22G) increases resolution but also increases shear stress. 20G is a good compromise.[7][8] |
| Extrusion Pressure | 10 - 65 kPa | Highly dependent on the specific bio-ink viscosity. Use the lowest pressure that allows for continuous, uniform extrusion.[18] |
-
Printing: Execute the print job based on your desired CAD model (e.g., a porous scaffold of 20mm x 20mm x 3mm).[7]
-
Expertise Insight: For multi-layered constructs, a crosshatch (0°/90°) infill pattern is recommended to create interconnected pores, which are essential for nutrient diffusion and cell migration.[7]
-
Caption: Overall workflow from bio-ink preparation to functional construct analysis.
Protocol 3: Post-Printing Maturation of the Construct
The bioprinted construct is a dynamic, living system that requires time in culture to mature, remodel its matrix, and develop tissue-specific functions.[20][21]
Methodology:
-
Transfer: Immediately after printing, use a sterile spatula to carefully transfer the printed scaffold into a sterile well plate or petri dish.
-
Culturing: Gently add pre-warmed (37°C) cell culture medium to the dish until the construct is fully submerged.
-
Incubation: Place the construct in a humidified incubator at 37°C and 5% CO₂.
-
Medium Exchange: Change the culture medium every 2-3 days to replenish nutrients and remove waste products.
-
Long-Term Culture: Continue to culture the construct for the desired period (e.g., 7, 14, or 21 days) to allow for tissue maturation.[3][8]
Protocol 4: Analysis of Cell Viability and Function
Regular assessment of the construct is crucial to validate the success of the bioprinting process.
A. Cell Viability Assessment (LIVE/DEAD Assay):
-
At desired time points (e.g., Day 1, 7, 14), wash the construct with sterile PBS.
-
Incubate the construct in a solution of Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) according to the manufacturer's protocol.
-
Visualize the construct using a fluorescence or confocal microscope.
-
Quantify viability by analyzing the images to determine the ratio of live to dead cells. A cell survival rate of over 85% after 21 days is considered excellent.[5][22]
B. Cell Distribution and Migration (Confocal Microscopy):
-
Fix the construct with 4% paraformaldehyde.
-
Permeabilize with Triton X-100.
-
Stain for cellular components, such as the actin cytoskeleton (Phalloidin, green) and nuclei (DAPI, blue).[22]
-
Acquire z-stack images using a confocal microscope to create a 3D reconstruction, allowing visualization of cell distribution, morphology, and migration into the hydrogel matrix.[22]
C. Functional Assessment (Tissue-Specific):
-
The specific assay depends on the target tissue. For example, to assess adipogenic differentiation of MSCs in a soft tissue construct, stain for lipid droplet formation using Oil Red O after 7 days of culture in an adipogenic medium.[3][5] For osteogenic constructs, use Alizarin Red staining to detect calcium deposits.
Applications and Troubleshooting
Potential Applications:
-
Soft Tissue Reconstruction: Guanosine-based hydrogels are excellent for filling soft tissue defects due to their mechanical properties and ability to support adipogenesis.[3][8][23]
-
Cartilage Regeneration: The high water content and viscoelasticity of these hydrogels mimic native cartilage, making them suitable scaffolds for chondrocyte delivery.[24][25]
-
Neural Tissue Engineering: The nanofibrous structure can provide guidance cues for axonal growth, and the tunable properties are beneficial for creating scaffolds for neural regeneration.[26][27]
Troubleshooting Guide:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Shape Fidelity / Filament Spreading | Bio-ink viscosity is too low; Print bed temperature is too high; Printing speed is too slow. | Increase Guo/BA concentration; Decrease print bed temperature to 20-25°C; Increase printing speed.[3] |
| Nozzle Clogging | Incomplete dissolution of components; Cell clumping; Gelation occurring too rapidly in the nozzle. | Ensure all components are fully dissolved during preparation; Ensure a single-cell suspension before mixing; Slightly increase nozzle temperature or use a wider gauge nozzle. |
| Low Cell Viability Post-Printing | Excessive shear stress (high pressure/speed, small nozzle); Suboptimal temperature. | Decrease printing pressure and speed; Use a larger gauge nozzle (e.g., 20G); Maintain printhead temperature at 37°C.[4] |
| Hydrogel Instability in Culture | Insufficient cross-linking; Inappropriate ion concentration. | Increase the concentration of Boric Acid; Optimize KCl concentration; Consider post-printing coating with a stabilizing polymer like PEI.[5][8] |
Conclusion
Guanosine-based hydrogels represent a significant advancement in bio-ink technology. Their unique self-assembly mechanism provides a biomimetic, shear-thinning, and biocompatible environment ideal for 3D bioprinting. By carefully controlling the formulation and printing parameters as detailed in these protocols, researchers can fabricate complex, cell-laden constructs with high fidelity and viability. These hydrogels hold immense promise for advancing tissue reconstruction, from fundamental research in drug development to the ultimate goal of creating patient-specific implants for regenerative medicine.
References
-
Self-assembled Guanosine-hydrogels for Drug-delivery Application. iris.univpm.it. [Link]
-
Optimization of guanosine-based hydrogels with boric acid derivatives for enhanced long-term stability and cell survival. PubMed Central. [Link]
-
Advanced Binary Guanosine and Guanosine 5'-monophosphate cell-laden hydrogels for soft tissue reconstruction by 3D bioprinting. UPCommons. [Link]
-
The Development and Lifetime Stability Improvement of Guanosine-Based Supramolecular Hydrogels through Optimized Structure. National Institutes of Health (NIH). [Link]
-
Guanosine-Derived Supramolecular Hydrogels: Recent Developments and Future Opportunities. PubMed Central. [Link]
-
Self-assembly of guanosine and deoxy-guanosine into hydrogels: monovalent cation guided modulation of gelation, morphology and self-healing properties. Journal of Materials Chemistry B (RSC Publishing). [Link]
-
Guanosine (Guo)-based hydrogels formation using boric acid derivatives... ResearchGate. [Link]
-
Advanced Binary Guanosine and Guanosine 5'-Monophosphate Cell-Laden Hydrogels for Soft Tissue Reconstruction by 3D Bioprinting. Semantic Scholar. [Link]
-
Guanosine-Derived Supramolecular Hydrogels: Recent Developments and Future Opportunities. ACS Omega (ACS Publications). [Link]
-
Guanosine hydrogels for tissue regeneration: stability and mechanical properties. Sciforum. [Link]
-
Advanced Binary Guanosine and Guanosine 5'-Monophosphate Cell-Laden Hydrogels for Soft Tissue Reconstruction by 3D Bioprinting | Request PDF. ResearchGate. [Link]
-
Tailoring Guanosine Hydrogels for Various Applications. DRUM. [Link]
-
Postprinting, the living construct will change and “mature” over time,... ResearchGate. [Link]
-
Advanced Binary Guanosine and Guanosine 5'-Monophosphate Cell-Laden Hydrogels for Soft Tissue Reconstruction by 3D Bioprinting. ACS Applied Materials & Interfaces (ACS Publications). [Link]
-
(PDF) Polydopamine Incorporation Enhances Cell Differentiation and Antibacterial Properties of 3D-Printed Guanosine-Borate Hydrogels for Functional Tissue Regeneration. ResearchGate. [Link]
-
Post-printing cell functionalization of a guanosine (Guo)-based... ResearchGate. [Link]
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Elaboration of Conductive Hydrogels by 3D Printer for the Development of Strain Sensors. mdpi.com. [Link]
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Guanosine-Derived Supramolecular Hydrogels: Recent Developments and Future Opportunities. Semantic Scholar. [Link]
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Enhancing the Mechanical Properties of Guanosine-Based Supramolecular Hydrogels with Guanosine-Containing Polymers | Request PDF. ResearchGate. [Link]
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Hydrogel systems and their role in neural tissue engineering. PubMed Central. [Link]
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Innovative Ink-Based 3D Hydrogel Bioprinted Formulations for Tissue Engineering Applications. MDPI. [Link]
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Application Notes & Protocols: Detection of Guanosine-2'-monophosphate (2'-GMP) in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2'-GMP
Guanosine-2'-monophosphate (2'-GMP) is a positional isomer of the more commonly studied 3'- and 5'-monophosphates. Historically considered a simple product of RNA degradation, emerging evidence points to more nuanced biological roles for 2'-nucleotides. For instance, studies have identified a "2′,3′-cGMP-guanosine pathway," where 2',3'-cGMP is hydrolyzed to 2'-GMP and 3'-GMP, which are then metabolized to guanosine.[1] This pathway may play a role in tissue protection following injury, which often triggers RNA degradation.[1] The accurate detection and quantification of 2'-GMP in cellular lysates are paramount to elucidating its precise functions and exploring its potential as a biomarker or therapeutic target.
This guide provides an in-depth overview of the primary methodologies for detecting 2'-GMP in cell lysates, offering detailed protocols and expert insights to ensure experimental success.
Critical First Step: Sample Preparation
The reliability of any 2'-GMP quantification method is fundamentally dependent on the quality of the initial cell lysate. The primary goals of sample preparation are to instantaneously halt metabolic activity (quenching), efficiently lyse the cells to release intracellular contents, and extract the metabolites in a manner that prevents degradation.
Core Principles of Metabolite Extraction:
-
Quenching: To capture a snapshot of the cellular metabolic state, enzymatic activity must be stopped immediately. This is typically achieved by rapidly introducing ice-cold solvents.[2][3] Snap-freezing the entire cell culture dish in liquid nitrogen before adding the extraction solvent is an effective method to arrest metabolism instantly.[4]
-
Extraction: Cold organic solvents, such as methanol or acetonitrile, are highly effective for extracting a broad range of metabolites, including polar nucleotides like 2'-GMP.[2][3][5] An 80% methanol solution is a common and effective choice.[6]
-
Protein Removal: High concentrations of proteins can interfere with downstream analysis, particularly in chromatography. The cold organic solvents used for extraction also serve to precipitate and denature most proteins, which can then be removed by centrifugation.[4][7]
Protocol: Metabolite Extraction from Adherent Cells
This protocol is optimized for adherent cells grown in culture dishes and is broadly applicable for preparing lysates for LC-MS/MS analysis.
-
Preparation: Prepare an ice-cold extraction solvent of 80% methanol (HPLC or MS grade) in Milli-Q water. For a 6 cm dish, you will need approximately 1 mL per dish. Place the required volume on ice.
-
Cell Culture: Grow cells to the desired confluency (e.g., a confluent 6 cm dish, which typically contains at least 1 million cells).[7]
-
Quenching Metabolism:
-
Remove the culture dish from the incubator.
-
Quickly aspirate the culture medium.
-
Optional but Recommended: Immediately place the dish on a level surface and add liquid nitrogen, enough to cover the cell monolayer, to snap-freeze the cells and halt metabolism.[4]
-
-
Extraction:
-
Before the liquid nitrogen completely evaporates (if used), or immediately after aspirating the media, add 500 µL to 1 mL of the ice-cold 80% methanol to the dish.[4]
-
Place the dish on ice.
-
Using a cell scraper, thoroughly scrape the cells into the methanol solution. Ensure >90% of the cell material is collected.[4][7]
-
-
Lysate Collection & Protein Precipitation:
-
Pipette the entire cell lysate/methanol suspension into a pre-chilled 1.5 mL microcentrifuge tube.[7]
-
Vortex the tube vigorously for 1 minute to ensure complete lysis and protein precipitation.
-
-
Clarification:
-
Centrifuge the lysate at 12,000-15,000 x g for 10-15 minutes at 4°C to pellet the precipitated proteins and cell debris.[6]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled microcentrifuge tube. Be cautious not to disturb the pellet.
-
The resulting supernatant is now ready for analysis by LC-MS/MS or for storage at -80°C.
-
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for nucleotide analysis due to its exceptional sensitivity and specificity.[8] This technique combines the separation power of high-performance liquid chromatography (HPLC) with the precise mass detection of tandem mass spectrometry, allowing for the accurate identification and quantification of 2'-GMP even in complex biological matrices.[8][9][10]
Principle of Operation
The process involves injecting the prepared cell lysate into an HPLC system, where 2'-GMP is separated from other cellular components based on its chemical properties (e.g., polarity). The separated molecules then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their unique mass-to-charge ratios.
Protocol: Quantitative Analysis of 2'-GMP by LC-MS/MS
This protocol provides a general framework. Specific parameters such as column choice, mobile phase composition, and mass spectrometer settings should be optimized for the instrument in use.[8][11]
-
Standard Preparation:
-
Prepare a stock solution of 2'-GMP standard of known concentration in MS-grade water.
-
Create a series of calibration standards by serially diluting the stock solution. The concentration range should encompass the expected concentration of 2'-GMP in the cell lysates.
-
-
LC Separation:
-
Column: A reversed-phase C18 column is commonly used for nucleotide separation.[12][13]
-
Mobile Phase A: 2.5 mM Ammonium Acetate in water.[14]
-
Flow Rate: 0.3 - 0.5 mL/min.[11]
-
Gradient: A typical gradient might start with a low percentage of Mobile Phase B, increasing linearly to elute more hydrophobic compounds. An example gradient:
-
0-2 min: 10% B
-
2-10 min: Ramp to 90% B
-
10-12 min: Hold at 90% B
-
12-14 min: Return to 10% B
-
14-20 min: Re-equilibration at 10% B
-
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for nucleotides.[15]
-
Analysis Mode: Multiple Reaction Monitoring (MRM). This highly specific mode involves selecting the precursor ion (the intact 2'-GMP molecule) and monitoring for a specific product ion that is generated upon fragmentation.
-
Precursor Ion (Q1): m/z for [2'-GMP - H]⁻
-
Product Ion (Q3): A characteristic fragment ion of 2'-GMP.
-
-
Optimization: The declustering potential, collision energy, and other MS parameters should be optimized by infusing the 2'-GMP standard to achieve the maximum signal intensity.
-
-
Data Analysis:
-
Integrate the peak area corresponding to the 2'-GMP MRM transition for both the standards and the samples.
-
Generate a standard curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of 2'-GMP in the cell lysate samples by interpolating their peak areas from the standard curve.
-
Normalize the final concentration to the initial cell number or total protein content of the sample.
-
Method 2: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based immunoassay technique that uses antibodies to detect and quantify substances. While specific commercial ELISA kits for 2'-GMP are not as common as those for its cyclic counterpart, 3',5'-cGMP, the principles can be applied if a specific antibody is available. Competitive ELISA is the most common format for small molecules.[16][17][18]
Principle of Operation
In a competitive ELISA, a known amount of enzyme-conjugated 2'-GMP competes with the 2'-GMP in the sample for binding to a limited number of anti-2'-GMP antibody sites coated on a microplate. The amount of enzyme conjugate that binds is inversely proportional to the amount of 2'-GMP in the sample. A substrate is then added, which is converted by the enzyme into a colored product. The intensity of the color is measured and is lower when the concentration of 2'-GMP in the sample is higher.
Protocol: General Competitive ELISA for 2'-GMP
This protocol assumes the availability of a specific anti-2'-GMP antibody and a corresponding enzyme conjugate. Researchers would typically follow the detailed instructions provided with a commercial kit.
-
Sample Preparation: Prepare cell lysates as described previously. It may be necessary to dilute the lysate in the assay buffer provided with the kit to ensure the 2'-GMP concentration falls within the assay's detection range.
-
Standard Curve: Prepare a set of 2'-GMP standards in the provided assay buffer.
-
Assay Procedure:
-
Add standards and prepared samples to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated 2'-GMP to each well.
-
Add the specific anti-2'-GMP antibody to each well.
-
Incubate the plate, typically for 2-3 hours at room temperature, to allow for competitive binding.[16]
-
-
Washing: Wash the plate several times with the provided wash buffer to remove any unbound reagents.
-
Signal Development:
-
Add the substrate solution to each well.
-
Incubate for a specified time (e.g., 30 minutes) to allow for color development.
-
-
Stopping the Reaction: Add a stop solution to each well to halt the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the specified wavelength (e.g., 405 nm).[17]
-
Analysis:
-
Generate a standard curve by plotting the absorbance versus the log of the standard concentrations.
-
Determine the 2'-GMP concentration in the samples from this standard curve. The sample absorbance will be inversely proportional to the 2'-GMP concentration.
-
Method Comparison
| Feature | LC-MS/MS | ELISA |
| Specificity | Very High (based on mass and fragmentation) | High (dependent on antibody quality) |
| Sensitivity | Very High (pmol to fmol range) | High (nmol to pmol range)[16] |
| Throughput | Moderate (serial sample injection) | High (96-well plate format) |
| Development | Requires significant method development | Pre-optimized kits are straightforward |
| Equipment Cost | High | Moderate |
| Expertise | Requires specialized operator | Generally accessible |
| Confirmation | Can identify isomers (e.g., 2' vs 3'-GMP) | May have cross-reactivity with isomers |
Validation and Quality Control
Regardless of the method chosen, rigorous validation is essential to ensure the data is accurate and reliable. Key validation parameters, as outlined by regulatory bodies like the FDA, include:[19][20]
-
Accuracy: How close the measured value is to the true value. Assessed by spike-and-recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Evaluated at intra-assay and inter-assay levels.[12][13]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. For LC-MS/MS, this involves checking for interfering peaks. For ELISA, it involves testing for cross-reactivity.
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[12][13]
Conclusion
The choice of method for detecting 2'-GMP in cell lysates depends on the specific research question, available resources, and required throughput. LC-MS/MS offers unparalleled specificity and sensitivity, making it the definitive tool for quantitative studies and for distinguishing between nucleotide isomers. ELISA, when available, provides a higher-throughput and more accessible alternative for screening and relative quantification. In all cases, meticulous sample preparation is the critical foundation upon which reliable and reproducible results are built.
References
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Extraction parameters for metabolomics from cell extracts. PubMed Central, NIH.[Link]
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Guide to cell extraction, sample normalisation and sample submission for metabolomics. University of Oxford.[Link]
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Preparation of cell samples for metabolomics. Mass Spectrometry Research Facility, University of Oxford.[Link]
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Metabolite extraction from suspension-cultured mammalian cells for global metabolite profiling. ResearchGate.[Link]
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Optimization of cellular nucleotide extraction and sample preparation for nucleotide pool analyses using capillary electrophoresis. The University of British Columbia.[Link]
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Cellular Effects of 2′,3′-Cyclic Nucleotide Monophosphates in Gram-Negative Bacteria. American Society for Microbiology.[Link]
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Guidelines for the Validation of Analytical Methods Using Nucleic Acid Sequenced-Based Technologies. FDA.[Link]
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Validation of an HPLC Method for the Determination of Nucleotides in Infant Formulae. ResearchGate.[Link]
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2′,3′-cGMP exists in vivo and comprises a 2′,3′-cGMP-guanosine pathway. PubMed Central.[Link]
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Sequencing Sample Preparation: How to Get High-Quality DNA/RNA. CD Genomics.[Link]
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Cellular Nucleotides Analysis. NOVOCIB.[Link]
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Sample Preparation for NGS – A Comprehensive Guide. Front Line Genomics.[Link]
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Development and validation of an assay for the quantification of 11 nucleotides using LC/LC-electrospray ionization-MS. Semantic Scholar.[Link]
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Selective detection and identification of sugar nucleotides by CE−electrospray-MS and its application to bacterial metabolomic. ACS Publications.[Link]
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Identification and Quantification of Cyclic Di-Guanosine Monophosphate and Its Linear Metabolites by Reversed-Phase LC-MS/MS. Scilit.[Link]
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Preparing Cell or Tissue Lysates for ELISA & Multiplex Assay Kits. RayBiotech.[Link]
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ELISA Kit for Cyclic Guanosine Monophosphate (cGMP). Cloud-Clone Corp.[Link]
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UHPLC-MS/MS analysis of cAMP and cGMP in rat plasma as potential biomarkers of Yin-Yang disharmony in traditional Chinese medicine. PubMed Central.[Link]
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Development and Validation of a 2'3' cGAMP ELISA. YouTube.[Link]
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Guide to achieving reliable quantitative LC-MS measurements. LGC Group.[Link]
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Palindromic oligonucleotide-directed enzymatic determination of 2'-deoxythymidine 5'-triphosphate and 2'-deoxycytidine 5'. PubMed.[Link]
-
Development and validation of an LC-MS/MS method for quantification of cyclic guanosine 3',5'-monophosphate (cGMP) in clinical applications: A comparison with a EIA method. ResearchGate.[Link]
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LC/MS/MS-based quantitative assay for the secondary messenger molecule, c-di-GMP. PubMed.[Link]
-
The Cyclic Guanosine Monophosphate (cGMP) Second Messenger System. LibreTexts Medicine.[Link]
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LC/MS/MS-based quantitative assay for the secondary messenger molecule, c-di-GMP. ResearchGate.[Link]
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A Real-Time, Plate-Based BRET Assay for Detection of cGMP in Primary Cells. NIH.[Link]
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Cyclic guanosine monophosphate. Wikipedia.[Link]
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Biochemistry, Cyclic GMP. NCBI Bookshelf.[Link]
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A cell-based cGMP assay useful for ultra-high-throughput screening and identification of modulators of the nitric oxide/cGMP pathway. PubMed.[Link]
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Systematic Analysis of 2′-O-Alkyl Modified Analogs for Enzymatic Synthesis and Their Oligonucleotide Properties. MDPI.[Link]
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A nonradioisotope, enzymatic assay for 2-deoxyglucose uptake in L6 skeletal muscle cells cultured in a 96-well microplate. PubMed.[Link]
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Protocol for sample preparation, LC-MS/MS, and data analysis. Metabolomics Workbench.[Link]
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A liquid chromatography-coupled tandem mass spectrometry method for quantitation of cyclic di-guanosine monophosphate. PubMed.[Link]
-
Enzymatic Method for Continuous Monitoring of DNA Polymerase Activity. Elsevier.[Link]
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Detection of telomerase activity in high concentration of cell lysates using primer-modified gold nanoparticles. PubMed.[Link]
-
An enzymatic photometric assay for 2-deoxyglucose uptake in insulin-responsive tissues and 3T3-L1 adipocytes. PubMed.[Link]
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Synthesis of Guanosine-2'-monophosphate analogs for research.
An Application Guide for the Synthesis, Purification, and Characterization of Guanosine-2'-monophosphate (2'-GMP) Analogs
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound (2'-GMP) analogs, molecules of significant interest for probing biological systems. These analogs serve as invaluable tools for researchers in chemical biology, particularly for investigating RNA biochemistry, riboswitch mechanics, and the ubiquitous cyclic di-GMP (c-di-GMP) second messenger signaling pathways that govern critical bacterial behaviors like biofilm formation and virulence.[1][2] This document details both chemical and enzymatic synthetic strategies, explains the rationale behind key experimental choices, and provides robust protocols for purification and characterization to ensure the synthesis of high-purity, well-defined molecular probes.
Introduction: The Scientific Imperative for 2'-GMP Analogs
Guanosine-based nucleotides are central to a myriad of cellular processes. While much research has focused on the canonical 3',5'-phosphodiester linkages, modifications at the 2'-hydroxyl position of the ribose sugar offer a unique avenue for creating non-hydrolyzable mimics, fluorescent probes, or sterically demanding ligands. The synthesis of 2'-GMP analogs is driven by their utility in several key research areas:
-
Probing c-di-GMP Signaling: The bacterial second messenger c-di-GMP is synthesized from two GTP molecules by diguanylate cyclases (DGCs) and degraded by phosphodiesterases (PDEs).[3][4] Analogs of its constituent monophosphate, GMP, particularly those modified at the 2' position, can act as competitive inhibitors or tool compounds to dissect the function of c-di-GMP effector proteins and riboswitches.[5]
-
Investigating Riboswitch Mechanisms: Riboswitches are structured RNA elements that regulate gene expression by binding directly to small molecule metabolites.[6][7] Guanine- and c-di-GMP-sensing riboswitches are widespread in bacteria.[2][8] Introducing 2'-modified GMP analogs allows researchers to map the ligand-binding pocket, study the conformational changes induced upon binding, and develop novel antibacterial agents that target these regulatory RNAs.
-
RNA Structure and Function: The 2'-hydroxyl group is a critical determinant of RNA structure and susceptibility to cleavage. Introducing 2'-O-alkyl or other modifications can enhance the stability of RNA oligonucleotides against nuclease degradation, making them useful as antisense agents or structural biology tools.[9]
This guide provides the foundational knowledge and practical protocols for laboratories to produce these critical research compounds.
Synthetic Strategies: A Tale of Two Approaches
The synthesis of 2'-GMP analogs can be broadly categorized into chemical and enzymatic methods. The choice between them depends on the desired modification, required scale, and available laboratory resources.
Chemical Synthesis: Precision and Versatility
Chemical synthesis offers the greatest flexibility for introducing a wide array of non-natural modifications. However, it requires a multi-step approach involving the strategic use of protecting groups to achieve regioselectivity for the 2'-hydroxyl position.
The Core Challenge: Regioselectivity The guanosine nucleoside contains multiple reactive sites: the 2', 3', and 5' hydroxyl groups on the ribose and the exocyclic amine and lactam functions on the guanine base. The primary challenge is to modify the 2'-OH without affecting the other positions. This is achieved through a protection-modification-deprotection strategy.
A General Workflow for Chemical Synthesis: The workflow involves selectively protecting the 3' and 5' hydroxyls, modifying the free 2'-hydroxyl, performing phosphorylation at the 5' position (if starting from the nucleoside), and finally removing all protecting groups.
Caption: General workflow for the chemical synthesis of a 2'-GMP analog.
Key Experimental Considerations:
-
3',5'-Hydroxyl Protection: A common and effective strategy is to use a bifunctional silylating agent, such as 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl) or methylene-bis-(diisopropylsilyl chloride), which simultaneously protects both the 3' and 5' hydroxyls by forming a cyclic silyl ether.[10] This rigidly holds the ribose ring, leaving the 2'-OH as the only free hydroxyl group.
-
Guanine Protection: While some 2'-modifications can be achieved without base protection, protecting the guanine O6 and N2 positions can prevent side reactions and improve yields. Acyl groups are commonly used for this purpose.[11][12]
-
2'-Modification: With the 3' and 5' positions blocked, the 2'-hydroxyl can be modified via standard organic reactions. For example, 2'-O-alkylation can be achieved using an alkyl halide with a strong, non-nucleophilic base like sodium hydride (NaH) or sodium hexamethyldisilazide (NaHMDS).[10]
-
Phosphorylation: If the synthesis starts from a modified guanosine nucleoside, the 5'-hydroxyl must be phosphorylated. This is typically done after removing the 3',5'-silyl protecting group. Standard phosphoramidite chemistry or other phosphorylating agents like phosphorus oxychloride can be employed.
-
Deprotection: The final step involves the complete removal of all protecting groups under conditions that do not degrade the final product. This often involves fluoride ions (e.g., TBAF) for silyl groups and basic conditions (e.g., aqueous ammonia) for acyl groups.
Enzymatic Synthesis: Specificity and Mild Conditions
Enzymatic methods leverage the high specificity of biological catalysts to synthesize nucleotide analogs under mild, aqueous conditions. This approach is particularly powerful for creating analogs with modifications that are compatible with enzyme recognition, such as 2'-deoxy or 2'-arabino substitutions.[13][14]
A prime example is the use of a diguanylate cyclase (DGC) from Thermotoga maritima, which has been shown to accept GTP analogs as substrates to produce cyclic dinucleotide derivatives.[15][16] While this produces a cyclic di-GMP analog, the principle demonstrates the substrate tolerance of these enzymes. For synthesizing 2'-GMP monophosphate analogs, a kinase that accepts a 2'-modified guanosine could be employed for the phosphorylation step in a chemo-enzymatic strategy.
Advantages of Enzymatic Synthesis:
-
High Specificity: Enzymes often catalyze reactions at a single, specific position, obviating the need for complex protection/deprotection schemes.
-
Mild Reaction Conditions: Reactions are typically run in aqueous buffers at or near neutral pH and physiological temperatures, preserving sensitive functional groups.
-
Stereoselectivity: Enzymes are inherently chiral and produce a single stereoisomer, which is critical for biological studies.
Limitations:
-
Substrate Scope: Enzymes are limited to accepting substrates that are structurally similar to their natural counterparts. Synthesizing analogs with bulky or electronically dissimilar 2'-modifications may not be feasible.
-
Enzyme Availability: The required enzyme may need to be expressed and purified, which requires molecular biology and protein biochemistry expertise.
Application Protocols
Protocol 1: Chemical Synthesis of a 2'-O-Methylguanosine-5'-Monophosphate Analog
This protocol provides a representative workflow for the synthesis of 2'-O-methylguanosine and its subsequent phosphorylation.
Materials:
-
Guanosine
-
Methylene-bis-(diisopropylsilyl chloride) (MDPSCl₂)[10]
-
Pyridine (anhydrous)
-
Sodium hexamethyldisilazide (NaHMDS)
-
Methyl iodide (CH₃I) or Methyl Chloride[10]
-
Tetrahydrofuran (THF, anhydrous)
-
Triethylammonium bicarbonate (TEAB) buffer
-
Phosphorus oxychloride (POCl₃)
-
Proton sponge
-
Triethyl phosphate
-
TBAF (Tetrabutylammonium fluoride)
-
Standard glassware for anhydrous reactions
Step-by-Step Methodology:
-
3',5'-O-Protection:
-
Dissolve guanosine (1 equivalent) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add MDPSCl₂ (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with methanol and evaporate the solvent under reduced pressure.
-
Purify the resulting 3',5'-O-(MDPS)-guanosine by silica gel chromatography.
-
-
2'-O-Methylation:
-
Dry the protected guanosine under high vacuum.
-
Dissolve it in anhydrous THF.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add NaHMDS (1.5 equivalents, as a 1M solution in THF) dropwise and stir for 30 minutes.
-
Add methyl iodide (2 equivalents) and stir at -78 °C for 1 hour, then allow to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and evaporate the solvent. Purify the 2'-O-methylated product by silica gel chromatography.
-
-
Silyl Group Deprotection:
-
Dissolve the purified 2'-O-methyl-3',5'-O-(MDPS)-guanosine in THF.
-
Add TBAF (2.5 equivalents, as a 1M solution in THF) and stir at room temperature for 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, evaporate the solvent and purify the resulting 2'-O-methylguanosine nucleoside by silica gel chromatography.
-
-
5'-Monophosphorylation:
-
Co-evaporate the dried 2'-O-methylguanosine with anhydrous pyridine.
-
Dissolve in triethyl phosphate and cool to 0 °C.
-
Add phosphorus oxychloride (1.5 equivalents) and stir for 2-4 hours at 0 °C.
-
Quench the reaction by slowly pouring it into a cold, stirred solution of 1M TEAB buffer.
-
Monitor the formation of the monophosphate by analytical anion-exchange or reverse-phase HPLC.
-
-
Purification: The crude 2'-O-methylguanosine-5'-monophosphate is purified by preparative HPLC as described in Protocol 2.
Protocol 2: Purification of GMP Analogs by Reverse-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for purifying nucleotide analogs to the high degree required for biological assays.[17]
Equipment and Reagents:
-
Preparative HPLC system with UV detector (detection at 254/260 nm)
-
C18 Reverse-Phase HPLC column (preparative scale)
-
Buffer A: 50 mM Triethylammonium acetate (TEAA) or ammonium acetate, pH 5.9-7.0[18][19]
-
Buffer B: Acetonitrile or Methanol[18]
-
0.22 µm filters for buffers and sample
Step-by-Step Methodology:
-
System Preparation: Equilibrate the HPLC column with 95% Buffer A / 5% Buffer B for at least 30 minutes at the desired flow rate.
-
Sample Preparation: Dissolve the crude, deprotected GMP analog in Buffer A or water. Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
Injection and Gradient Elution: Inject the filtered sample onto the column. Elute the compound using a linear gradient of Buffer B. A typical gradient might be:
-
5% B for 5 minutes
-
5% to 40% B over 35 minutes
-
40% to 95% B over 5 minutes (for column wash)
-
-
Fraction Collection: Collect fractions corresponding to the major product peak, identified by its UV absorbance.
-
Analysis and Pooling: Analyze small aliquots of the collected fractions using analytical HPLC to confirm purity. Pool the fractions that meet the desired purity level (>95%).
-
Desalting and Lyophilization: Remove the volatile buffer salts (e.g., TEAA) by repeated co-evaporation with water or by lyophilization (freeze-drying). This will yield the purified GMP analog as a fluffy white solid (often as a triethylammonium salt).
Structural Validation and Characterization
Confirming the identity and purity of the synthesized analog is a non-negotiable step for ensuring the reliability of subsequent biological data.
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the final product. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for confirmation of the elemental composition.[19]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: Confirms the presence of the guanosine scaffold and the specific modification (e.g., a new methyl singlet for a 2'-O-methyl group). The coupling constants of the ribose protons can confirm the sugar pucker.
-
³¹P NMR: Confirms the presence and chemical environment of the phosphate group. A singlet or a complex multiplet (if coupled to protons) is expected for a monophosphate.
-
2D NMR (COSY, HSQC, HMBC): Used to assign all proton and carbon signals and confirm the connectivity of the atoms, for instance, confirming that the modification is indeed at the 2' position.[20]
| Technique | Expected Result for 2'-O-Methylguanosine-5'-Monophosphate |
| HRMS (ESI-) | Calculated m/z for [M-H]⁻: 400.0610. Found: 400.0612 ± 5 ppm. |
| ¹H NMR (D₂O) | Appearance of a new singlet at ~3.4 ppm (the -OCH₃ group). Characteristic H1' doublet at ~5.9 ppm. Aromatic H8 singlet at ~8.0 ppm. |
| ³¹P NMR (D₂O) | A singlet peak around 0 to 5 ppm, confirming the monophosphate. |
| ¹³C NMR (D₂O) | Appearance of a new carbon signal around 58-60 ppm for the -OCH₃ group. |
Biological Context: Application in c-di-GMP Signaling
The c-di-GMP signaling network is a key regulator of the bacterial switch between motile (planktonic) and sessile (biofilm) lifestyles.[1] High intracellular levels of c-di-GMP generally promote biofilm formation, while low levels favor motility.[2] This is controlled by the balance between DGCs and PDEs.
Caption: The c-di-GMP signaling pathway in bacteria.
Synthesized 2'-GMP analogs can be used to interfere with this pathway. For example, a non-phosphorylatable 2'-modified guanosine could be fed to bacteria to see if it competes with native guanosine for uptake or processing. A 2'-modified GMP analog could be tested in vitro for its ability to bind to c-di-GMP riboswitches or allosterically modulate the activity of DGCs or PDEs, thereby providing critical insights into their mechanism of action.
Conclusion
The synthesis of this compound analogs is a challenging but rewarding endeavor that provides powerful chemical tools for biological research. A successful synthesis relies on a logical approach to chemical protection strategies, careful execution of reaction protocols, and rigorous purification and characterization. By combining versatile chemical methods with high-fidelity analytical techniques, researchers can produce well-defined molecular probes to illuminate the complex roles of guanosine nucleotides in cellular signaling and gene regulation.
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Jenal, U., & Malone, J. (2006). Cyclic Di-GMP Signaling in Bacteria: Recent Advances and New Puzzles. ASM Journals. [Link]
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Shchokolova, A. S., et al. (2015). Enzymatic synthesis of 2′-ara and 2′-deoxy analogues of c-di-GMP. Taylor & Francis Online. [Link]
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Cotter, P. A., & Stibitz, S. (2012). The Meteoric Rise of the Signaling Molecule Cyclic di-GMP. PMC - NIH. [Link]
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Shchokolova, A. S., et al. (2015). Enzymatic synthesis of 2′-ara and 2′-deoxy analogues of c-di-GMP. Taylor & Francis Online. [Link]
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Shchokolova, A. S., et al. (2015). Enzymatic synthesis of 2'-ara and 2'-deoxy analogues of c-di-GMP. PubMed. [Link]
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ResearchGate. (n.d.). (A) Multi-enzymatic reactions for the synthesis of 2′3′-cyclic GMP-AMP... ResearchGate. [Link]
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Miller, J. P., et al. (1976). 2' Derivatives of guanosine and inosine cyclic 3',5'-phosphates. Synthesis, enzymic activity, and the effect of 8-substituents. PubMed. [Link]
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Shchokolova, A. S., et al. (2015). Enzymatic synthesis of 2′-ara and 2′-deoxy analogues of c-di-GMP. ResearchGate. [Link]
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Pathak, T. (1998). Protection of the guanine residue during synthesis of 2′-O-alkylguanosine derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Bridson, P. K., et al. (1977). Acylation of 2′,3′,5′-tri-O-acetylguanosine. ResearchGate. [Link]
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Sailer, M., et al. (2021). Isolation and Identification of Novel Taste-Modulating N2-Guanosine 5′-Monophosphate Derivatives Generated by Maillard-Type Reactions. PMC - NIH. [Link]
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Karki, M., et al. (2024). Improved synthesis and polymerase recognition of 7-deaza-7-modified α- l -threofuranosyl guanosine analogs. RSC Advances. [Link]
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ResearchGate. (n.d.). Scheme 5. Synthesis of Guanosine Phosphate Derivatives 1a, 1c, and 1d a. ResearchGate. [Link]
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G, T., & J, S. (1975). Guanosine tetraphyosphate and its analogues. Chemical synthesis of guanosine 3',5'-dipyrophosphate, deoxyguanosine 3',5'-dipyrophosphate, guanosine 2',5'-bis(methylenediphosphonate), and guanosine 3',5'. PubMed. [Link]
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Semantic Scholar. (2000). Improved Synthetic Approaches Toward 2′-O-Methyl-Adenosine and Guanosine and Their N-Acyl Derivatives. Semantic Scholar. [Link]
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Kowalska, J., et al. (2008). Synthesis and characterization of mRNA cap analogs containing phosphorothioate substitutions that bind tightly to eIF4E and are resistant to the decapping pyrophosphatase DcpS. PubMed Central. [Link]
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Jemielity, J., et al. (2012). Synthesis of Fluorophosphate Nucleotide Analogs and Their Characterization as Tools for 19F NMR Studies. AWS. [Link]
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Bähre, H., & Kaever, V. (2017). Identification and Quantification of Cyclic Di-Guanosine Monophosphate and Its Linear Metabolites by Reversed-Phase LC-MS/MS. PubMed. [Link]
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Schwede, F., et al. (2000). Cyclic nucleotide analogs as biochemical tools and prospective drugs. PubMed. [Link]
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Chow, S., et al. (2003). Novel synthesis of 2'-O-methylguanosine. PubMed. [Link]
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Corbin, J. D., et al. (1982). Studies of cGMP analog specificity and function of the two intrasubunit binding sites of cGMP-dependent protein kinase. PubMed. [Link]
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Application of Guanosine-Related Compounds in Immunotherapy Research: A Focus on the STING Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction: Clarifying the Role of Guanosine-2'-monophosphate (2'-GMP) in Immunity
While interest in guanosine-related molecules for immunotherapy is growing, it is critical to distinguish between the different compounds and their biological activities. Your query regarding this compound (2'-GMP) highlights a common point of confusion. Current scientific evidence does not support a direct role for 2'-GMP as a primary activator of innate immune signaling pathways central to immunotherapy, such as the STING pathway.
Instead, the key molecule in this context is 2',3'-cyclic guanosine monophosphate-adenosine monophosphate (2',3'-cGAMP) . This cyclic dinucleotide is the endogenous, high-affinity ligand for the STING (Stimulator of Interferon Genes) protein and a potent activator of the innate immune system.[1][2][3] 2'-GMP, along with 3'-GMP, is primarily understood as a hydrolysis product of 2',3'-cGMP, a related cyclic nucleotide.[4][5] One study has suggested that various guanosine nucleotides, including 2'-GMP, can be metabolized extracellularly to guanosine, which may then exert anti-proliferative and apoptotic effects on specific cancer cell lines, such as T-cell lymphoma.[6] However, this mechanism is distinct from the direct, STING-mediated immune activation that is the focus of most current immunotherapy research.
Therefore, this guide will focus on the principal agent of STING-mediated immunity, 2',3'-cGAMP , providing the scientific rationale and detailed protocols for its application in immunotherapy research. Understanding this distinction is fundamental to designing effective and mechanistically sound experiments.
The cGAS-STING Pathway: A Central Hub for Innate Immunity
The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with viral infections or cellular damage from cancer.[1][7] Activation of this pathway is a powerful strategy being explored to convert immunologically "cold" tumors into "hot" tumors that are responsive to immunotherapy.[8][9]
The signaling cascade proceeds as follows:
-
DNA Sensing: The enzyme cyclic GMP-AMP synthase (cGAS) acts as a sensor that recognizes double-stranded DNA (dsDNA) in the cytoplasm.[7][10]
-
Second Messenger Synthesis: Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger 2',3'-cGAMP from ATP and GTP.[11][12]
-
STING Activation: 2',3'-cGAMP binds directly to the STING protein, which is anchored in the membrane of the endoplasmic reticulum (ER).[1][13] This binding induces a conformational change in STING.
-
Downstream Signaling: Activated STING translocates from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[7] TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).
-
Type I Interferon Production: Phosphorylated IRF3 dimerizes and moves into the nucleus, driving the transcription of Type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.[7][14] These interferons are crucial for initiating a robust anti-tumor immune response, including the activation of dendritic cells (DCs) and priming of cytotoxic CD8+ T cells.[14]
Signaling Pathway Diagram
Caption: The cGAS-STING signaling pathway for innate immune activation.
Application Notes: Leveraging STING Agonists in Immunotherapy
The therapeutic potential of activating the STING pathway has made 2',3'-cGAMP and its synthetic analogs powerful tools in immunotherapy research. Applications span from fundamental in vitro studies of immune cell activation to preclinical in vivo cancer models.
In Vitro Applications
-
Immune Cell Activation: 2',3'-cGAMP is used to directly stimulate various immune cell types in culture to study downstream effects. This is crucial for understanding the cell-specific responses to STING activation.
-
Dendritic Cells (DCs): STING activation promotes DC maturation, upregulation of co-stimulatory molecules (CD80, CD86), and antigen presentation, which are critical for priming T cell responses.
-
Macrophages: Stimulation can polarize macrophages towards a pro-inflammatory M1 phenotype, enhancing their tumoricidal activity.
-
T Cells: While direct STING activation in T cells has been shown to potentially induce apoptosis, its primary role in anti-tumor immunity is mediated through the activation of antigen-presenting cells like DCs.[7]
-
-
Cytokine Profiling: A primary application is to measure the profile of cytokines and chemokines released by immune cells post-stimulation. The hallmark of STING activation is a robust production of Type I interferons.
-
Screening for Novel Agonists/Antagonists: Cell-based assays using reporter cell lines (e.g., THP1-Dual™ cells) are instrumental in high-throughput screening for new, more potent, or more stable synthetic STING agonists or inhibitors.
In Vivo Applications
-
Anti-Tumor Efficacy Studies: Direct intratumoral injection of STING agonists has shown significant therapeutic effects in preclinical cancer models. This localized delivery activates immune cells within the tumor microenvironment, leading to tumor regression and the generation of systemic, tumor-specific T cell immunity.
-
Vaccine Adjuvants: The ability of STING agonists to potently activate innate immunity makes them excellent candidates for vaccine adjuvants. They can enhance the magnitude and quality of the adaptive immune response to vaccine antigens.
-
Combination Therapy: A major focus of current research is combining STING agonists with other immunotherapies, particularly immune checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies).[8] STING activation can increase T cell infiltration into tumors, potentially making them more susceptible to checkpoint blockade.
Data Summary: Recommended Concentrations for In Vitro Studies
| Cell Type | Agonist | Typical Concentration Range | Incubation Time | Key Readouts |
| Human PBMCs | 2',3'-cGAMP | 1 - 20 µg/mL | 6 - 24 hours | IFN-β, TNF-α, IL-6 (ELISA, CBA) |
| Murine Bone Marrow-Derived DCs | 2',3'-cGAMP | 0.5 - 10 µg/mL | 18 - 24 hours | CD86, MHC-II (Flow Cytometry); IFN-β (ELISA) |
| THP-1 Monocytes | 2',3'-cGAMP | 1 - 30 µg/mL | 4 - 18 hours | IFN-β, IL-1β (ELISA, qPCR) |
| Macrophages (BMDM) | 2',3'-cGAMP | 0.5 - 10 µg/mL | 6 - 24 hours | iNOS, TNF-α (qPCR); IFN-β (ELISA) |
Note: These are starting recommendations. Optimal concentrations and times should be determined empirically for each specific cell type and experimental system.
Experimental Protocols
Protocol 1: In Vitro Stimulation of Human PBMCs with 2',3'-cGAMP
This protocol describes the stimulation of peripheral blood mononuclear cells (PBMCs) to assess cytokine production in response to a STING agonist.
Materials:
-
2',3'-cGAMP (e.g., InvivoGen, Cat# tlrl-nacga23)
-
Ficoll-Paque™ PLUS
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well flat-bottom cell culture plates
-
Healthy donor whole blood or buffy coat
-
Phosphate Buffered Saline (PBS)
Methodology:
-
Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque™ density gradient centrifugation according to the manufacturer's protocol.
-
Cell Counting and Seeding: Wash the isolated PBMCs twice with PBS. Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count (e.g., using a hemocytometer and Trypan Blue). Seed 2 x 10⁵ cells per well in a 96-well plate in a final volume of 180 µL.
-
Prepare Stimulant: Reconstitute and dilute 2',3'-cGAMP in sterile PBS or cell culture medium to a 10X working stock concentration.
-
Cell Stimulation: Add 20 µL of the 10X 2',3'-cGAMP working stock to the appropriate wells to achieve the desired final concentration (e.g., 10 µg/mL). Add 20 µL of vehicle (PBS or medium) to the negative control wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant and store it at -80°C for cytokine analysis.
Protocol 2: Quantification of IFN-β Production by ELISA
This protocol outlines the measurement of Interferon-beta (IFN-β), a key cytokine produced upon STING activation, from cell culture supernatants.
Materials:
-
Human IFN-β ELISA Kit (e.g., R&D Systems, Cat# DY814 or Thermo Fisher, Cat# 88-7324)
-
Supernatants from Protocol 1
-
Microplate reader capable of measuring absorbance at 450 nm
Methodology:
-
Follow Kit Instructions: Perform the ELISA strictly according to the manufacturer's protocol provided with the kit. This typically involves:
-
Coating the plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding standards and samples (your collected supernatants).
-
Adding a detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution (e.g., TMB) and stopping the reaction.
-
-
Data Acquisition: Read the absorbance of each well at 450 nm.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards versus their known concentrations. Use the standard curve to calculate the concentration of IFN-β in your experimental samples.
Protocol 3: Analysis of Dendritic Cell Maturation by Flow Cytometry
This protocol is for assessing the activation status of dendritic cells (DCs) following STING agonist stimulation by measuring the expression of cell surface markers.
Materials:
-
Bone marrow-derived dendritic cells (BMDCs) or other DC source
-
2',3'-cGAMP
-
FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide)
-
Fc Block (e.g., anti-CD16/32 for murine cells)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD11c, anti-MHC-II, anti-CD86, anti-CD80)
-
Viability Dye (e.g., 7-AAD or a fixable viability stain)
-
Flow cytometer
Methodology:
-
Stimulate DCs: Generate and culture DCs as per standard lab protocols. Stimulate the cells with an optimal concentration of 2',3'-cGAMP (e.g., 5 µg/mL) for 24 hours. Include an unstimulated control.
-
Harvest Cells: Harvest the DCs by gently scraping or using a non-enzymatic cell dissociation buffer. Wash the cells with cold PBS.
-
Stain for Viability: Resuspend cells in PBS and add the viability dye according to the manufacturer's instructions. Incubate as recommended, then wash with FACS buffer.
-
Block Fc Receptors: Resuspend the cell pellet in FACS buffer containing Fc Block and incubate for 10-15 minutes on ice to prevent non-specific antibody binding.
-
Surface Staining: Add the cocktail of fluorochrome-conjugated antibodies against your markers of interest (e.g., CD11c, MHC-II, CD86) to the cells. Incubate for 30 minutes on ice in the dark.
-
Wash and Resuspend: Wash the cells twice with FACS buffer. Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire Data: Analyze the samples on a flow cytometer.
-
Data Analysis: Gate on live, single cells, then on your DC population (e.g., CD11c+). Analyze the expression levels (Median Fluorescence Intensity, MFI) and percentage of positive cells for maturation markers like CD86 and MHC-II, comparing stimulated samples to the unstimulated control.
References
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Zhang X., et al. (2013). Cyclic GMP-AMP containing mixed phosphodiester linkages is an endogenous high-affinity ligand for STING. Molecular Cell, 51(2):226-35. [Link]
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cGAS-cGAMP-STING: The three musketeers of cytosolic DNA sensing and signaling. Signal Transduction and Targeted Therapy. Available at: [Link]
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Fu, J., et al. (2022). Second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP): Synthesis, transmission, and degradation. Biochemical Pharmacology, 198, 114934. [Link]
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Burdette, D. L., et al. (2011). STING is a direct innate immune sensor of cyclic di-GMP. Nature, 478(7370), 515–518. [Link]
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Chen, Q., et al. (2023). The cyclic guanosine monophosphate synthase-stimulator of interferon genes pathway as a potential target for tumor immunotherapy. Frontiers in Immunology, 14, 1121603. [Link]
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Ma, X., et al. (2024). Second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP): the cell autonomous and non-autonomous roles in cancer progression. Acta Pharmacologica Sinica, 45(5), 890-899. [Link]
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Bai, J., & Liu, F. (2019). The cGAS-cGAMP-STING Pathway: A Molecular Link Between Immunity and Metabolism. Diabetes, 68(6), 1093-1100. [Link]
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Cui, T., et al. (2019). Cyclic Dimeric Guanosine Monophosphate: Activation and Inhibition of Innate Immune Response. Journal of Innate Immunity, 11(3), 242-248. [Link]
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Gaulle, C., et al. (2017). cGAMP: A tale of two signals. The EMBO Journal, 36(16), 2319-2321. [Link]
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Verrier, E. R., & Langevin, C. (2021). Cyclic Guanosine Monophosphate-Adenosine Monophosphate Synthase (cGAS), a Multifaceted Platform of Intracellular DNA Sensing. Frontiers in Immunology, 12, 637399. [Link]
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Cui, T., et al. (2018). Cyclic Dimeric Guanosine Monophosphate: Activation and Inhibition of Innate Immune Response. ResearchGate. Available at: [Link]
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Chen, Q., et al. (2023). The cyclic guanosine monophosphate synthase-stimulator of interferon genes pathway as a potential target for tumor immunotherapy. National Center for Biotechnology Information. Available at: [Link]
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Trautmann, K., et al. (2020). Apoptotic and anti-proliferative effect of guanosine and guanosine derivatives in HuT-78 T lymphoma cells. Amino Acids, 52(4), 655-671. [Link]
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Verrier, E. R., & Langevin, C. (2021). Cyclic Guanosine Monophosphate-Adenosine Monophosphate Synthase (cGAS), a Multifaceted Platform of Intracellular DNA Sensing. PubMed. Available at: [Link]
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Hossain, M. S., et al. (2016). Effects of Dietary Administration of Guanosine Monophosphate on the Growth, Digestibility, Innate Immune Responses and Stress Resistance of Juvenile Red Sea Bream, Pagrus Major. Fish & Shellfish Immunology, 57, 145-154. [Link]
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Chen, Q., et al. (2023). The cyclic guanosine monophosphate synthase-stimulator of interferon genes pathway as a potential target for tumor immunotherapy. Frontiers Media S.A.. Available at: [Link]
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Diner, E. J., et al. (2013). The Innate Immune DNA Sensor cGAS Produces a Noncanonical Cyclic Dinucleotide that Activates Human STING. Cell Reports, 3(5), 1355-1361. [Link]
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Škrnjug, I., et al. (2014). The mucosal adjuvant cyclic di-AMP exerts immune stimulatory effects on dendritic cells and macrophages. PLoS ONE, 9(4), e95728. [Link]
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Guanosine monophosphate. Wikipedia. Available at: [Link]
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Innate Immune Activation by cGMP-AMP Nanoparticles Leads to Potent and Long-Acting Antiretroviral Response against HIV-1. The Journal of Immunology, 199(11), 3840–3848. [Link]
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Cyclic GMP-AMP synthase regulates the development of experimental autoimmune encephalomyelitis. Iowa Research Online. Available at: [Link]
-
Liu, Y., et al. (2021). 2',3'-Cyclic GMP-AMP Dinucleotides for STING-Mediated Immune Modulation: Principles, Immunotherapeutic Potential, and Synthesis. ChemMedChem, 17(2), e202100671. [Link]
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Cui, T., et al. (2018). Cyclic Dimeric Guanosine Monophosphate: Activation and Inhibition of Innate Immune Response. National Center for Biotechnology Information. Available at: [Link]
-
Jackson, E. K., et al. (2019). 2′,3′-cGMP exists in vivo and comprises a 2′,3′-cGMP-guanosine pathway. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 316(6), R759-R770. [Link]
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Role of cyclic guanosine monophosphate-adenosine monophosphate synthase-stimulator of interferon genes pathway in diabetes and its complications. National Center for Biotechnology Information. Available at: [Link]
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Strovel, J., et al. (2007). Modulation of gene expression and guanosine pools by inhibition of Inosine Monophosphate dehydrogenase (IMPDH); correlating in vitro cell resistance with biomarker response in patient samples from a phase I trial. Cancer Research, 67(9 Supplement), 2322. [Link]
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Circulating metabolomics reveals guanosine monophosphate synthetase (GMPS) as a novel therapeutic target in lung adenocarcinoma. PubMed. Available at: [Link]
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Abe, T., & Barber, G. N. (2014). Cytosolic-DNA-Mediated, STING-Dependent Proinflammatory Gene Induction Necessitates Canonical NF-κB Activation through TBK1. Journal of Virology, 88(10), 5328-5341. [Link]
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Zhang, X., et al. (2013). Cyclic GMP-AMP containing mixed phosphodiester linkages is an endogenous high-affinity ligand for STING. Molecular Cell, 51(2), 226-235. [Link]
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Gao, P., et al. (2013). Structure-Function Analysis of STING Activation by c[G(2',5')pA(3',5')p] and Other Agonists. Cell Reports, 5(3), 722-733. [Link]
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Wu, J., et al. (2013). Cyclic GMP-AMP is an endogenous second messenger in innate immune signaling by cytosolic DNA. Science, 339(6121), 826-830. [Link]
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Ishikawa, H., & Barber, G. N. (2008). STING is an endoplasmic reticulum adaptor that facilitates innate immune signalling. Nature, 455(7213), 674-678. [Link]
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2'3'-cGAMP. InvivoGen. Available at: [Link]
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Woodward, J. J., et al. (2010). c-di-AMP secreted by intracellular Listeria monocytogenes activates a host type I interferon response. Science, 328(5986), 1703-1705. [Link]
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Jackson, E. K., et al. (2019). 2',3'-cGMP exists in vivo and comprises a 2',3'-cGMP-guanosine pathway. PubMed. Available at: [Link]
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Application Notes & Protocols: High-Resolution Analysis of Guanine Nucleotides Using Thin-Layer Chromatography
Abstract
Guanine nucleotides, such as guanosine triphosphate (GTP) and guanosine diphosphate (GDP), are fundamental to a vast array of cellular processes, including signal transduction, protein synthesis, and cytoskeletal dynamics. The ability to accurately separate and quantify these molecules is paramount for understanding the mechanisms of GTPase enzymes and for the development of novel therapeutics targeting these pathways. This comprehensive guide provides a detailed methodology for the analysis of guanine nucleotides using thin-layer chromatography (TLC), a robust, cost-effective, and highly sensitive technique. We will delve into the core principles of the assay, provide step-by-step protocols for radiolabeled and non-radiolabeled analysis, and offer expert insights into data interpretation and troubleshooting.
Introduction: The Central Role of Guanine Nucleotides and the Power of TLC
Guanosine triphosphate (GTP) acts as a molecular switch in a large family of enzymes known as GTPases. In its GTP-bound "on" state, a GTPase can interact with downstream effectors to propagate cellular signals. The intrinsic or catalyzed hydrolysis of GTP to guanosine diphosphate (GDP) switches the enzyme to its "off" state, terminating the signal.[1][2] Dysregulation of this tightly controlled cycle is implicated in numerous diseases, including cancer and neurodegenerative disorders.
While techniques like HPLC-MS offer high resolution, thin-layer chromatography (TLC) remains a powerful and accessible method for monitoring GTPase activity and analyzing guanine nucleotide pools.[3][4] Its advantages include:
-
Simplicity and Cost-Effectiveness: TLC requires minimal specialized equipment, making it an economical choice for routine assays.[3][5]
-
High Throughput: Multiple samples can be analyzed simultaneously on a single TLC plate, facilitating time-course experiments and inhibitor screening.
-
Sensitivity: When combined with radiolabeling, TLC can detect minute quantities of nucleotides, making it ideal for in vitro enzyme assays.[6][7][8]
-
Versatility: The technique can be adapted for various sample types, from purified enzyme reactions to cellular extracts.[9]
This guide will focus on polyethyleneimine (PEI) cellulose TLC, which provides excellent separation of negatively charged nucleotides.[9]
Core Principles of Guanine Nucleotide Separation by TLC
The separation of GTP, GDP, and guanosine monophosphate (GMP) by PEI-cellulose TLC is based on the principle of ion-exchange chromatography.[9] The PEI-impregnated cellulose acts as a weak anion exchanger. The separation is primarily influenced by the number of phosphate groups on each nucleotide:
-
GTP (three phosphate groups): Carries the highest negative charge and interacts most strongly with the stationary phase, resulting in the lowest mobility (lowest Rf value).
-
GDP (two phosphate groups): Has an intermediate negative charge and mobility.
-
GMP (one phosphate group): Is the least negatively charged and migrates the furthest up the plate (highest Rf value).
The choice of the mobile phase (solvent system) is critical for achieving optimal resolution. Typically, acidic buffer systems are employed to modulate the charge of the nucleotides and the stationary phase, thereby influencing their migration.[10]
Experimental Workflow: A Visual Guide
The following diagram outlines the general workflow for analyzing guanine nucleotides using TLC, from sample preparation to data analysis.
Caption: General workflow for guanine nucleotide analysis by TLC.
Detailed Protocols
Protocol 1: Radiolabeled GTPase Assay
This protocol is highly sensitive and ideal for in vitro kinetic analysis of GTPase enzymes.[7][10] It typically utilizes [γ-³²P]GTP, where the radiolabel is on the terminal phosphate that is released upon hydrolysis.
Materials:
-
PEI-Cellulose TLC plates (e.g., Merck PLC plates 20x20cm PEI cellulose F)[10]
-
[γ-³²P]GTP
-
Non-radiolabeled GTP
-
GTPase enzyme and appropriate reaction buffer
-
Quenching solution (e.g., 0.5 M EDTA or formic acid)
-
TLC development chamber
-
Mobile Phase (Solvent System): e.g., 0.75 M KH₂PO₄, pH 3.5 or 1 M Acetic Acid with 0.8 M LiCl[10]
-
Phosphorimager screen and scanner
Procedure:
-
Reaction Setup:
-
Prepare a reaction mix containing the GTPase enzyme in its specific reaction buffer.
-
Prepare a GTP stock solution "spiked" with [γ-³²P]GTP to the desired final concentration and specific activity.
-
-
Initiate the Reaction:
-
Start the reaction by adding the GTP/[γ-³²P]GTP mixture to the enzyme solution. Mix gently and start a timer immediately.[10]
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 1, 5, 10, 30 minutes), withdraw a small aliquot (e.g., 1-2 µL) of the reaction mixture.
-
Immediately spot the aliquot onto the origin line of a PEI-cellulose TLC plate.[10] The small volume and the PEI surface will effectively quench the enzymatic reaction. For very short time points, a hairdryer can be used to rapidly dry the spot and stop the reaction.[10]
-
-
TLC Development:
-
Once all time points are spotted and the spots are completely dry, place the TLC plate in a development chamber pre-equilibrated with the chosen mobile phase.[11]
-
Allow the solvent front to migrate up the plate until it is approximately 1-2 cm from the top edge.
-
-
Drying and Visualization:
-
Remove the plate from the chamber and mark the solvent front with a pencil.
-
Dry the plate thoroughly in a fume hood or with a warm air dryer.[10]
-
Expose the dried plate to a phosphorimager screen for a suitable duration (from hours to overnight, depending on the radioactivity).
-
-
Data Analysis:
-
Scan the phosphorimager screen.
-
The resulting image will show distinct spots corresponding to unhydrolyzed [γ-³²P]GTP and the released ³²P-inorganic phosphate (³²Pi).
-
Quantify the intensity of each spot using appropriate software. The percentage of GTP hydrolysis can be calculated as: % Hydrolysis = (Intensity of ³²Pi spot) / (Intensity of ³²Pi spot + Intensity of GTP spot) * 100
-
Protocol 2: Non-Radiolabeled Analysis of Guanine Nucleotides
This method is suitable for analyzing relatively high concentrations of nucleotides and avoids the use of radioisotopes. Visualization is typically achieved using a UV lamp.
Materials:
-
PEI-Cellulose TLC plates with a fluorescent indicator (F254)
-
Guanine nucleotide standards (GTP, GDP, GMP)
-
Sample containing guanine nucleotides
-
TLC development chamber
-
Mobile Phase (see Table 1)
-
UV lamp (254 nm)
Procedure:
-
Sample Preparation:
-
Ensure the nucleotide sample is in a suitable solvent and at a concentration appropriate for UV detection.
-
-
Spotting:
-
TLC Development:
-
Develop the plate in a pre-equilibrated chamber as described in Protocol 1.
-
-
Visualization:
-
Data Analysis:
-
Calculate the Retardation factor (Rf) for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Identify the nucleotides in your sample by comparing their Rf values to those of the standards.
-
For semi-quantitative analysis, the intensity of the spots can be estimated visually or measured using densitometry software.
-
Data Presentation and Interpretation
Mobile Phase Selection
The choice of the mobile phase is crucial for achieving good separation. Below is a table summarizing common solvent systems for the separation of guanine nucleotides on PEI-cellulose plates.
| Mobile Phase Composition | pH | Key Characteristics & Applications | Reference |
| 0.75 M KH₂PO₄ | 3.5 | Good general-purpose buffer for separating GTP and GDP/Pi in GTPase assays. | [10] |
| 1.0 M Acetic Acid, 0.8 M LiCl | ~2.5 | Provides excellent separation between GTP and GDP. | [10] |
| 1.0 M Formic Acid, 1.0 M LiCl | ~2.3 | Alternative acidic system for resolving phosphorylated nucleotides. | N/A |
| Methanol/Water (5/95, v/v) + 0.2 M NaCl | ~7.0 | Suitable for HPTLC NH₂ plates, separating guanine, guanosine, and its phosphates. | [15] |
Interpreting the Chromatogram
A successful separation will result in distinct, well-resolved spots. In a GTPase assay using [γ-³²P]GTP, you will observe a spot for GTP that decreases in intensity over time and a corresponding spot for the released inorganic phosphate (³²Pi) that increases in intensity. The GDP product will be unlabeled and therefore not visible.
Caption: Example TLC result for a GTPase assay over time.
Troubleshooting Common TLC Issues
| Problem | Potential Cause(s) | Recommended Solution(s) | Reference(s) |
| Streaking or Tailing Spots | Sample is too concentrated/overloaded. | Dilute the sample before spotting. | [5][13][16] |
| Sample is not fully soluble in the mobile phase. | Modify the mobile phase composition. | [5][17] | |
| Sample contains highly polar impurities. | Purify the sample before analysis. | [5] | |
| Poor Separation / Overlapping Spots | Incorrect mobile phase polarity. | Test different solvent systems with varying polarities. | [5][17][18] |
| Chamber was not saturated with solvent vapor. | Line the TLC chamber with filter paper and allow it to equilibrate before use. | [19] | |
| Spots are too High (High Rf) | Mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., reduce the proportion of the more polar solvent). | [13] |
| Spots are too Low (Low Rf) | Mobile phase is not polar enough. | Increase the polarity of the mobile phase. | [13] |
| No Spots Visible (UV method) | Sample concentration is too low. | Concentrate the sample or spot multiple times in the same location, drying between applications. | [13][16] |
| Compound does not absorb UV at 254 nm. | Use an alternative visualization method, such as staining (though less common for nucleotides). | [14] |
Conclusion and Future Perspectives
Thin-layer chromatography is a foundational and highly effective technique for the analysis of guanine nucleotides. Its simplicity, sensitivity, and adaptability make it an indispensable tool in both basic research and drug development. By understanding the principles behind the separation and by following robust protocols, researchers can generate reliable and reproducible data to probe the intricate world of GTPase signaling. While newer technologies continue to emerge, the utility and accessibility of TLC ensure its continued relevance in the modern molecular biology laboratory.
References
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- Detection and quantification of modified nucleotides in RNA using thin-layer chromatography. (n.d.). PubMed.
- Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023, November 13).
- Pataki, G., et al. (n.d.). Thin-layer chromatography of nucleic acid bases, nucleosides, nucleotides and related compounds. I. Quantitative analysis by direct fluorometry. Semantic Scholar.
- Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts.
- Detection and Quantification of Modified Nucleotides in RNA Using Thin-Layer Chromatography. (2025, August 10). ResearchGate.
- Chapter Twenty-five. ATP and GTP Hydrolysis Assays (TLC). (2025, August 7). ResearchGate.
- Qualitative and Quantitative Analytical Techniques of Nucleic Acid Modification Based on Mass Spectrometry for Biomarker Discovery. (2024, March 16). NIH.
- Troubleshooting for Thin Layer Chromatography. (2021, December 8). SiliCycle.
- Complete analysis of cellular nucleotides by two-dimensional thin layer chromatography. (1982, August 25). PubMed.
- Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025, June 3). Bitesize Bio.
- Analysis of natural nucleosides and their derivatives by thin-layer chromatography. (2025, August 5). ResearchGate.
- ATP and GTP hydrolysis assays (TLC). (n.d.). PubMed.
- Chromatography: Solvent Systems for TLC. (n.d.). University of Rochester, Department of Chemistry.
- Thin Layer Chromatography (TLC)-GTP. (n.d.). ReeSach.
- Thin-layer chromatography (TLC) of guanine nucleotides extracted from... (n.d.). ResearchGate.
- Phosphorimaging pattern of a TLC sheet after chromatography of 32... (n.d.). ResearchGate.
- Thin layer chromatography of nucleotides on aminopropyl bonded silica plates. (2025, August 7). ResearchGate.
- ATP and GTP hydrolysis assays (TLC). (2013, January 1). Johns Hopkins University.
- Thin-Layer Chromatography and Real-Time Coupled Assays to Measure ATP Hydrolysis. (n.d.).
- Thin Layer Chromatography. (n.d.).
- BGD Group TLC System. (n.d.).
- TLC Visualization Methods. (n.d.).
- Analytical Procedure of Thin Layer Chromatography Technique. (2022, July 12). Research and Reviews.
- Using TLC to Scout Flash Chromatography Solvents. (2023, January 19). Biotage.
- A rapid and systematic approach for the optimization of radio-TLC resolution. (n.d.). PMC.
- FAQ: How can I reveal my TLC plate to visualize my compounds? (n.d.). SiliCycle.
- How i can separate GTP (Guanosine triphosphate) and c-di-GMP molecule by HPLC method ?? (2016, March 20). ResearchGate.
- Thin Layer Chromatography (TLC) for the Separation of Lipids. (n.d.). RockEDU Science Outreach.
- TLC Solvent Systems – Lipid Migration. (n.d.). Avanti Research.
- Identification of receptor-activated G proteins with photoreactive GTP analog, [alpha-32P]GTP azidoanilide. (n.d.). PubMed.
- Radioanalytical measurement. (n.d.). ANSTO.
- Thin-Layer Chromatography of Phospholipids. (n.d.). PMC - NIH.
- 32P-Radiolabeling Service. (n.d.). Rdcthera.
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Experimental protocol for assessing biofilm formation with 2',3'-cNMP.
Assessing the Impact of the Signaling Molecule 2',3'-cNMP on Bacterial Biofilm Formation
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Role of a Novel Signaling Molecule in Biofilm Development
Bacterial biofilms are complex, sessile communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix.[1][2] This matrix, composed of polysaccharides, proteins, lipids, and extracellular DNA (eDNA), provides structural integrity and protects the embedded bacteria from environmental stresses, including host immune responses and antimicrobial agents.[3][4][5] The transition from a free-living, planktonic state to a biofilm lifestyle is a significant factor in the pathogenesis of many chronic infections and a major challenge in industrial and medical settings.[6][7]
The formation of biofilms is a tightly regulated process, often orchestrated by intracellular signaling molecules known as second messengers.[6] While the roles of well-established second messengers like cyclic di-GMP in biofilm regulation are extensively studied, recent research has brought to light the involvement of a less conventional class of signaling molecules: 2',3'-cyclic nucleotide monophosphates (2',3'-cNMPs).[8][9][10][11]
Emerging evidence suggests that intracellular levels of 2',3'-cNMPs, which can be produced from RNA degradation, influence a range of bacterial phenotypes, including motility and biofilm formation.[10][12][13] Studies have shown that modulating 2',3'-cNMP concentrations can alter gene expression related to biofilm development.[8][12][14] A potential mechanism of action for 2',3'-cNMPs involves their binding to bacterial ribosomes, which can in turn inhibit translation.[9][15][16][17] This novel signaling pathway presents a promising new avenue for the development of anti-biofilm therapeutics.
This application note provides a comprehensive experimental protocol for researchers to investigate the effects of 2',3'-cNMP on biofilm formation. The described methodologies will enable the quantification of biofilm mass and the visualization of architectural changes in response to this signaling molecule.
I. Core Experimental Workflow: A Step-by-Step Guide
The following workflow provides a robust framework for assessing the influence of 2',3'-cNMP on biofilm formation.
Caption: Overview of the experimental workflow for assessing the effect of 2',3'-cNMP on biofilm formation.
II. Detailed Experimental Protocols
A. Protocol 1: Quantification of Biofilm Formation using Crystal Violet Assay
This protocol details a high-throughput method to quantify the total biomass of biofilms formed in the presence of 2',3'-cNMP.[18] The crystal violet dye stains the cells and the extracellular matrix of the biofilm.[19][20][21]
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)
-
2',3'-cNMP (and other cyclic nucleotides as controls, e.g., 2',3'-cAMP, 2',3'-cGMP)
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Step-by-Step Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the desired bacterial strain into 5 mL of appropriate growth medium.
-
Incubate overnight at the optimal temperature with shaking.
-
The next day, dilute the overnight culture in fresh medium to a starting optical density at 600 nm (OD600) of 0.05.
-
-
Prepare 2',3'-cNMP Solutions:
-
Prepare a stock solution of 2',3'-cNMP in a suitable sterile solvent (e.g., water or DMSO).
-
Perform serial dilutions to create a range of working concentrations to be tested. It is crucial to include a vehicle control (solvent only).
-
-
Set up the 96-Well Plate:
-
Add 100 µL of the diluted bacterial culture to each well of the 96-well plate.
-
Add 100 µL of the 2',3'-cNMP working solutions to the respective wells. The final volume in each well should be 200 µL.
-
Include negative control wells (medium only) and positive control wells (bacteria with vehicle control).
-
It is recommended to perform each condition in at least triplicate.
-
-
Incubation:
-
Cover the plate and incubate under static conditions at the optimal growth temperature for the bacterium for 24-48 hours.
-
-
Crystal Violet Staining:
-
Carefully discard the planktonic culture from the wells.
-
Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.[19]
-
Air dry the plate for 15-20 minutes.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[20][22]
-
Remove the crystal violet solution and wash the wells thoroughly with water until the washing water is clear.
-
Air dry the plate completely.
-
-
Quantification:
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[22]
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 595 nm using a microplate reader.
-
B. Protocol 2: Visualization of Biofilm Architecture using Confocal Laser Scanning Microscopy (CLSM)
CLSM allows for the three-dimensional visualization of biofilm structure, providing insights into parameters like thickness, and cell viability within the biofilm.[23][24][25][26][27]
Materials:
-
Bacterial strain of interest (ideally expressing a fluorescent protein like GFP)
-
Glass-bottom dishes or chamber slides
-
Fluorescent stains for biofilm components (e.g., SYTO 9 and propidium iodide for live/dead cell staining, calcofluor white for polysaccharides)
-
2',3'-cNMP
-
Confocal microscope
Step-by-Step Procedure:
-
Biofilm Growth:
-
Prepare bacterial inoculum and 2',3'-cNMP solutions as described in Protocol 1.
-
Add the bacterial suspension and 2',3'-cNMP to glass-bottom dishes or chamber slides.
-
Incubate under appropriate conditions to allow biofilm formation.
-
-
Staining:
-
Gently remove the planktonic medium and wash with PBS.
-
Add the desired fluorescent stain(s) and incubate according to the manufacturer's instructions. For live/dead staining, a combination of SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red) is commonly used.
-
-
Imaging:
-
Mount the sample on the confocal microscope stage.
-
Acquire z-stack images of the biofilm using appropriate laser excitation and emission filters for the chosen fluorophores.
-
-
Image Analysis:
-
Process the z-stack images using imaging software (e.g., ImageJ, Imaris) to generate 3D reconstructions of the biofilm.
-
Quantify biofilm parameters such as average thickness, biomass, and surface area coverage.
-
III. Data Presentation and Interpretation
Quantitative Data from Crystal Violet Assay:
The absorbance values from the crystal violet assay are directly proportional to the biofilm biomass. Data should be presented in a clear, tabular format, including mean values, standard deviations, and statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed effects.
| Treatment | Concentration (µM) | Mean Absorbance (595 nm) | Standard Deviation | % Biofilm Inhibition/Enhancement |
| Vehicle Control | 0 | 1.25 | 0.12 | 0% |
| 2',3'-cNMP | 10 | 0.98 | 0.09 | 21.6% Inhibition |
| 2',3'-cNMP | 50 | 0.63 | 0.07 | 49.6% Inhibition |
| 2',3'-cNMP | 100 | 0.35 | 0.05 | 72.0% Inhibition |
Interpretation of Confocal Microscopy Data:
Confocal images will provide qualitative and quantitative information on the structural changes in the biofilm. For instance, treatment with 2',3'-cNMP might result in thinner, less dense, or structurally altered biofilms. These observations can be correlated with the quantitative data from the crystal violet assay.
IV. Potential Signaling Pathway of 2',3'-cNMP in Biofilm Regulation
The following diagram illustrates a hypothesized signaling pathway for 2',3'-cNMP in the modulation of biofilm formation, based on current literature.[9][15][16][17]
Caption: Hypothesized signaling pathway of 2',3'-cNMP in the regulation of bacterial biofilm formation.
V. Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through the inclusion of appropriate controls.
-
Negative Controls (Media Only): Ensure that the observed absorbance in the crystal violet assay is not due to non-specific binding of the stain to the microplate.
-
Positive Controls (Vehicle Only): Establish a baseline for biofilm formation in the absence of the experimental compound.
-
Orthogonal Assays: Combining a biomass quantification method (crystal violet) with a structural visualization technique (confocal microscopy) provides a more comprehensive and robust assessment of the compound's effect.
By adhering to these principles, researchers can ensure the reliability and reproducibility of their findings.
References
-
Bio-protocol. (n.d.). Crystal violet assay. Retrieved from [Link]
-
Multitasking functions of bacterial extracellular DNA in biofilms - ASM Journals. (2024, March 6). Retrieved from [Link]
-
Marotta, N. J., & Weinert, E. E. (2023). Insights into the metabolism, signaling, and physiological effects of 2',3'-cyclic nucleotide monophosphates in bacteria. Critical Reviews in Biochemistry and Molecular Biology, 58(6), 565-577. Retrieved from [Link]
-
Regulation of Biofilm Exopolysaccharide Production by Cyclic Di-Guanosine Monophosphate - Frontiers. (n.d.). Retrieved from [Link]
-
Limoli, D. H., Jones, C. J., & Wozniak, D. J. (2015). Bacterial Extracellular Polysaccharides in Biofilm Formation and Function. Microbiology spectrum, 3(3), 10.1128/microbiolspec.MBP-0011-2014. Retrieved from [Link]
-
Protocols.io. (2024, September 9). High-throughput assay for quantifying bacterial biofilm formation. Retrieved from [Link]
-
Confocal microscopy imaging of the biofilm matrix - PubMed. (n.d.). Retrieved from [Link]
-
iGEM. (2018). Crystal Violet Biofilm Assay. Retrieved from [Link]
-
Weinert, E. E. (2023). Insights into the metabolism, signaling, and physiological effects of 2',3'-cyclic nucleotide monophosphates in bacteria - PubMed. Critical Reviews in Biochemistry and Molecular Biology, 58(6), 565–577. Retrieved from [Link]
-
Whitchurch, C. B., Tolker-Nielsen, T., Ragas, P. C., & Mattick, J. S. (2002). Extracellular DNA required for bacterial biofilm formation. Science, 295(5559), 1487. Retrieved from [Link]
-
Callahan, J. E., & Castaldi, M. J. (2017). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. In Proceedings of the 38th Conference of the Association for Biology Laboratory Education (ABLE). Retrieved from [Link]
-
Wikipedia. (n.d.). Biofilm. Retrieved from [Link]
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Duggal, Y., Kurasz, J. E., Fontaine, B. M., Marotta, N. J., Chauhan, S. S., Karls, A. C., & Weinert, E. E. (2022). Cellular Effects of 2',3'-Cyclic Nucleotide Monophosphates in Gram-Negative Bacteria. Journal of bacteriology, 204(1), e0020821. Retrieved from [Link]
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An Expanding Role of 2′,3′-Cyclic Nucleotide Monophosphates in Bacteria. (2022, November 15). Retrieved from [Link]
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Cellular Effects of 2′,3′-Cyclic Nucleotide Monophosphates in Gram-Negative Bacteria. (n.d.). Retrieved from [Link]
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iGEM. (n.d.). General Biofilm Assay Protocol. Retrieved from [Link]
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Biofilm Analysis by Confocal Microscopy—Basics and Practical Aspects. (n.d.). Retrieved from [Link]
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Bacterial Extracellular Polysaccharides Involved in Biofilm Formation - MDPI. (n.d.). Retrieved from [Link]
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Bacterial Biofilms Utilize an Underlying Extracellular DNA Matrix Structure That Can Be Targeted for Biofilm Resolution - MDPI. (2022, February 18). Retrieved from [Link]
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Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization - Frontiers. (2019, April 1). Retrieved from [Link]
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Quantification of confocal images of biofilms grown on irregular surfaces - PMC - NIH. (2014, March 13). Retrieved from [Link]
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Extracellular DNA Acidifies Biofilms and Induces Aminoglycoside Resistance in Pseudomonas aeruginosa - PMC - PubMed Central. (n.d.). Retrieved from [Link]
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Evaluating Bacterial Biofilms With Confocal Imaging - Technology Networks. (2024, July 1). Retrieved from [Link]
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A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - Bio-protocol. (2023, November 5). Retrieved from [Link]
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Bacterial Extracellular Polysaccharides in Biofilm Formation and Function - ASM Journals. (n.d.). Retrieved from [Link]
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An Expanding Role of 2′,3′-Cyclic Nucleotide Monophosphates in Bacteria. (2022, November 15). Retrieved from [Link]
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2',3'-Cyclic Mononucleotide metabolism and possible roles in bacterial physiology. (2020, March 5). Retrieved from [Link]
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Weinert Lab. (n.d.). Atypical Cyclic Nucleotides. Retrieved from [Link]
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bacterial biofilm cells quantification techniques: where is consensus in over two - SciSpace. (n.d.). Retrieved from [Link]
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How to quantify the biofilm formed and how to analysis the thickness of the biofilm? (2025, March 12). Retrieved from [Link]
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Cellular Effects of 2′,3′-Cyclic Nucleotide Monophosphates in Gram-Negative Bacteria. (n.d.). Retrieved from [Link]
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Binding of 2′,3′-Cyclic Nucleotide Monophosphates to Bacterial Ribosomes Inhibits Translation | ACS Central Science. (2022, September 21). Retrieved from [Link]
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Measuring Urinary cGMP: A Technical Guide for Assessing Renal Function
Introduction: The Significance of Urinary cGMP in Renal Physiology and Disease
Cyclic guanosine monophosphate (cGMP) is a critical second messenger molecule involved in a multitude of physiological processes.[1][2] Within the kidneys, the cGMP signaling pathway is a pivotal regulator of renal hemodynamics, glomerular filtration rate (GFR), and sodium and water excretion.[3][4][5] The production of cGMP is primarily catalyzed by two types of guanylate cyclases: the soluble guanylate cyclase (sGC), typically activated by nitric oxide (NO), and the particulate guanylate cyclase (pGC), which is stimulated by natriuretic peptides such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP).[1][3][6]
The downstream effects of cGMP are mediated through the activation of cGMP-dependent protein kinases (PKG), cGMP-gated ion channels, and phosphodiesterases (PDEs).[3][4] This signaling cascade ultimately leads to vasodilation of renal vessels, relaxation of mesangial cells to increase GFR, and inhibition of sodium reabsorption in the renal tubules, promoting natriuresis and diuresis.[3][5] Given that urinary cGMP is predominantly of renal origin, its concentration in urine can serve as a valuable non-invasive biomarker reflecting the intrarenal activity of the NO and natriuretic peptide systems.[7][8] Consequently, the precise and accurate measurement of urinary cGMP is of significant interest to researchers and clinicians in nephrology, cardiology, and drug development for monitoring kidney function and the progression of renal diseases.[1][9][10]
This comprehensive guide provides detailed application notes and protocols for the robust measurement of cGMP concentration in urine, tailored for researchers, scientists, and drug development professionals.
The cGMP Signaling Pathway in the Kidney
The intricate interplay of various components in the cGMP signaling pathway is crucial for maintaining renal homeostasis. The following diagram illustrates the two primary arms of cGMP synthesis and its downstream effects in the kidney.
Caption: The cGMP signaling pathway in renal cells, highlighting the roles of natriuretic peptides and nitric oxide.
Pre-analytical Considerations: Ensuring Sample Integrity
The accuracy of urinary cGMP measurement is heavily dependent on meticulous pre-analytical procedures.[11][12][13] Urine is a complex biological matrix, and improper handling can lead to significant variability in results.[14][15]
Urine Collection
-
Sample Type: For longitudinal studies or to account for diurnal variations, a 24-hour urine collection is considered the gold standard. However, for many applications, a first-morning midstream urine sample is more practical and often sufficient, as it is more concentrated.[16]
-
Collection Containers: Use sterile, polypropylene containers to minimize the risk of contamination and analyte adsorption.[12][13]
-
Patient Instructions: Provide clear instructions to the patient for collecting a clean-catch midstream sample to avoid contamination.[16]
Sample Processing and Storage
Immediate and proper processing of urine samples is critical to prevent degradation of cGMP and other metabolites by endogenous enzymes and bacterial activity.[11][17]
| Parameter | Recommendation | Rationale |
| Time to Process | Within 2 hours of collection.[17] | Minimizes enzymatic and bacterial degradation of analytes. |
| Temperature | Keep samples on ice or at 4°C during collection and transport.[16][17] | Slows down metabolic processes and enzymatic activity. |
| Centrifugation | Centrifuge at 2,000 x g for 10 minutes at 4°C.[16] | Removes cells, sediment, and other particulate matter.[17] |
| Aliquoting | Aliquot the clear supernatant into multiple cryovials. | Avoids repeated freeze-thaw cycles which can degrade cGMP.[17] |
| Storage | Short-term (up to 24 hours) at -20°C. Long-term at -80°C.[17] | Ensures long-term stability of the analyte. |
Analytical Methodologies for Urinary cGMP Quantification
Several analytical techniques can be employed to measure cGMP concentrations in urine. The choice of method depends on the required sensitivity, specificity, throughput, and available instrumentation.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used, plate-based immunoassay that offers high throughput and good sensitivity.[1] Commercial ELISA kits for cGMP are readily available.[2][18][19][20]
Principle: A competitive ELISA format is typically used. In this setup, cGMP in the sample competes with a fixed amount of enzyme-labeled cGMP for binding to a limited number of anti-cGMP antibody binding sites. The amount of labeled cGMP bound to the antibody is inversely proportional to the concentration of cGMP in the sample.
This protocol is a general guideline; always refer to the specific instructions provided with your commercial ELISA kit.
Materials:
-
Commercial cGMP ELISA kit (containing cGMP standard, anti-cGMP antibody, HRP-conjugated cGMP, wash buffer, substrate, and stop solution)
-
Urine samples (thawed and centrifuged)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to remove any precipitates.
-
Dilute the urine samples in the assay buffer provided with the kit. A starting dilution of 1:10 to 1:20 is recommended, but the optimal dilution factor should be determined empirically.[18]
-
-
Standard Curve Preparation:
-
Prepare a series of cGMP standards according to the kit manufacturer's instructions, typically ranging from 0.1 to 100 pmol/mL.
-
-
Assay Procedure:
-
Add standards and diluted samples to the appropriate wells of the antibody-coated microplate.
-
Add the HRP-conjugated cGMP to all wells.
-
Add the anti-cGMP antibody to all wells.
-
Incubate the plate, typically for 2 hours at room temperature with gentle shaking.[20]
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for color development.
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of cGMP in the samples by interpolating their absorbance values from the standard curve.
-
Multiply the result by the dilution factor to obtain the final cGMP concentration in the original urine sample.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly specific and sensitive method for the quantification of small molecules, including cGMP.[21] It is considered the gold standard for biomarker quantification due to its high accuracy and precision.[22]
Principle: Urine samples are first subjected to a sample preparation procedure to remove interfering substances. The extract is then injected into a liquid chromatograph (LC) system, where cGMP is separated from other components in the sample. The separated cGMP then enters a tandem mass spectrometer (MS/MS), where it is ionized, fragmented, and detected based on its specific mass-to-charge ratio and fragmentation pattern.
This protocol provides a general workflow. Specific parameters such as the choice of column, mobile phases, and MS/MS transitions should be optimized in your laboratory.
Materials:
-
Urine samples (thawed and centrifuged)
-
Internal Standard (IS): A stable isotope-labeled cGMP (e.g., ¹³C₅-cGMP)
-
Methanol, acetonitrile, formic acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Add a known amount of the internal standard to each sample, calibrator, and quality control (QC) sample.
-
Option A: Protein Precipitation: Add 3 volumes of cold acetonitrile or methanol to 1 volume of urine. Vortex and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant for analysis.[23][24]
-
Option B: Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange). Load the urine sample, wash the cartridge to remove interferences, and elute the cGMP with a suitable solvent.
-
Evaporate the supernatant or eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
-
-
LC Separation:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phases: Typically a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both cGMP and the internal standard to ensure specificity.
-
-
Data Analysis:
-
Integrate the peak areas for cGMP and the internal standard.
-
Calculate the peak area ratio of cGMP to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of cGMP in the samples from the calibration curve.
-
Data Interpretation and Normalization
Urinary cGMP concentrations can be influenced by factors such as hydration status and renal function. To account for variations in urine dilution, it is essential to normalize the cGMP concentration. The most common method is to express the cGMP concentration as a ratio to the urinary creatinine concentration (e.g., in pmol cGMP/mg creatinine).[7][14]
Assay Validation: Ensuring Trustworthy Results
For reliable and reproducible data, it is imperative to validate the chosen analytical method.[25] Key validation parameters include:
| Validation Parameter | Description |
| Linearity | The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range. |
| Accuracy | The closeness of the measured value to the true value, often assessed by spike-and-recovery experiments. |
| Precision | The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous sample. This includes intra-assay (within a single run) and inter-assay (between different runs) precision. |
| Sensitivity | The lowest concentration of the analyte that can be reliably detected (Limit of Detection, LOD) and quantified (Limit of Quantification, LOQ). |
| Specificity | The ability of the assay to exclusively measure the analyte of interest without interference from other substances in the sample matrix. |
| Stability | The stability of the analyte in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage). |
Conclusion
The measurement of urinary cGMP offers a valuable window into the functional status of the kidneys. By adhering to rigorous pre-analytical procedures and employing a well-validated analytical method, researchers and clinicians can obtain reliable data to advance our understanding of renal physiology and pathophysiology. This guide provides a framework for establishing a robust workflow for urinary cGMP analysis, from sample collection to data interpretation, empowering scientific and clinical investigations in the field of nephrology.
References
-
Chen, Y., et al. (2018). Particulate Guanylyl Cyclase A/cGMP Signaling Pathway in the Kidney: Physiologic and Therapeutic Indications. International Journal of Molecular Sciences, 19(4), 1006. [Link]
-
Wang, X. J., & Cui, W. P. (2017). The role of cGMP and its signaling pathways in kidney disease. American Journal of Physiology-Renal Physiology, 313(2), F235-F244. [Link]
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Burnett, J. C., et al. (2018). Particulate Guanylyl Cyclase A/cGMP Signaling Pathway in the Kidney: Physiologic and Therapeutic Indications. PubMed. [Link]
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Chen, Y., et al. (2018). Particulate Guanylyl Cyclase A/cGMP Signaling Pathway in the Kidney: Physiologic and Therapeutic Indications. Semantic Scholar. [Link]
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Wang, X. J., & Cui, W. P. (2017). The role of cGMP and its signaling pathways in kidney disease. American Physiological Society. [Link]
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Pinu, F. R., et al. (2020). Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. Metabolites, 10(6), 237. [Link]
-
Caraballo, M., et al. (2025). Extraction Protocol for untargeted LC-MS/MS - Urine. protocols.io. [Link]
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Hocher, B., et al. (2018). Urinary cGMP predicts major adverse renal events in patients with mild renal impairment and/or diabetes mellitus before exposure to contrast medium. PLoS One, 13(4), e0195828. [Link]
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Vitas Analytical Services. (n.d.). Quantitative determination of cGMP in urine using ELISA. [Link]
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Bouatra, S., et al. (2013). Recommendations and Standardization of Biomarker Quantification Using NMR-Based Metabolomics with Particular Focus on Urinary Analysis. Metabolites, 3(2), 238-259. [Link]
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Hamling, J. D., & Schafer, J. A. (1988). Urinary cGMP as biological marker of the renal activity of atrial natriuretic factor. American Journal of Physiology-Renal Physiology, 255(6 Pt 2), F1220-F1224. [Link]
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ResearchGate. (n.d.). Guidelines for urine sample storage for metabolomics analysis. [Link]
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GenScript. (n.d.). cGMP ELISA Detection Kit. [Link]
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Jakob, G., et al. (1994). Clinical Significance of Urinary Cyclic Guanosine Monophosphate in Diagnosis of Heart Failure. Clinical Chemistry, 40(9), 1704-1708. [Link]
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Zou, A. P., et al. (2001). Renal Interstitial cGMP Mediates Natriuresis by Direct Tubule Mechanism. Hypertension, 38(3), 309-316. [Link]
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Knepper, M. A. (2009). Common Sense Approaches to Urinary Biomarker Study Design. Journal of the American Society of Nephrology, 20(11), 2275-2278. [Link]
-
Jakob, G., et al. (1994). Clinical significance of urinary cyclic guanosine monophosphate in diagnosis of heart failure. Clinical Chemistry. [Link]
-
Tencomnao, T. (n.d.). Biochemistry, Cyclic GMP. StatPearls. [Link]
-
Wikipedia. (n.d.). Cyclic guanosine monophosphate. [Link]
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Parikh, C. R., et al. (2021). Sample Processing and Stability for Urine Biomarker Studies. Kidney360, 2(1), 12-20. [Link]
-
Hocher, B., et al. (2018). Urinary cGMP predicts major adverse renal events in patients with mild renal impairment and/or diabetes mellitus before exposure to contrast medium. PubMed. [Link]
-
Bio-protocol. (n.d.). Urine Biomarkers Measurement. [Link]
-
Ibrahim, N. E., et al. (2019). Urinary cGMP (Cyclic Guanosine Monophosphate)/BNP (B-Type Natriuretic Peptide) Ratio, Sacubitril/Valsartan, and Outcomes in Heart Failure With Reduced Ejection Fraction: An Analysis of the PARADIGM-HF Trial. Circulation: Heart Failure, 12(10), e005929. [Link]
-
Li, Y., et al. (2017). UHPLC-MS/MS analysis of cAMP and cGMP in rat plasma as potential biomarkers of Yin-Yang disharmony in traditional Chinese medicine. Journal of Chromatography B, 1061-1062, 1-8. [Link]
-
Armitage, R., & Tsofliou, F. (2023). Urinary Biomarkers and Point-of-Care Urinalysis Devices for Early Diagnosis and Management of Disease: A Review. Biosensors, 13(4), 425. [Link]
-
Kim, J., et al. (2015). Quantitative LC-MS/MS method in urine for the detection of drugs used to reverse the effects of chemical castration. Journal of Pharmaceutical and Biomedical Analysis, 115, 23-31. [Link]
-
Delanghe, J., & Speeckaert, M. (2014). Preanalytical requirements of urinalysis. Biochemia Medica, 24(1), 89-104. [Link]
-
Khamis, M. M., et al. (2017). Development of a validated LC-MS/MS method for the quantification of 19 endogenous asthma/COPD potential urinary biomarkers. Journal of Chromatography B, 1060, 259-269. [Link]
-
ResearchGate. (n.d.). Validation and verification of automated urine particle analysers. [Link]
-
Delanghe, J., & Speeckaert, M. (2013). Preanalytical requirements of urinalysis. SciSpace. [Link]
-
Delanghe, J., & Speeckaert, M. (2014). Preanalytical requirements of urinalysis. Biochemia Medica. [Link]
-
Chau, C. H., et al. (2008). Validation of Analytical Methods for Biomarkers Employed in Drug Development. Current Drug Metabolism, 9(9), 927-936. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing c-di-GMP Detection by LC-MS/MS
Welcome to the technical support center for the sensitive detection of cyclic dimeric guanosine monophosphate (c-di-GMP) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and detailed protocols to help you overcome common challenges and enhance the sensitivity and reliability of your c-di-GMP quantification.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered during c-di-GMP analysis.
Q1: I am not detecting any c-di-GMP signal. What are the initial checks I should perform?
A1: Start with the most straightforward potential issues:
-
Confirm Instrument Performance: Ensure your LC-MS/MS system is performing optimally by running a system suitability test with a standard compound.[1][2]
-
Check Standard Viability: Prepare a fresh c-di-GMP standard and inject it directly to confirm that the analyte itself has not degraded and that the instrument can detect it under ideal conditions.
-
Review Extraction Protocol: Double-check your sample extraction protocol. Inefficient cell lysis or improper handling can lead to a complete loss of c-di-GMP. Ensure that you are proceeding with the extraction immediately after harvesting the cells, as delays can significantly alter c-di-GMP levels.[3][4]
Q2: My c-di-GMP signal is very low and not sufficient for quantification. How can I improve it?
A2: Low sensitivity is a frequent challenge. Consider these key areas for improvement:
-
Optimize Sample Extraction and Cleanup: The cleaner your sample, the better your signal. Matrix components can suppress the ionization of c-di-GMP.[5][6][7] Implementing a solid-phase extraction (SPE) cleanup step can significantly reduce matrix effects and improve signal-to-noise.[8]
-
Enrich Your Sample: After extraction, use a vacuum concentrator (e.g., SpeedVac) to dry the supernatant containing c-di-GMP and then reconstitute it in a smaller volume of mobile phase.[3][9] This effectively concentrates your analyte before injection.
-
Enhance Ionization Efficiency: Ensure your mobile phase composition is optimal for electrospray ionization (ESI). For positive mode, the addition of 0.1% formic acid is common. For negative mode, a small amount of ammonium hydroxide can be beneficial.[10] Also, optimize ESI source parameters like capillary voltage and desolvation temperature.[10]
Q3: I am observing a peak at the correct mass for c-di-GMP, but the retention time is incorrect. What could be the cause?
A3: A retention time shift can be due to several factors:
-
Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time variability.[11]
-
Mobile Phase Preparation: Inconsistencies in mobile phase preparation, such as slight variations in pH or solvent ratios, can lead to shifts. It is recommended to prepare mobile phases fresh daily.[1]
-
Structural Isomers: Bacteria can produce structural isomers of c-di-GMP (e.g., 2',3'-c-di-GMP) which have the same mass but may elute at different retention times.[8][12] Optimizing your chromatography to separate these isomers is crucial for accurate identification.
Q4: What are the most common and reliable MRM transitions for c-di-GMP?
A4: For positive ion mode, the parent ion is [M+H]⁺ with an m/z of 691. Commonly used and specific product ions for Single Reaction Monitoring (SRM) are:
-
m/z 691 → 152: This transition is highly specific and widely used for quantification.[13]
-
m/z 691 → 540: Another common transition.[13]
-
m/z 691 → 248: This transition has been shown to be unique to c-di-GMP compared to some co-eluting endogenous molecules.[13]
It is highly recommended to monitor at least two transitions to ensure specificity and accurate peak identification.
In-Depth Troubleshooting Guide
This guide provides a systematic approach to resolving more complex sensitivity and reproducibility issues.
Issue 1: High Background Noise and Poor Signal-to-Noise Ratio
High background noise can mask your analyte signal, making detection and quantification difficult.
Root Causes & Solutions:
-
Contaminated Solvents or Additives:
-
Explanation: Solvents and additives, especially those in plastic containers, can leach contaminants like polyethylene glycols (PEGs) that cause high background noise.[1] The quality of mobile phase additives like formic acid is also critical, as degradation can occur.[1]
-
Solution: Always use high-purity, LC-MS grade solvents and additives from glass bottles.[1][2][14] Prepare mobile phases fresh daily to prevent degradation and microbial growth.[1]
-
-
Matrix Effects:
-
Explanation: Co-eluting compounds from the biological matrix can suppress the ionization of c-di-GMP in the ESI source, reducing its signal while the noise level remains the same.[5][6]
-
Solution:
-
Improve Sample Cleanup: Implement a weak anion exchange solid-phase extraction (SPE) step to selectively retain and elute c-di-GMP and other nucleotides, while washing away interfering compounds.[8]
-
Optimize Chromatography: Adjust the LC gradient to better separate c-di-GMP from the bulk of the matrix components.
-
Use an Internal Standard: A stable isotope-labeled (SIL) internal standard for c-di-GMP (e.g., ¹⁵N₁₀-c-di-GMP) is the gold standard for correcting matrix effects, as it co-elutes and experiences similar ionization suppression or enhancement.[8][12]
-
-
-
System Contamination:
-
Explanation: Carryover from previous injections or buildup of contaminants in the LC system or mass spectrometer ion source can elevate the baseline.[14]
-
Solution: Regularly flush the LC system and column with a strong solvent wash.[2] Clean the ion source of the mass spectrometer according to the manufacturer's recommendations.
-
Troubleshooting Workflow: Low Sensitivity
Sources
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- 4. Extraction and Quantification of Cyclic Di-GMP from P. aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
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- 10. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Separation and Quantification of Cyclic di-AMP, -GMP, and Cyclic GAMP in Bacteria Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. zefsci.com [zefsci.com]
Technical Support Center: Enhancing Shape Stability of Guanosine-Based 3D Printed Scaffolds
Welcome to the technical support center for guanosine-based 3D printed scaffolds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to low shape stability in their 3D printed constructs. Here, we synthesize field-proven insights and foundational scientific principles to empower you to optimize your experimental outcomes.
Understanding the Foundation: Guanosine Self-Assembly
Guanosine-based hydrogels are a class of supramolecular biomaterials prized for their biocompatibility and resemblance to the native extracellular matrix.[1][2] Their ability to form hydrogels stems from the unique self-assembly of guanosine molecules into G-quartets, which are planar structures formed by four guanosine molecules linked by Hoogsteen hydrogen bonds.[3][4] In the presence of specific monovalent cations, particularly potassium (K+), these G-quartets stack upon one another through π-π stacking interactions to form G-quadruplexes.[1][2][3] These G-quadruplexes then entangle to create a nanofibrillar network that entraps water, resulting in a hydrogel.[5][6]
However, the non-covalent nature of these interactions, while offering advantages like self-healing and injectability, can also lead to poor long-term stability and low shape fidelity in 3D printed scaffolds.[1][4][5] This guide will address the common challenges and provide actionable solutions.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Poor Print Fidelity - Filament Spreading and Fusion
You observe that the printed filaments do not hold their shape, leading to a loss of resolution and fusion of adjacent strands, compromising the desired pore structure.[1][7]
Causality: This issue often arises from a bioink with suboptimal rheological properties.[8] An ideal bioink for extrusion-based 3D printing should exhibit shear-thinning behavior—possessing high viscosity at rest to maintain its shape, but flowing easily through the nozzle under shear stress. After deposition, the bioink must rapidly recover its viscosity to prevent spreading.
Solutions:
-
Optimize Bioink Composition:
-
Increase Guanosine/Component Concentration: A higher concentration of the gelator can lead to a more robust hydrogel network, increasing viscosity and improving shape retention.[5]
-
Incorporate Boric Acid or its Derivatives: Boric acid and its derivatives can form covalent borate esters with the ribose moieties of guanosine, which enhances the stability of the hydrogel network.[5][9] Aromatic boric acid derivatives, such as 2-naphthylboronic acid, can further improve stability and printability through additional π-π stacking interactions.[5][9]
-
Create a Binary Hydrogel System: Combining guanosine with a derivative like guanosine 5'-monophosphate (GMP) can improve stability.[1][4] GMP can help dissolve guanosine and contribute to a more stable gel network.[4]
-
-
Refine Printing Parameters:
-
Adjust Printing Pressure and Speed: High extrusion pressure or slow printing speed can lead to the deposition of excess material, causing filaments to spread.[10] Experiment with lower pressures and higher speeds to find an optimal balance.
-
Optimize Nozzle Temperature: For some guanosine-based bioinks, temperature can influence viscosity. A slight decrease in temperature might increase viscosity and improve filament shape.[5][11]
-
Issue 2: Scaffold Collapse and Lack of Vertical Stability
The printed scaffold is unable to support its own weight, leading to a collapse of the structure, especially in multi-layered constructs.
Causality: This is a direct consequence of a weak hydrogel network with a low storage modulus (G'). The storage modulus represents the elastic properties of the material; a higher G' indicates a more solid-like and stable gel.[12] Insufficient cross-linking or stabilization of the G-quadruplex network results in poor mechanical strength.
Solutions:
-
Enhance Cation-Mediated Stabilization:
-
Ensure Optimal Potassium Ion (K+) Concentration: K+ ions are crucial for stabilizing the G-quartet structure.[4][13][14][15] The concentration of K+ should be optimized, as an excess can sometimes lead to instability.[4]
-
Explore Other Monovalent Cations: While K+ is generally the most effective, other monovalent cations can also influence gel properties.[16][17]
-
-
Implement Post-Printing Cross-linking/Coating:
-
Coating with Polyethylenimine (PEI): A post-printing coating with a hyperbranched PEI solution can significantly enhance the long-term shape stability of the scaffold.[1][2][18]
-
Secondary Cross-linking Mechanisms: If the guanosine derivative in the bioink has functional groups, a secondary cross-linking step (e.g., photo-cross-linking) after printing can be employed to lock the structure in place.[19]
-
-
Improve Scaffold Design:
-
Incorporate supportive structures within the scaffold design to enhance mechanical stability, especially for taller constructs.
-
Issue 3: Inconsistent Extrusion and Nozzle Clogging
The flow of the bioink from the nozzle is intermittent or stops completely during printing.
Causality: This can be caused by several factors including the presence of air bubbles in the bioink, premature gelation within the syringe or nozzle, or insoluble particles. Guanosine's poor solubility in water can also contribute to the formation of aggregates that can clog the nozzle.[3]
Solutions:
-
Proper Bioink Preparation:
-
Degas the Bioink: Centrifuge the bioink-filled syringe at a low speed to remove any trapped air bubbles.
-
Ensure Homogeneity: Thoroughly mix all components and ensure complete dissolution. Heating can aid in dissolving guanosine and its derivatives.[18]
-
Maintain Optimal Temperature: If the bioink is thermo-sensitive, maintain the recommended temperature in the syringe to prevent premature gelation.[11]
-
-
Optimize Printing Setup:
-
Select Appropriate Nozzle Gauge: Use a nozzle with a diameter large enough to allow for smooth extrusion without excessive pressure, but small enough to achieve the desired resolution.
-
Check for Clogs: If a clog occurs, try increasing the pressure slightly to dislodge it. If that fails, replace the nozzle.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of how boric acid improves the stability of guanosine scaffolds?
A1: Boric acid reacts with the 2' and 3' hydroxyl groups of the ribose sugar in guanosine to form covalent borate esters.[13] This cross-linking between guanosine molecules adds another layer of stability to the hydrogel network, supplementing the non-covalent hydrogen bonds and π-π stacking of the G-quadruplexes. This results in a stronger and more stable hydrogel.[18]
Q2: My scaffold looks good immediately after printing but dissolves in the cell culture medium within a few days. Why is this happening and how can I prevent it?
A2: This is a common issue with supramolecular hydrogels due to their dynamic and reversible nature. The non-covalent bonds holding the scaffold together can be disrupted by changes in ionic strength, pH, or temperature when placed in culture medium.[13] To prevent this, you can:
-
Increase the stability of the bioink itself by using methods like incorporating boric acid derivatives or creating binary gels with GMP.[4][5]
-
Apply a post-printing coating, such as with polyethylenimine (PEI), which has been shown to significantly improve the long-term stability of the scaffolds in culture medium.[1][18]
Q3: How do I measure the rheological properties of my bioink to predict its printability?
A3: Rheological properties are typically measured using a rheometer. The key parameters to assess are:
-
Viscosity vs. Shear Rate: This will show if your bioink is shear-thinning.[20]
-
Storage Modulus (G') and Loss Modulus (G''): A strain sweep will determine the linear viscoelastic region and the yield stress. A frequency sweep will show how the moduli change with the speed of deformation. For a stable gel, G' should be significantly higher than G''.[6][12]
Q4: Can the addition of cells to the bioink affect the shape stability of the printed scaffold?
A4: Yes, the presence of cells can alter the rheological properties of the bioink. High cell densities can increase the viscosity of the precursor solution but may decrease the storage modulus of the final gel and slow down the gelation process.[19] It is important to characterize the rheological properties of the cell-laden bioink to optimize printing parameters accordingly.
Experimental Protocols & Data
Protocol: Preparation of a Stabilized Guanosine/GMP Binary Bioink
This protocol describes the preparation of a binary hydrogel that has shown improved stability for 3D bioprinting.[1][18]
-
Preparation of Stock Solutions:
-
Prepare sterile stock solutions of Guanosine (Guo), Guanosine 5'-monophosphate (GMP), Potassium Chloride (KCl), and Boric Acid (BA) in deionized water.
-
-
Bioink Formulation:
-
Dissolution and Gelation:
-
Heat the mixture with stirring to 80°C for 15 minutes to ensure complete dissolution of all components.[18]
-
Allow the solution to cool to room temperature to form the hydrogel.
-
-
Loading into Syringe:
-
Transfer the hydrogel into a printing syringe.
-
Centrifuge the syringe at a low speed (e.g., 500 x g for 1 minute) to remove any air bubbles.
-
-
Printing:
-
Load the syringe into the 3D bioprinter and proceed with printing using optimized parameters.
-
Table 1: Representative Rheological Properties of Guanosine-Based Bioinks
| Bioink Formulation | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Viscosity at 1 s⁻¹ (Pa·s) | Printability Score (Qualitative) | Reference |
| Guanosine + K+ | ~100-500 | ~10-50 | 5-15 | Fair | [6] |
| Guanosine + Boric Acid + K+ | ~500-2000 | ~50-200 | 20-50 | Good | [5][6] |
| Guanosine/GMP + Boric Acid + K+ | ~1000-5000 | ~100-500 | 30-70 | Excellent | [18] |
Note: The values in this table are illustrative and can vary based on specific concentrations, temperature, and measurement conditions.
Visualizing the Science
Diagram: Guanosine Self-Assembly into a Hydrogel Network
Caption: A logical workflow for troubleshooting low shape stability in 3D printed scaffolds.
References
- This cit
-
Optimization of guanosine-based hydrogels with boric acid derivatives for enhanced long-term stability and cell survival. Frontiers. Available at: [Link]
-
Self-assembled Guanosine-hydrogels for Drug-delivery Application. iris univpm. Available at: [Link]
-
The Development and Lifetime Stability Improvement of Guanosine-Based Supramolecular Hydrogels through Optimized Structure. NIH. Available at: [Link]
-
Optimization of guanosine-based hydrogels with boric acid derivatives for enhanced long-term stability and cell survival. PubMed Central. Available at: [Link]
-
Guanosine-Derived Supramolecular Hydrogels: Recent Developments and Future Opportunities. ACS Publications. Available at: [Link]
-
Advanced Binary Guanosine and Guanosine 5'-Monophosphate Cell-Laden Hydrogels for Soft Tissue Reconstruction by 3D Bioprinting. Request PDF. Available at: [Link]
-
monophosphate cell-laden hydrogels for soft tissue reconstruction by 3D bioprinting. UPCommons. Available at: [Link]
-
Guanosine-Derived Supramolecular Hydrogels: Recent Developments and Future Opportunities. PubMed Central. Available at: [Link]
-
Optimization of guanosine-based hydrogels with boric acid derivatives for enhanced long-term stability and cell survival. PubMed. Available at: [Link]
-
Self-assembly of guanosine and deoxy-guanosine into hydrogels: monovalent cation guided modulation of gelation, morphology and self-healing properties. Semantic Scholar. Available at: [Link]
-
Self-assembly of guanosine and deoxy-guanosine into hydrogels: monovalent cation guided modulation of gelation, morphology and self-healing properties. Journal of Materials Chemistry B (RSC Publishing). Available at: [Link]
-
Borate–Guanosine Hydrogels and Their Hypothetical Participation in the Prebiological Selection of Ribonucleoside Anomers: A Computational (DFT) Study. MDPI. Available at: [Link]
-
Advanced Binary Guanosine and Guanosine 5'-Monophosphate Cell-Laden Hydrogels for Soft Tissue Reconstruction by 3D Bioprinting. PubMed. Available at: [Link]
- This cit
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-
Rheological properties of the bioinks: (A) viscosity (η), (B) complex... ResearchGate. Available at: [Link]
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-
Rheological properties of bioinks for printing optimisation. CCCU Research Space Repository - Canterbury Christ Church University. Available at: [Link]
-
Rheological properties of the bioinks. (A) Viscosity and (C) storage... ResearchGate. Available at: [Link]
-
Rheological, Structural, and Biological Trade-Offs in Bioink Design for 3D Bioprinting. Gels. Available at: [Link]
-
Bioprinting 101: Troubleshooting common challenges and solutions. CELLINK. Available at: [Link]
-
Printability and Shape Fidelity of Bioinks in 3D Bioprinting. PubMed Central. Available at: [Link]
- This cit
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- This cit
-
Assessing bioink shape fidelity to aid material development in 3D bioprinting. Request PDF. Available at: [Link]
- This cit
-
3D Printing of Hybrid-Hydrogel Materials for Tissue Engineering: a Critical Review. NIH. Available at: [Link]
- This cit
-
GelXG - CELLINK. CELLINK. Available at: [Link]
- This cit
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- 3. iris.univpm.it [iris.univpm.it]
- 4. The Development and Lifetime Stability Improvement of Guanosine-Based Supramolecular Hydrogels through Optimized Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of guanosine-based hydrogels with boric acid derivatives for enhanced long-term stability and cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Optimization of guanosine-based hydrogels with boric acid derivatives for enhanced long-term stability and cell survival [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Rheological, Structural, and Biological Trade-Offs in Bioink Design for 3D Bioprinting | Semantic Scholar [semanticscholar.org]
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- 16. Self-assembly of guanosine and deoxy-guanosine into hydrogels: monovalent cation guided modulation of gelation, morphology and self-healing properties. | Semantic Scholar [semanticscholar.org]
- 17. Self-assembly of guanosine and deoxy-guanosine into hydrogels: monovalent cation guided modulation of gelation, morphology and self-healing properties - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
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- 19. Printability and Shape Fidelity of Bioinks in 3D Bioprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Ensuring the Integrity of Guanosine-2'-monophosphate (2'-GMP) in Experimental Samples
Welcome to the technical support center dedicated to the preservation of Guanosine-2'-monophosphate (2'-GMP) integrity in research and clinical samples. As a senior application scientist, I understand the critical importance of maintaining the stability of analytes like 2'-GMP to ensure the accuracy and reproducibility of your experimental results. This guide is structured to provide you with both quick-reference FAQs and in-depth troubleshooting protocols, grounded in established scientific principles.
Frequently Asked Questions (FAQs)
Q1: My 2'-GMP standard is showing signs of degradation. What is the most likely cause?
A1: The most common causes of 2'-GMP degradation are enzymatic activity and chemical hydrolysis. If your standard is in a buffered solution, check for microbial contamination which can introduce phosphatases. If the standard is in water, extreme pH (either acidic or alkaline) and elevated temperatures can lead to hydrolysis of the phosphate ester bond.
Q2: What are the ideal short-term and long-term storage conditions for 2'-GMP?
A2: For short-term storage (days to weeks), storing aqueous solutions of 2'-GMP at -20°C is recommended. For long-term stability, it is best to store 2'-GMP as a lyophilized powder at -20°C or -80°C. If you must store it in solution long-term, use a buffered solution at a neutral pH (around 7.0) and store at -80°C.
Q3: I am working with cell lysates. What is the first critical step to prevent 2'-GMP degradation?
A3: The most critical first step is to immediately quench all enzymatic activity. This is best achieved by rapidly introducing the cells to a cold quenching solution, such as 60% methanol at -40°C, or by flash-freezing the cell pellet in liquid nitrogen.[1] This halts the activity of endogenous phosphatases and nucleotidases that can rapidly degrade 2'-GMP.
Q4: Can I use a standard protease inhibitor cocktail to protect my 2'-GMP?
A4: While a protease inhibitor cocktail is essential for protecting protein integrity, it will not inhibit the enzymes that degrade 2'-GMP. You must use a phosphatase and nucleotidase inhibitor cocktail specifically designed to block the activity of these enzymes.
Troubleshooting Guide: Diagnosing and Preventing 2'-GMP Degradation
This section provides a more detailed approach to identifying and resolving issues related to 2'-GMP degradation during your experiments.
Issue 1: Inconsistent 2'-GMP levels in replicated samples.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inconsistent Quenching Time | Standardize the time from sample collection to quenching to be as short as possible, ideally under 15 seconds.[2] | Cellular metabolism is dynamic, and delays can lead to significant changes in nucleotide levels due to ongoing enzymatic activity.[3] |
| Suboptimal Quenching Temperature | Ensure your quenching solution is maintained at a consistently low temperature (e.g., -40°C for methanol-based solutions). | A sufficiently low temperature is required to rapidly and completely halt enzymatic reactions. |
| Cellular Leakage During Washing | If a washing step is necessary, perform it rapidly with ice-cold isotonic saline (e.g., 0.9% NaCl) and immediately quench. | Washing removes extracellular contaminants, but prolonged exposure or harsh conditions can cause cell lysis and leakage of intracellular metabolites. |
Issue 2: Low or undetectable 2'-GMP in processed biological samples.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inadequate Enzyme Inhibition | Add a broad-spectrum phosphatase and nucleotidase inhibitor cocktail to your lysis buffer. | Biological samples contain a variety of phosphatases and nucleotidases that can dephosphorylate 2'-GMP. A cocktail ensures inhibition of multiple enzyme classes.[4][5] |
| pH-induced Hydrolysis | Maintain a neutral pH (around 6.5-7.5) during sample processing and storage. Avoid strongly acidic or alkaline conditions. | The phosphodiester bond of nucleotides is susceptible to hydrolysis at extreme pH values. While specific data for 2'-GMP is limited, this is a general principle for ribonucleotides. |
| Degradation During Extraction | Use a validated extraction method for nucleotides, such as a cold methanol/acetonitrile/water extraction or a perchloric acid precipitation followed by neutralization. | The choice of extraction solvent and procedure can impact the stability of nucleotides. Organic solvents help to denature and precipitate enzymes. |
Experimental Protocols
Here are detailed, step-by-step methodologies for key workflows to ensure the preservation of 2'-GMP.
Protocol 1: Rapid Quenching and Extraction of 2'-GMP from Adherent Cell Cultures
This protocol is designed to minimize the time between harvesting and inactivation of cellular enzymes.
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Quenching solution: 60% methanol in water, pre-chilled to -40°C
-
Extraction solvent: 80% methanol in water, pre-chilled to -80°C
-
Broad-spectrum phosphatase and nucleotidase inhibitor cocktail (see Table 1 for a sample formulation)
-
Cell scraper
-
Centrifuge capable of reaching low temperatures
Procedure:
-
Place the cell culture dish on ice and aspirate the culture medium.
-
Quickly wash the cells with a minimal volume of ice-cold PBS and immediately aspirate.
-
Add 1 mL of the -40°C quenching solution to the dish.
-
Immediately scrape the cells into the quenching solution and transfer the suspension to a pre-chilled microcentrifuge tube.
-
Centrifuge at a low speed (e.g., 500 x g) for 1 minute at 4°C to pellet the cells.
-
Aspirate the supernatant.
-
Add 200 µL of the -80°C extraction solvent containing the phosphatase and nucleotidase inhibitor cocktail to the cell pellet.
-
Vortex vigorously for 30 seconds to lyse the cells.
-
Incubate on ice for 15 minutes to allow for complete extraction.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant containing the extracted 2'-GMP to a new pre-chilled tube for analysis or storage at -80°C.
Diagram: Workflow for 2'-GMP Sample Preparation
Caption: Workflow for preserving 2'-GMP in cell samples.
Table 1: Example Formulation of a Broad-Spectrum Phosphatase and Nucleotidase Inhibitor Cocktail
| Inhibitor | Target Class | Typical Working Concentration |
| Sodium Fluoride | Serine/Threonine Phosphatases | 10 mM |
| Sodium Orthovanadate | Tyrosine Phosphatases | 1 mM |
| β-Glycerophosphate | Serine/Threonine Phosphatases | 20 mM |
| Sodium Pyrophosphate | Acid and Alkaline Phosphatases | 5 mM |
| Tetramisole | Alkaline Phosphatases | 1 mM |
Note: Commercial cocktails from suppliers like Sigma-Aldrich, Thermo Fisher Scientific, or Cell Signaling Technology are readily available and offer validated formulations.[4][5][6]
Understanding Degradation Pathways
To effectively prevent degradation, it is crucial to understand the primary mechanisms at play.
Enzymatic Degradation
-
Phosphatases: These enzymes catalyze the removal of the phosphate group from 2'-GMP, yielding guanosine. This is a major concern in biological samples.
-
Nucleotidases: A subclass of phosphatases that specifically act on nucleotides.
-
Phosphodiesterases (PDEs): While more commonly associated with cyclic nucleotides, some PDEs may exhibit activity towards mononucleotides.
Chemical Degradation
-
Hydrolysis: The phosphate ester bond in 2'-GMP can be cleaved by water, a reaction that is significantly accelerated by:
-
Acidic conditions: Protonation of the phosphate group makes it a better leaving group.
-
Alkaline conditions: Increased concentration of hydroxide ions, a potent nucleophile, promotes the cleavage of the phosphodiester bond.
-
Elevated temperatures: Increased thermal energy accelerates the rate of hydrolysis.
-
Diagram: Degradation Pathways of 2'-GMP
Caption: Major degradation pathways of 2'-GMP.
By understanding these degradation pathways and implementing the robust protocols outlined in this guide, you can significantly improve the reliability and accuracy of your 2'-GMP measurements. For further assistance, please do not hesitate to contact our technical support team.
References
- Jimenez del Val, I., Kyriakopoulos, S., Polizzi, K. M., & Kontoravdi, C. (2013). An optimized method for extraction and quantification of nucleotides and nucleotide sugars from mammalian cells. Analytical Biochemistry, 443(2), 172-180.
- Li, Y., et al. (2023). Developing Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. ChemRxiv.
- Agilent Technologies. (n.d.). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics.
- Sigma-Aldrich. (n.d.).
- ResearchGate. (n.d.). Flow chart of steps for fast quenching and extraction.
- Volmer, D. A., et al. (2011). Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction.
- Smart, K. A., et al. (2010). Optimized sampling protocol for mass spectrometry-based metabolomics in Streptomyces. Metabolomics, 6(3), 343-351.
- Cell Signaling Technology. (n.d.).
- Thermo Fisher Scientific. (n.d.).
- Costanzo, G., et al. (2016). Polymerization of 3',5'-cGMP depends on the pH of the starting solution. Life, 6(4), 42.
- Tan, D. S., & Ali, A. (2017). Current Nucleic Acid Extraction Methods and Their Implications to Point-of-Care Diagnostics. Diagnostics, 7(3), 43.
- ResearchGate. (n.d.). Comparison of the geometry of 3′:5′-cGMP with 2′:3′-cGMP.
- Nacalai Tesque, Inc. (n.d.).
- Merck Millipore. (n.d.). Inhibitor Cocktails | Life Science Research.
- Bellamy, T. C., & Garthwaite, J. (2001). Kinetics of cGMP synthesis and degradation in intact and lysed cerebellar cells. Journal of Biological Chemistry, 276(6), 4287-4292.
- Iwig, D. F., et al. (2016). Substrate and Cofactor Dynamics on Guanosine Monophosphate Reductase Probed by High Resolution Field Cycling 31P NMR Relaxometry. Journal of Biological Chemistry, 291(51), 26366-26375.
- Nühse, T., & Beavo, J. A. (2017). In Search of Enzymes with a Role in 3′, 5′-Cyclic Guanosine Monophosphate Metabolism in Plants. Frontiers in Plant Science, 8, 1346.
- Fang, E. F., et al. (2019). Enhanced Production of β-Nicotinamide Mononucleotide with Exogenous Nicotinamide Addition in Saccharomyces boulardii-YS01. Metabolites, 9(10), 219.
- Gao, M., et al. (2017). Temperature and pressure limits of guanosine monophosphate self-assemblies. Scientific Reports, 7(1), 9864.
- BIOLOG Life Science Institute. (2018).
- Wikipedia. (n.d.). GMP reductase.
- Wikipedia. (n.d.).
- Kanavarioti, A., & Baird, E. E. (1996). Kinetics of the hydrolysis of guanosine 5'-phospho-2-methylimidazolide. Journal of the American Chemical Society, 118(49), 12265-12272.
- ResearchGate. (n.d.).
- van der Nest, M. A., et al. (2019). Improved Extraction Methods to Isolate High Molecular Weight DNA From Magnaporthaceae and Other Grass Root Fungi for Long-Read Whole Genome Sequencing. Frontiers in Microbiology, 10, 2419.
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- 4. Phosphatase & Protease Inhibitors [sigmaaldrich.com]
- 5. Phosphatase Inhibitor Cocktail (100X) | Cell Signaling Technology [cellsignal.com]
- 6. Broad-Spectrum Protease & Phosphatase Inhibitor Tablets | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Optimizing Cell Survival in Guanosine Hydrogels
Welcome to the technical support center for guanosine-based hydrogels. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize cell survival in 3D culture applications using these advanced supramolecular biomaterials. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your experiments.
Introduction: The Promise and Challenge of Guanosine Hydrogels
Guanosine-based hydrogels are a class of self-assembling biomaterials that form through the non-covalent association of guanosine or its derivatives.[1][2] The fundamental building block is the G-quartet, a planar structure of four guanosine molecules stabilized by Hoogsteen hydrogen bonds. In the presence of specific monovalent cations, most notably potassium (K⁺), these G-quartets stack into columnar structures known as G-quadruplexes.[2][3] The entanglement of these nanofibrous G-quadruplexes immobilizes large amounts of water, resulting in a hydrogel that structurally mimics the native extracellular matrix (ECM).[1][4]
Their inherent biocompatibility, low cytotoxicity, and tunable mechanical properties make them excellent candidates for 3D cell culture, tissue engineering, and drug delivery.[4][5] However, like any sophisticated experimental system, achieving high and reproducible cell viability requires careful attention to detail. This guide will address the most common challenges encountered when working with these hydrogels.
Troubleshooting Quick Guide
This table provides a high-level overview of common problems, their likely causes, and immediate actions you can take. For a deeper understanding and detailed protocols, please refer to the corresponding FAQ sections.
| Problem Observed | Potential Root Cause(s) | Recommended Solution(s) | Relevant FAQ Section |
| Rapid cell death (<24h post-encapsulation) | 1. Chemical toxicity (unreacted components).2. Incorrect pH of the final hydrogel.3. Osmotic shock during encapsulation.4. Mechanical stress from pipetting/mixing. | 1. Optimize component concentrations; consider aseptic filtration.2. Adjust pH of precursor solutions to ~7.4 before mixing.3. Prepare hydrogel in an isotonic buffer or cell culture medium.4. Use wide-bore pipette tips and gentle mixing. | Q1, Q2 |
| Gradual decline in cell viability (>24h) | 1. Nutrient and oxygen diffusion limitations.2. Suboptimal hydrogel stiffness.3. Hydrogel degradation or instability.4. Accumulation of cytotoxic waste products. | 1. Lower gelator concentration; use smaller hydrogel volumes.2. Perform a rheological sweep to correlate stiffness with viability.3. Use binary gel systems or borate chemistry for stability.4. Increase frequency of media changes. | Q3, Q4 |
| Cell clumping or poor distribution | 1. Premature gelation during cell mixing.2. Presence of extracellular DNA from lysed cells.3. Hydrophobic interactions between cells and gelator. | 1. Keep precursor solutions and cells chilled before mixing.2. Add DNase I to the cell suspension.3. Ensure gentle and thorough mixing before gelation is initiated. | Q5 |
| Inconsistent results between experiments | 1. Contamination of hydrogel components.2. Improper sterilization of components.3. Variability in gelation temperature/kinetics. | 1. Prepare hydrogels aseptically in a biosafety cabinet.2. Filter-sterilize solutions; avoid autoclaving assembled hydrogels.3. Use a controlled cooling process for consistent gelation. | Q6 |
Frequently Asked Questions (FAQs) & In-Depth Troubleshooting
Q1: I'm observing widespread cell death immediately after encapsulation. What are the likely chemical causes?
Answer: Acute cytotoxicity within the first 24 hours often points to issues with the chemical environment of the hydrogel itself.
-
Cytotoxicity of Precursors: While guanosine is a natural nucleoside, high concentrations of unreacted components can be detrimental. Boronic acids, used in some formulations to enhance stability, can exhibit dose-dependent cytotoxicity.[6] It is crucial to use the minimum concentration of all components required for stable gelation.
-
Causality: Unreacted small molecules can leach out and disrupt cell membranes or interfere with essential metabolic pathways.
-
Solution: Perform a dose-response study to determine the cytotoxic threshold of your specific guanosine derivatives and crosslinkers on your cell type before encapsulation experiments. If toxicity is suspected, consider dialyzing precursor solutions or using post-gelation washing steps to remove unreacted components, though this is less feasible for encapsulated cells.
-
-
pH Imbalance: Guanosine hydrogel formation can be pH-sensitive.[7] If precursor solutions are acidic or basic and not properly buffered, the final hydrogel can have a pH outside the physiological range (7.2-7.4), leading to rapid cell death. Studies have shown that a final hydrogel pH between 7.4 and 8.3 is suitable for cell viability.[8][9][10]
-
Causality: Cellular enzymes and membrane transport proteins are highly sensitive to pH. Deviations can lead to metabolic collapse and apoptosis.
-
Solution: Always prepare precursor solutions in a buffered solution (like PBS or cell culture medium) and verify the pH of the final hydrogel mixture before gelation.
-
-
Cation Concentration: Potassium chloride (KCl) is the most common salt used to stabilize the G-quadruplex structure.[3] While essential for gelation, excessively high concentrations can be cytotoxic. Studies on various cell types have shown that KCl concentrations above physiological levels can impact cell viability and proliferation.[11][12]
-
Causality: High extracellular potassium can depolarize the cell membrane, disrupting ion channels and signaling pathways crucial for cell survival.
-
Solution: Use the lowest possible KCl concentration that still affords a stable gel. Typically, concentrations in the range of 10-150 mM are used. The optimal concentration should be determined empirically for your specific hydrogel formulation and cell type.
-
Q2: My cells look stressed or are dying during the encapsulation process itself. How can I mitigate physical stress?
Answer: The physical process of mixing cells into a viscous precursor solution and the subsequent gelation can induce significant stress.
-
Osmotic Shock: If your hydrogel precursors are dissolved in deionized water or a non-isotonic buffer, mixing them with cells suspended in isotonic culture medium can create an osmotic imbalance, causing water to rapidly enter or leave the cells.[1]
-
Causality: Hypotonic solutions cause cells to swell and potentially lyse, while hypertonic solutions cause them to shrink and undergo apoptosis.
-
Solution: Whenever possible, dissolve all hydrogel components directly in sterile, isotonic phosphate-buffered saline (PBS) or the complete cell culture medium you will be using for subsequent culture. If using water is unavoidable, consider adding an osmolyte like sucrose (e.g., 0.25 M) to the precursor solution to maintain isotonicity.[13][14]
-
-
Mechanical Stress and Gelation Speed: Guanosine hydrogels can form very rapidly upon cooling or cation addition.[15] Vigorous pipetting to mix cells can cause shear stress, while extremely rapid gelation can physically trap cells in a stressed morphology.
-
Causality: High shear forces can damage cell membranes. A gel network that forms too quickly may not allow cells to adopt a favorable, rounded morphology, inducing anoikis or apoptosis.[16]
-
Solution:
-
Gentle Mixing: Use wide-bore pipette tips and gentle trituration to mix the cell suspension into the precursor solution.[3]
-
Control Gelation: Initiate gelation in a controlled manner. For thermo-responsive gels, mix cells with the chilled precursor solution and then bring the mixture to 37°C to initiate gelation. This allows for a more gradual transition.[9]
-
-
Diagrams & Workflows
Guanosine Hydrogel Self-Assembly Pathway
The following diagram illustrates the hierarchical self-assembly process that leads to the formation of a guanosine hydrogel network. Understanding this process is key to troubleshooting gelation issues.
Caption: Hierarchical self-assembly of guanosine into a G-quadruplex hydrogel network.
Q3: Cell viability is high initially but declines over several days. What's causing this gradual cell death?
Answer: A slow decline in viability points toward a suboptimal culture environment within the hydrogel, most commonly related to transport limitations or inappropriate mechanical cues.
-
Diffusion Limitations: The dense nanofibrillar network of hydrogels can limit the diffusion of oxygen, nutrients (e.g., glucose), and growth factors into the gel, and the removal of metabolic waste products (e.g., lactate) out of the gel.[17] This creates gradients where cells in the center of the hydrogel may experience hypoxia and starvation.
-
Causality: Lack of oxygen and nutrients leads to a switch to anaerobic metabolism, accumulation of toxic byproducts, and ultimately, apoptosis or necrosis, particularly in the core of the construct.
-
Solution:
-
Reduce Hydrogel Density: Lower the concentration of the guanosine gelator. This will increase the mesh size of the hydrogel network, potentially improving diffusion rates.[5]
-
Decrease Construct Size: Culture cells in smaller volumes of hydrogel (e.g., <50 µL droplets) or in thinner sheets to reduce the diffusion distance from the medium to the innermost cells.
-
Use Perfusion Systems: For long-term cultures, consider using a perfusion bioreactor to actively flow medium through or around the hydrogel construct.
-
-
-
Suboptimal Mechanical Properties: The stiffness of the hydrogel can profoundly influence cell fate, including survival, proliferation, and differentiation.[18] Guanosine hydrogels can be tuned from very soft to relatively stiff.[19] If the hydrogel is too stiff, it can physically constrain cells and induce apoptosis; if it's too soft, it may not provide the necessary mechanical support for anchorage-dependent cells.
-
Causality: Cells sense and respond to the mechanical properties of their environment through mechanotransduction. A mismatch between the required and actual stiffness can trigger stress responses and cell death.
-
Solution: Characterize the stiffness of your hydrogel using rheology (measuring the storage modulus, G'). Correlate cell viability with a range of hydrogel stiffnesses by varying the gelator or cation concentration. This allows you to identify the optimal mechanical environment for your specific cell type.[20][21]
-
Q4: My hydrogel seems unstable and dissolves in the culture medium after a few days. How can I improve its stability?
Answer: The stability of supramolecular hydrogels is dependent on the strength and number of non-covalent interactions. Dissolution indicates that the equilibrium is shifting away from the assembled state.
-
Causality: The high concentration of various ions in cell culture media can disrupt the specific cation-G-quartet coordination required for stability, leading to the disassembly of the G-quadruplex network. Furthermore, physical agitation during media changes can accelerate this process.
-
Solution:
-
Use Borate Chemistry: Incorporating boronic acid or borate salts into the formulation creates dynamic covalent bonds between the borate and the ribose diols of guanosine. This adds a secondary crosslinking mechanism that significantly enhances the mechanical strength and long-term stability of the hydrogel in physiological media.[8][9][10]
-
Develop Binary Gels: Using a mixture of two different guanosine derivatives (e.g., guanosine and 8-bromoguanosine) can disrupt the crystal packing that leads to precipitation, thereby favoring the formation of a more stable, long-lasting hydrogel network.[2]
-
Q5: My cells are not evenly distributed and are forming large clumps within the hydrogel. How can I achieve a single-cell suspension?
Answer: Cell clumping can prevent proper cell-matrix interactions and lead to necrotic cores within the clumps due to diffusion limits.
-
Causality:
-
Premature Gelation: If the hydrogel begins to form before the cells are fully dispersed, it can trap them in aggregates.
-
Cell Lysis: Stressed or dying cells release DNA, which is sticky and acts as a net, causing viable cells to clump together.[3]
-
Cell-Cell Adhesion: Some cell types have a strong tendency to adhere to each other, especially when deprived of a proper adhesion matrix.
-
-
Solution:
-
Work Quickly and on Ice: Prepare the cell/hydrogel precursor mixture on ice to prevent premature thermal gelation.
-
Add DNase I: Supplement your cell suspension with DNase I (e.g., 10-20 U/mL) to break down free DNA from any lysed cells.
-
Gentle Dissociation: When harvesting cells for encapsulation, avoid over-trypsinization, which can damage cell surface proteins and promote aggregation. Ensure you have a true single-cell suspension before mixing with the hydrogel precursor.[22]
-
Q6: I'm struggling with reproducibility. What steps can I take to ensure my hydrogels are consistent from batch to batch?
Answer: Reproducibility issues in self-assembling systems often stem from a lack of control over sterilization and the gelation process.
-
Sterilization: Contamination is a primary source of failed experiments. However, improper sterilization can be just as detrimental by altering the hydrogel's properties.
-
Causality:
-
Autoclaving (Steam Sterilization): The high heat and pressure can break the non-covalent bonds holding the G-quadruplexes together and may even hydrolyze components, preventing proper re-assembly.[23]
-
Gamma Irradiation: This method can generate free radicals from water molecules, which can lead to chain scission and degradation of the guanosine molecules, altering the gel's mechanical properties and potentially creating cytotoxic byproducts.[24][25]
-
-
Recommended Protocol: Aseptic Preparation The safest method is to prepare the hydrogel aseptically from sterile components.
-
Sterilize powdered components (e.g., guanosine) via UV irradiation or purchase sterile-grade.
-
Sterilize all liquid components (water, buffers, cation solutions) by passing them through a 0.22 µm syringe filter.[9]
-
Perform all subsequent steps, including mixing and cell encapsulation, in a sterile biosafety cabinet.[9]
-
-
-
Control of Gelation Kinetics: The self-assembly process is a thermodynamic one. The rate of cooling can influence the final nanofibrillar architecture and, consequently, the mechanical properties of the gel.
-
Causality: Rapid, uncontrolled cooling can lead to a more heterogeneous network structure.
-
Solution: After mixing the components, allow the hydrogel to form at a controlled temperature without disturbance. For example, let it rest at room temperature for a set amount of time (e.g., 30-60 minutes) or place it directly in a 37°C incubator to ensure a consistent thermal history for every sample.[9]
-
Workflow for Aseptic Preparation and Cell Encapsulation
This diagram outlines a validated workflow for preparing a cell-laden guanosine-borate hydrogel under sterile conditions.
Caption: Recommended aseptic workflow for cell encapsulation in guanosine hydrogels.
Experimental Protocols
Protocol 1: Aseptic Preparation of a Guanosine-Borate (GB) Hydrogel
This protocol is adapted from methodologies that have shown high cell viability.[5][9]
-
Preparation of Sterile Stock Solutions (in a Biosafety Cabinet): a. Prepare a 300 mM KOH solution and a 300 mM boric acid (BA) solution in cell culture-grade water. Sterilize both by passing them through a 0.22 µm syringe filter. b. Weigh sterile guanosine powder into a sterile microcentrifuge tube.
-
Hydrogel Formulation (Example): a. To the tube containing guanosine (e.g., 12.75 mg for a final concentration of ~90 mM), add sterile cell culture-grade water (e.g., 367 µL). b. Add the sterile 300 mM KOH solution (e.g., 66.5 µL) and the sterile 300 mM BA solution (e.g., 66.5 µL) to bring the final volume to 500 µL. Note: The KOH is used to form K⁺ ions in situ, which stabilize the G-quadruplexes. c. Heat the solution at 80°C in a sterile heat block until all components are fully dissolved and the solution is transparent. d. Allow the solution to cool to room temperature inside the biosafety cabinet. This is your sterile hydrogel precursor solution. It should remain liquid until cells/media are added.
Protocol 2: Cell Encapsulation and Culture
-
Cell Preparation: a. Harvest your cells using standard procedures (e.g., trypsinization). b. Centrifuge the cells and resuspend the pellet in a small volume of complete culture medium to achieve a high cell density (e.g., 10-20 million cells/mL). Keep the cell suspension on ice.
-
Encapsulation: a. In a sterile, pre-chilled tube on ice, combine the hydrogel precursor solution and the cell suspension. A common ratio is 4:1 or 3:1 (precursor:cells), but this should be optimized. b. Mix gently but thoroughly by pipetting up and down 3-5 times with a wide-bore pipette tip. Avoid introducing bubbles.
-
Gelation and Culture: a. Immediately dispense the cell-laden hydrogel mixture into the desired culture vessel (e.g., as 30-50 µL droplets in a 24-well plate). b. Place the culture plate in a 37°C, 5% CO₂ incubator for 30-60 minutes to allow for complete gelation. c. After gelation, gently add pre-warmed complete culture medium to each well. Do not pipette directly onto the hydrogels. d. Culture the constructs, changing the medium every 1-2 days.
Protocol 3: Live/Dead Viability Staining in Guanosine Hydrogels
This protocol is optimized for staining cells within a 3D hydrogel matrix.[7][8][26][27][28][29][30]
-
Preparation of Staining Solution:
-
Based on the common LIVE/DEAD® Viability/Cytotoxicity Kit (e.g., Thermo Fisher L3224). a. Prepare a working solution by adding 0.5 µL of Calcein AM stock (4 mM) and 2.0 µL of Ethidium homodimer-1 stock (2 mM) for every 1 mL of sterile PBS. This results in final concentrations of approximately 2 µM Calcein AM and 4 µM EthD-1. b. Protect the solution from light. Prepare it fresh before each use.
-
-
Staining Procedure: a. Carefully aspirate the culture medium from the wells containing your cell-laden hydrogels. b. Gently wash the hydrogels twice with sterile PBS to remove any residual serum and medium components that can interfere with the assay. c. Add enough staining solution to completely submerge the hydrogels. d. Incubate the plate for 45-60 minutes at 37°C, protected from light. Note: The incubation time is longer than for 2D culture to allow the dyes to diffuse into the dense hydrogel matrix. e. After incubation, carefully remove the staining solution and wash the hydrogels 2-3 times with PBS to reduce background fluorescence. f. Add fresh PBS to the wells for imaging.
-
Imaging: a. Image immediately using a fluorescence or confocal microscope. b. Use a standard FITC/GFP filter set for live cells (Calcein; green fluorescence) and a TRITC/Rhodamine filter set for dead cells (Ethidium homodimer-1; red fluorescence). c. Acquire Z-stacks using a confocal microscope to visualize cell viability throughout the entire depth of the hydrogel.
References
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Yoneda, J. S., et al. (n.d.). Self-assembled Guanosine-hydrogels for Drug-delivery Application. iris univpm. [Link]
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Merino-Gómez, M., et al. (2023). Optimization of guanosine-based hydrogels with boric acid derivatives for enhanced long-term stability and cell survival. Arxiu Digital UIC - UIC Barcelona. [Link]
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Merino-Gómez, M., et al. (2023). Optimization of guanosine-based hydrogels with boric acid derivatives for enhanced long-term stability and cell survival. Frontiers in Bioengineering and Biotechnology, 11, 1147943. [Link]
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Carvalho, J., et al. (2018). Control of osmotic pressure to improve cell viability in cell-laden tissue engineering constructs. Journal of Tissue Engineering and Regenerative Medicine, 12(1), e279-e288. [Link]
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Bhattacharyya, T., et al. (2018). Guanosine-Derived Supramolecular Hydrogels: Recent Developments and Future Opportunities. ACS Omega, 3(2), 2331-2345. [Link]
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Carvalho, J., et al. (2017). Control of osmotic pressure to improve cell viability in cell-laden tissue engineering constructs. Journal of Tissue Engineering and Regenerative Medicine. [Link]
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Chen, M., et al. (2019). The Development and Lifetime Stability Improvement of Guanosine-Based Supramolecular Hydrogels through Optimized Structure. BioMed Research International, 2019, 8924732. [Link]
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Dash, J., et al. (2018). Guanosine-Derived Supramolecular Hydrogels: Recent Developments and Future Opportunities. ACS Omega. [Link]
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Rowan, S. J., et al. (2011). Tailoring the Properties of Guanosine-Based Supramolecular Hydrogels. Langmuir, 27(4), 1319-1327. [Link]
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Lee, H. J., et al. (2016). Cell viability with KCl treatment. ResearchGate. [Link]
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Komissarov, A. A., et al. (2018). Encapsulation and Ultrasound-Triggered Release of G-Quadruplex DNA in Multilayer Hydrogel Microcapsules. Biomacromolecules, 19(12), 4627-4635. [Link]
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Advanced BioMatrix. (n.d.). Hydrogel Cell Seeding/Encapsulation Protocol. [Link]
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Merino-Gómez, M., et al. (2023). Optimization of guanosine-based hydrogels with boric acid derivatives for enhanced long-term stability and cell survival. Frontiers in Bioengineering and Biotechnology. [Link]
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Davis, J. T. (2012). Diffusion and birefringence of bioactive dyes in a supramolecular guanosine hydrogel. Chemistry – A European Journal, 18(19), 6008-6014. [Link]
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Appelt, S., et al. (2017). Self-healing boronic acid-based hydrogels for 3D co-cultures. Biomaterials Science, 5(10), 2049-2058. [Link]
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Hettiaratchi, M. H., et al. (2018). A rapid method for determining protein diffusion through hydrogels for regenerative medicine applications. APL Bioengineering, 2(2), 026110. [Link]
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Salma-Ancane, K., et al. (2012). Effects of gamma-irradiation on physical and biologic properties of crosslinked hyaluronan tissue engineering scaffolds. Journal of Biomedical Materials Research Part B: Applied Biomaterials, 100(7), 1937-1946. [Link]
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Shichi, Y., et al. (2022). Boric acid suppresses cell proliferation by TNF signaling pathway mediated apoptosis in SW-480 human colon cancer line. Journal of Trace Elements in Medicine and Biology, 71, 126958. [Link]
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D'Souza, S. S., et al. (2015). Critical Factors Affecting Cell Encapsulation in Superporous Hydrogels. Journal of Biomaterials Science, Polymer Edition, 26(13), 839-855. [Link]
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Ueyama, T., et al. (2017). Intelligent, Biodegradable, and Self-Healing Hydrogels Utilizing DNA Quadruplexes. Angewandte Chemie International Edition, 56(40), 12142-12146. [Link]
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Allevi. (n.d.). Live/Dead Analysis Protocol. [Link]
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Gottardi, R. (2015). How can I conduct Live/Dead Assay in cell seeded hydrogel? ResearchGate. [Link]
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Madarász, E., et al. (2000). Changes of KCl sensitivity of proliferating neural progenitors during in vitro neurogenesis. Neuroscience Letters, 288(2), 107-110. [Link]
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Korkmaz, S., et al. (2021). In vitro cytotoxic and apoptotic effects of boric acid on endometrial adenocarcinoma cell lines (HEC-1B and Ischikawa). Journal of Cancer Research and Therapeutics, 17(5), 1157-1163. [Link]
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Wang, H., et al. (2022). Rheological properties of the hydrogels. (a) Variation of the G' and... ResearchGate. [Link]
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Glassman, M. J., & Olsen, B. D. (2016). Rheological properties of peptide-based hydrogels for biomedical and other applications. RSC Advances, 6(39), 32471-32478. [Link]
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Bento, C., et al. (2017). Sterilization of hydrogels for biomedical applications: A review. Journal of Biomedical Materials Research Part B: Applied Biomaterials, 105(6), 1663-1685. [Link]
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Chen, M., et al. (2019). The Development and Lifetime Stability Improvement of Guanosine-Based Supramolecular Hydrogels through Optimized Structure. BioMed Research International. [Link]
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Carducci, F., et al. (2018). On the structural stability of guanosine-based supramolecular hydrogels. Soft Matter, 14(3), 398-407. [Link]
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Amer, M. H., et al. (2021). Relationship between Structure and Rheology of Hydrogels for Various Applications. Gels, 7(4), 186. [Link]
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Advanced BioMatrix. (n.d.). Hydrogel Cell Seeding/Encapsulation Protocol. [Link]
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Dubashynskaya, N., et al. (2023). Diffusion-Limited Processes in Hydrogels with Chosen Applications from Drug Delivery to Electronic Components. Pharmaceutics, 15(7), 1835. [Link]
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Merino-Gómez, M., et al. (2023). Optimization of guanosine-based hydrogels with boric acid derivatives for enhanced long-term stability and cell survival. ResearchGate. [Link]
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Procell. (2025). Troubleshooting Cell Aggregation in Culture. [Link]
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Inserra, M., et al. (2017). Two boron-containing compounds affect the cellular viability of SH-SY5Y cells in an in vitro amyloid-beta toxicity model. Turkish Journal of Biology, 41, 519-527. [Link]
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López-Mora, M. G., et al. (2020). Evaluation of cellular viability in chitosan/L-arginine hydrogels. Polymers in Medicine, 50(2), 117-124. [Link]
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Merino-Gómez, M., et al. (2023). Optimization of guanosine-based hydrogels with boric acid derivatives for enhanced long-term stability and cell survival. PubMed. [Link]
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Leach, J. B., et al. (2002). Assessment of the cytotoxicity of photocrosslinked dextran and hyaluronan-based hydrogels to vascular smooth muscle cells. Biomaterials, 23(16), 3299-3307. [Link]
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Kong, H. J., et al. (2004). Rheological properties and failure of alginate hydrogels with ionic and covalent crosslinks. Soft Matter, 1(2), 131-135. [Link]
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Pierce, M. M., et al. (2010). Structure and gelation mechanism of tunable guanosine-based supramolecular hydrogels. The Journal of Physical Chemistry B, 114(25), 8344-8353. [Link]
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Pharmaguideline. (n.d.). Autoclave Validation in Pharmaceuticals | A Complete Guide to Sterility Assurance | Validation of Steam Sterilizer. [Link]
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Kildeeva, N. R., et al. (2021). Cytotoxicity and Degradation Resistance of Cryo- and Hydrogels Based on Carboxyethylchitosan at Different pH Values. Gels, 7(4), 195. [Link]
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Sionkowska, A., et al. (2017). Cytotoxicity of Selected Chitosan Based Hydrogels. ResearchGate. [Link]
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Technical Support Center: Optimizing Guanosine-2'-monophosphate (2'-GMP) Pulldown Assays
Welcome to the technical support center for optimizing your Guanosine-2'-monophosphate (2'-GMP) pulldown assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize non-specific binding, a common challenge in affinity purification experiments. As Senior Application Scientists, we've compiled field-proven insights and best practices to enhance the specificity and reliability of your results.
Part 1: Troubleshooting Guide (Q&A Format)
This section addresses common issues encountered during 2'-GMP pulldown assays in a direct question-and-answer format.
Why am I seeing high background in my negative control lanes?
High background in negative controls (e.g., beads alone or beads with an irrelevant molecule) is a clear indicator of non-specific binding. This means proteins from your lysate are interacting with the affinity matrix (the beads) itself, rather than your 2'-GMP bait.
Core Reasons & Immediate Solutions:
-
Insufficient Blocking: The surface of the beads has unoccupied sites that can bind proteins non-specifically through hydrophobic or electrostatic interactions.
-
Inadequate Washing: Wash steps may not be stringent enough to remove proteins that are weakly bound to the beads.
-
"Sticky" Proteins in Lysate: Some proteins are inherently prone to non-specific interactions.
My protein of interest is binding to the beads alone. How can I prevent this?
This is a specific case of non-specific binding where your protein of interest has an affinity for the bead matrix.
Core Reasons & Immediate Solutions:
-
Bead Chemistry: The material and surface chemistry of the beads can contribute to non-specific interactions.[9]
-
Solution: If possible, test beads from different manufacturers or with different surface chemistries (e.g., agarose vs. magnetic, different coatings).
-
-
Ionic Interactions: Your protein may be interacting with charged groups on the bead surface.
-
Solution: Adjust the ionic strength of your binding and wash buffers by increasing the salt concentration (e.g., NaCl or KCl) to disrupt these interactions.[7]
-
-
Hydrophobic Interactions: Hydrophobic patches on your protein may be binding to the bead matrix.
I'm getting too many non-specific bands in my pulldown. What can I do?
Multiple non-specific bands suggest that your experimental conditions are not optimized for specific binding to your 2'-GMP bait.
Core Reasons & Immediate Solutions:
-
Suboptimal Buffer Composition: The pH, salt, and detergent concentrations in your buffers are critical for controlling protein interactions.[9]
-
Solution: Systematically optimize your wash buffer. You can create a gradient of increasing salt concentration (e.g., 150 mM to 500 mM NaCl) and detergent concentration (e.g., 0.05% to 0.5% Tween-20) to find the "sweet spot" that removes non-specific binders while retaining your specific interactors.[6]
-
-
High Bait Density: A very high concentration of 2'-GMP on the beads can sometimes promote non-specific interactions through avidity effects, where a protein interacts with multiple bait molecules simultaneously.[12][13]
-
Solution: If you are preparing your own beads, consider reducing the concentration of 2'-GMP during the coupling reaction.[12]
-
Should I use a pre-clearing step? How do I do it?
A pre-clearing step is highly recommended to reduce non-specific binding.[14] It involves removing proteins from your lysate that would bind to the beads themselves, before you introduce your specific bait.
Protocol for Pre-clearing Lysate:
-
To your prepared cell or tissue lysate, add a small amount of the same type of beads you will use for the pulldown, but without the 2'-GMP coupled to them. A typical starting point is 20-50 µL of bead slurry per 1 mg of total protein.[8]
-
Incubate the lysate and beads with gentle rotation for 30-60 minutes at 4°C.[14]
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Carefully transfer the supernatant (the pre-cleared lysate) to a new tube. This lysate is now ready for your 2'-GMP pulldown assay.[14]
Part 2: In-Depth Best Practices for Minimizing Non-Specific Binding
The Critical Role of Blocking
Blocking is a crucial step to prevent the bead matrix from acting as a source of non-specific binding.[3] Blocking agents are molecules that adsorb to the surface of the beads, occupying any sites that could otherwise bind to proteins in your lysate.[15]
| Blocking Agent | Mechanism of Action | Typical Concentration | Considerations |
| Bovine Serum Albumin (BSA) | A purified protein that provides a consistent blocking effect.[1] | 1-3% (w/v) | Preferred for applications using biotin-avidin systems.[3] |
| Non-fat Dry Milk | A cost-effective mixture of proteins, primarily casein.[1][16] | 3-5% (w/v) | Not suitable for use with biotin-avidin detection due to the presence of endogenous biotin.[3] |
| Casein | The primary protein in milk, can provide lower backgrounds than milk or BSA in some cases.[2][3] | 1% (w/v) | Recommended for applications using biotin-avidin complexes.[3] |
| Protein-Free Blockers | Synthetic polymers or non-protein compounds that block non-specific sites. | Varies by manufacturer | Useful when protein-based blockers interfere with downstream applications.[2] |
Optimizing Your Wash Protocol
The goal of the wash steps is to remove non-specifically bound proteins while preserving the specific interaction between your 2'-GMP bait and its binding partners.[17]
| Buffer Component | Effect on Stringency | Optimization Strategy |
| Salt (e.g., NaCl, KCl) | Increasing salt concentration disrupts electrostatic interactions, thereby increasing stringency.[7] | Test a range of concentrations from 150 mM (physiological) up to 500 mM or even 1 M. |
| Non-ionic Detergents (e.g., Tween-20, Triton X-100) | These disrupt hydrophobic interactions and can reduce background.[5][11] | Start with a low concentration (e.g., 0.05%) and increase incrementally if background persists. |
| pH | The pH of the buffer can influence the charge of both your bait and potential non-specific binders.[7] | Maintain a physiological pH (around 7.4) unless you have a specific reason to change it. |
Essential Controls for a Valid Experiment
Proper controls are necessary to distinguish between specific interactions and non-specific binding.
-
Negative Control 1: Beads Alone: Incubate your lysate with beads that have not been coupled to 2'-GMP. This will reveal any proteins that bind directly to the bead matrix.
-
Negative Control 2: Unrelated Bait: If possible, use beads coupled to a molecule that is structurally similar to 2'-GMP but is not expected to bind your protein of interest. This helps to control for interactions with the linker or other features of the immobilized bait.
Part 3: Experimental Workflow
Workflow for 2'-GMP Pulldown Assay
Sources
- 1. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 2. Protein Method Blocking Buffers | Fisher Scientific [fishersci.co.uk]
- 3. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. youtube.com [youtube.com]
- 6. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 8. IP Sample Preparation | Proteintech Group [ptglab.com]
- 9. Efficient Strategies for High Non-Specific Binding Magnetic Bead Cell Isolation in Biotechnology - nanomicronspheres [nanomicronspheres.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. On-bead screening of combinatorial libraries: reduction of nonspecific binding by decreasing surface ligand density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. On-Bead Screening of Combinatorial Libraries: Reduction of Nonspecific Binding by Decreasing Surface Ligand Density - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 15. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 16. scbt.com [scbt.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Improving the Yield of Synthetic Guanosine-2'-monophosphate (2'-GMP)
Welcome to the technical support center for the synthesis of Guanosine-2'-monophosphate (2'-GMP). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of 2'-GMP synthesis, a process often challenged by issues of regioselectivity and purification. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to help you optimize your experimental outcomes and improve yields.
Frequently Asked Questions (FAQs)
Q1: Why is my overall yield for 2'-GMP synthesis consistently low?
Low overall yield is the most common issue in 2'-GMP synthesis and typically stems from a combination of three factors:
-
Poor Regioselectivity: The guanosine molecule has three hydroxyl groups (2', 3', and 5') with similar reactivity. Achieving selective phosphorylation at the 2'-position without forming 3'-GMP and 5'-GMP isomers is the primary challenge. This often requires a carefully planned protecting group strategy.
-
Incomplete Reactions: Either the protection or phosphorylation steps may not go to completion, leaving significant amounts of starting material that can be difficult to separate from the desired product.
-
Product Loss During Purification: 2'-GMP is a highly polar, charged molecule. It can be lost during workup and purification steps, especially if precipitation or chromatography conditions are not optimized. Anion exchange chromatography is often employed, but yields can be compromised by irreversible binding or co-elution with similar byproducts.[1]
Q2: How do I confirm that I have synthesized 2'-GMP and not the 3'-GMP or 5'-GMP isomers?
Definitive structural confirmation requires advanced analytical techniques. While HPLC can show that you have a product with the correct mass, it may not resolve the 2' and 3' isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the gold standard. 1H, 13C, and 31P NMR can unambiguously determine the phosphate linkage position. The coupling constants between the phosphorus atom and the adjacent protons on the ribose ring (3JH,P) are distinct for each isomer.
-
LC-MS/MS: While a single MS scan cannot differentiate isomers, liquid chromatography-mass spectrometry (LC-MS/MS) methods can be developed to distinguish them based on retention time under specific column and mobile phase conditions.[2][3][4] However, establishing these methods requires authentic standards for each isomer.
Q3: What are the most critical steps to optimize for maximizing yield?
The most critical step is the regioselective protection of the guanosine hydroxyl groups before the phosphorylation reaction. A robust protecting group strategy is the foundation of a high-yield synthesis. Highly selective protection of the 3' and 5' positions ensures that the phosphorylating agent can only access the 2'-hydroxyl group.[5]
Troubleshooting Guide: Synthesis Workflow
This section provides a logical flow for diagnosing and resolving common issues encountered during 2'-GMP synthesis.
Part 1: Protecting Group Strategy Failures
The causality behind a successful synthesis lies in rendering the 2'-hydroxyl the only nucleophilic site available for phosphorylation. This requires protecting the N2-amino group of guanine and the 3',5'-hydroxyls of the ribose.
Problem: My phosphorylation is not regioselective, leading to a mixture of 2'-GMP and 3'-GMP.
Cause & Solution: This is a classic sign that your 3'-hydroxyl protection is either inefficient or not stable. The 2'- and 3'-hydroxyls are vicinal diols with similar reactivity, making them notoriously difficult to differentiate.
-
Mechanism of Selectivity: To achieve 2'-selectivity, chemists often exploit the formation of a cyclic intermediate that temporarily blocks the 2' and 3' positions, which can then be opened to selectively protect the 3'-OH. A more common and robust method involves protecting the 3' and 5' hydroxyls with groups that offer high steric hindrance.[5]
-
Recommended Protocol:
-
Protect 3' and 5' Hydroxyls Simultaneously: Use a bulky disiloxane protecting group like 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl) (TIPDS). This group bridges the 3' and 5' positions, leaving only the 2'-hydroxyl available for subsequent reactions.[6]
-
Protect Guanine Base: The exocyclic amine (N2) and the lactam function of guanine can interfere with phosphorylation reagents. Protect the O6 with a group like 2-nitrophenyl or a silyl group, and the N2 with an acyl group if necessary.[5][6] Using a 2,5-dimethylpyrrole moiety is another option for protecting the amino group.[7][8]
-
Problem: My protecting groups are being removed during the phosphorylation step.
Cause & Solution: The phosphorylating agent or reaction conditions are too harsh for your chosen protecting groups. This is common with acid-labile or base-labile groups.
-
Trustworthiness through Orthogonal Strategy: Employ an "orthogonal" protecting group strategy. This means each protecting group is removed by a unique set of conditions that do not affect the others.[9] For example, a silyl-based group (removed by fluoride ions) can be used for the hydroxyls, while a base-labile acyl group protects the exocyclic amine.
| Functional Group | Recommended Protecting Group | Protection Conditions | Deprotection Conditions | Rationale & Citation |
| 3',5'-Hydroxyls | Tetraisopropyldisiloxane (TIPDS) | TIPDSCl2, Pyridine | Tetrabutylammonium fluoride (TBAF) | Bridges 3' and 5' positions, forcing 2'-selectivity. Stable to a wide range of conditions.[6] |
| Guanine O6 | 2-nitrophenyl | 2-nitrobenzenediazonium tetrafluoroborate | Not typically removed | Offers electronic modification and prevents side reactions at the guanine core.[6] |
| Guanine N2 (Amine) | Isobutyryl or Acetyl | Isobutyryl chloride, Pyridine | NH4OH | Standard, base-labile protection for the exocyclic amine to prevent N-phosphorylation.[6] |
| Guanine N2 (Amine) | 2,5-dimethylpyrrole | 2,5-hexanedione, heat | TFA/H2O | Stable to bases, offering an orthogonal option to acyl groups.[7][8] |
Part 2: Phosphorylation Reaction Inefficiency
Problem: The phosphorylation reaction is sluggish or does not go to completion.
Cause & Solution: This can be due to several factors: inactive reagents, steric hindrance, or suboptimal reaction conditions.
-
Reagent Choice: Phosphoramidites are highly effective phosphorylating agents. For example, using dibenzyl N,N-diisopropylphosphoramidite in the presence of an activator like tetrazole, followed by oxidation (e.g., with H2O2 or m-CPBA), is a reliable method. The benzyl groups can then be cleanly removed by hydrogenation.
-
Steric Hindrance: If your protected guanosine derivative is excessively bulky, the phosphorylating agent may have difficulty accessing the 2'-hydroxyl. Ensure your protecting groups, while providing selectivity, do not completely obstruct the reaction site.
-
Anhydrous Conditions: Phosphorylating agents are extremely sensitive to moisture. Ensure all glassware is oven-dried, and all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (Argon or Nitrogen).
Detailed Protocol: 2'-O-Phosphorylation
-
Preparation: Co-evaporate the 3',5'-O-TIPDS-protected guanosine derivative with anhydrous acetonitrile (3x) and dry under high vacuum for at least 4 hours.
-
Reaction: Dissolve the dried nucleoside in anhydrous dichloromethane under Argon. Add 1H-tetrazole (activator) followed by the dropwise addition of dibenzyl N,N-diisopropylphosphoramidite.
-
Monitoring: Stir at room temperature and monitor the reaction by TLC or HPLC. The reaction is typically complete within 1-2 hours.
-
Oxidation: Cool the reaction to 0°C and add an oxidizing agent, such as 30% H2O2, and stir for 30 minutes.
-
Workup: Quench the reaction with aqueous sodium thiosulfate and extract the product with dichloromethane. Purify the resulting phosphotriester by silica gel chromatography.
-
Deprotection: The benzyl groups are removed by catalytic hydrogenation (e.g., 10% Pd/C) to yield the monophosphate.
Part 3: Purification and Analysis Challenges
Problem: I am losing most of my product during the final purification step.
Cause & Solution: 2'-GMP is a polar, water-soluble molecule. Standard silica gel chromatography is often ineffective and can lead to significant product loss.
-
Recommended Method: Anion Exchange Chromatography: This technique separates molecules based on their negative charge. The phosphate group on 2'-GMP provides a strong negative charge, allowing it to bind to a positively charged resin.
-
Procedure: Load your crude, deprotected product onto an anion exchange column (e.g., DEAE-Sephadex). Wash with a low-salt buffer (e.g., triethylammonium bicarbonate, TEAB) to remove uncharged impurities. Elute the product using a salt gradient (e.g., 0.05 M to 1.0 M TEAB). 2'-GMP will elute as a distinct peak.
-
Desalting: The fractions containing 2'-GMP will be in a high-salt buffer. The salt must be removed by repeated co-evaporation with water or by using a reverse-phase C18 Sep-Pak cartridge.
-
Problem: My HPLC analysis shows broad peaks or poor resolution.
Cause & Solution: This points to issues with your HPLC method, such as incorrect mobile phase, column choice, or sample degradation.
-
Method Optimization:
-
Column: A reverse-phase C18 column is standard for nucleotide analysis.
-
Mobile Phase: Use a buffered mobile phase to control the ionization state of the phosphate and guanine moieties. A common system is a gradient of acetonitrile in an aqueous buffer like ammonium acetate.[1]
-
pH: The pH of the mobile phase is critical. A slightly acidic pH (e.g., 5.5-6.5) often gives sharper peaks for nucleotides.
-
Quantification: For accurate quantification, create a standard curve using a commercially available 2'-GMP standard.[1] LC-MS/MS offers the highest sensitivity and selectivity for quantification in complex biological samples, though it may be overkill for synthetic reaction monitoring.[2][3]
-
References
-
A Facile and Sensitive Method for Quantification of Cyclic Nucleotide Monophosphates in Mammalian Organs: Basal Levels of Eight cNMPs and Identification of 2',3'-cIMP. (2014). National Institutes of Health. [Link]
-
Protection of the amino group of adenosine and guanosine derivatives by elaboration into a 2,5-dimethylpyrrole moiety. (2003). Organic Letters. [Link]
-
Purification of Cyclic GMP AMP from Viruses and Measurement of Its Activity in Cell Culture. (2020). protocols.io. [Link]
-
Protection of the Guanine Residue During Synthesis of 2?-O-Alkylguanosine Derivatives. (1997). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
The efficient synthesis and purification of 2'3'- cGAMP from Escherichia coli. (2024). Frontiers in Bioengineering and Biotechnology. [Link]
-
Preparative Synthesis of an RP-Guanosine-3′,5′-Cyclic Phosphorothioate Analogue, a Drug Candidate for the Treatment of Retinal Degenerations. (2021). Organic Process Research & Development. [Link]
-
Methods for Cyclic Di-GMP Detection. (2016). ResearchGate. [Link]
-
Protection of the Amino Group of Adenosine and Guanosine Derivatives by Elaboration into a 2,5-Dimethylpyrrole Moiety. (2003). ResearchGate. [Link]
-
Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs. (2024). RSC Advances. [Link]
-
Guanosine monophosphate. Wikipedia. [Link]
-
Development and validation of an LC-MS/MS method for quantification of cyclic guanosine 3',5'-monophosphate (cGMP) in clinical applications: A comparison with a EIA method. (2009). Journal of Chromatography B. [Link]
-
Cyclic [G(2′,5′)pA(3′,5′)p] Is the Metazoan Second Messenger Produced by DNA-Activated Cyclic GMP-AMP Synthase. (2013). Cell. [Link]
- Crystallizing method of 5'-guanosine-monophosphate disodium salt.
-
A Label-Free Approach for Relative Spatial Quantitation of c-di-GMP in Microbial Biofilms. (2024). Analytical Chemistry. [Link]
-
Development and validation of an LC-MS/MS method for quantification of cyclic guanosine 3',5'-monophosphate (cGMP) in clinical applications: a comparison with a EIA method. (2009). PubMed. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
Phosphorylation of guanosine monophosphate reductase triggers a GTP-dependent switch from pro- to anti-oncogenic function of EPHA4. (2022). Cell Chemical Biology. [Link]
-
Protection of the guanine residue during synthesis of 2′-O-alkylguanosine derivatives. (1997). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Cyclic guanosine monophosphate. Wikipedia. [Link]
-
GMP synthase. Wikipedia. [Link]
-
Cyclic guanosine monophosphate improves salt tolerance in Solanum lycopersicum. (2023). Biologia. [Link]
-
The Cyclic Guanosine Monophosphate (cGMP) Second Messenger System. University of Texas. [Link]
-
Production of guanosine-5'-monophosphate and inosine-5'-monophosphate by fermentation. (1966). Applied Microbiology. [Link]
-
Mechanism of Guanosine Triphosphate Hydrolysis by the Visual Proteins Arl3-RP2: Free Energy Reaction Profiles Computed with Ab Initio Type QM/MM Potentials. (2020). Molecules. [Link]
-
GMP Synthetase: Allostery, Structure, and Function. (2021). Biomolecules. [Link]
-
Phosphorylation of guanosine monophosphate reductase triggers a GTP-dependent switch from pro- to anti-oncogenic function of EPHA4. (2022). PubMed. [Link]
-
Identification, purification, and functional reconstitution of the cyclic GMP-dependent channel from rod photoreceptors. (1987). Proceedings of the National Academy of Sciences. [Link]
-
Optimization of drug synthesis processes. MP DATA. [Link]
-
2'-Gmp. PubChem. [Link]
-
An improved protection-free one-pot chemical synthesis of 2'-deoxynucleoside-5'-triphosphates. (2012). Current Protocols in Nucleic Acid Chemistry. [Link]
-
Guanosine Triphosphate. PubChem. [Link]
-
Synthesis and Enzymatic Evaluation of the Guanosine Analogue 2-Amino-6-mercapto-7-methylpurine Ribonucleoside (MESG). (2014). Journal of the Brazilian Chemical Society. [Link]
-
De novo synthesis of GMP. Reactome Pathway Database. [Link]
-
Synthesis and reduction of GMP. Scilit. [Link]
-
Biochemistry, Cyclic GMP. (2023). StatPearls. [Link]
Sources
- 1. The efficient synthesis and purification of 2′3’- cGAMP from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Facile and Sensitive Method for Quantification of Cyclic Nucleotide Monophosphates in Mammalian Organs: Basal Levels of Eight cNMPs and Identification of 2',3'-cIMP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an LC-MS/MS method for quantification of cyclic guanosine 3',5'-monophosphate (cGMP) in clinical applications: a comparison with a EIA method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protection of the guanine residue during synthesis of 2′-O-alkylguanosine derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Protection of the amino group of adenosine and guanosine derivatives by elaboration into a 2,5-dimethylpyrrole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protective Groups [organic-chemistry.org]
How to address artifacts in spectrophotometric analysis of guanosine phosphates.
Welcome to the technical support center for the analysis of guanosine phosphates (GTP, GDP, GMP). This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding artifacts in spectrophotometric analysis. As Senior Application Scientists, we aim to explain the causality behind these issues and provide robust, self-validating protocols to ensure the integrity of your experimental data.
Guiding Principle: The Guanosine Spectra
Guanosine triphosphate (GTP), diphosphate (GDP), and monophosphate (GMP) are fundamental to numerous cellular processes. Their quantification is often performed using UV spectrophotometry, which relies on the strong absorbance of the guanine base. All three molecules share this chromophore and thus exhibit nearly identical UV absorbance spectra, with a characteristic peak (λmax) around 252-253 nm.[1] This similarity is a double-edged sword: while it provides a straightforward method for quantification, it also means that spectrophotometry alone cannot distinguish between GTP, GDP, and GMP. The method quantifies the total guanosine nucleotide pool.
Table 1: Key Spectral Properties of Guanosine Phosphates
| Compound | λmax (nm) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | A252/A280 Ratio (Approximate) |
| GTP, GDP, GMP | ~252 | 13,700[1] | ~2.2 - 2.4 |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured to address common problems encountered during analysis. We diagnose the issue based on typical symptoms and provide validated solutions.
Category 1: Issues with Baseline and Background Absorbance
Question: My baseline is drifting or appears shifted upwards across all wavelengths. What is causing this?
Answer: An unstable or shifted baseline is a classic sign of light scattering, often caused by turbidity in the sample.[2][3] This phenomenon deflects light from the detector, creating an artificial increase in absorbance that is more pronounced at shorter wavelengths.[3][4]
Potential Causes & Solutions:
-
Particulate Matter: The sample may contain insoluble particles, aggregated proteins, or cellular debris.
-
Solution: Before measurement, centrifuge your sample at high speed (e.g., >10,000 x g for 5-10 minutes) to pellet insoluble material. If the problem persists, filtration through a 0.22 µm syringe filter may be necessary, but be cautious of potential nucleotide binding to the filter membrane.
-
-
High Concentration of Solutes: Some buffer components at high concentrations can contribute to scattering.
-
Solution: Ensure your blank is an identical match to your sample buffer. The blank should contain everything your sample contains except the guanosine phosphates. This is critical for accurate background subtraction.[2]
-
-
Instrument Fluctuation: Lamp instability or detector noise can cause drift.
-
Solution: Allow the spectrophotometer's lamp to warm up for at least 20-30 minutes before use. If drift continues, consult your instrument's service manual for performance validation tests.
-
Question: How do I properly correct for background absorbance?
Answer: Proper background correction is essential for accuracy. The most common method is a single-point baseline correction at a wavelength where neither the nucleotide nor buffer components absorb.[5]
-
Recommended Wavelength: For UV analysis of nucleotides, a baseline correction at 340 nm is standard practice.[5] At this wavelength, the absorbance from the guanine ring is negligible, so any reading is attributable to instrument noise or light scattering.
-
Implementation: Most spectrophotometer software allows you to automatically subtract the absorbance value at a chosen wavelength (e.g., 340 nm) from the entire spectrum. This effectively "zeroes" the spectrum, correcting for any uniform upward shift caused by scattering.[5]
Category 2: Inaccurate Concentration Readings & Spectral Contamination
Question: My calculated nucleotide concentration is unexpectedly high, but my downstream enzymatic assay isn't working. What's wrong?
Answer: This is a common and critical issue. Spectrophotometry measures total absorbance at 260 nm (or ~252 nm), and it cannot distinguish between intact, functional nucleotides and contaminants or degradation products that also absorb at this wavelength.[6]
Potential Causes & Solutions:
-
Degraded Nucleotides: Hydrolysis of GTP to GDP or GMP, or further degradation to guanosine or guanine, does not significantly change the absorbance spectrum, as the guanine chromophore remains intact.[1][7] However, shorter RNA fragments from sample degradation can cause a hyperchromic effect, artificially inflating the absorbance reading.[6]
-
Solution: The integrity of your nucleotide stock is paramount. Use high-quality, HPLC-purified nucleotides. Prepare aliquots to minimize freeze-thaw cycles, which can accelerate hydrolysis. For critical applications like GTPase assays, always use freshly prepared solutions.[8]
-
-
Contamination from Lab Consumables: A significant and often overlooked source of error is the leaching of UV-absorbing chemicals from common plastic microtubes.[9][10][11] Heating, sonication, or extended storage can cause additives in the polypropylene to leach into your sample, contributing to absorbance at 220 nm and 260 nm.[9][10]
-
Solution: Be wary of your consumables. If you suspect leaching, run a control where you incubate only the buffer in a microtube under the same conditions as your sample and then measure its spectrum. If a significant absorbance appears, consider switching to a different brand of tubes or using glass vials for storage.
-
Diagram: Troubleshooting Workflow for Inaccurate Readings
A logical guide from symptom to solution.
Caption: Troubleshooting workflow for spectrophotometry.
Question: My A252/A280 ratio is below 2.0. What does this indicate?
Answer: A low A252/A280 ratio is a strong indicator of protein contamination.[6] Proteins contain aromatic amino acids (tryptophan and tyrosine) that absorb light at 280 nm.[11] Since guanosine phosphates have very low absorbance at 280 nm relative to their peak at ~252 nm, even minor protein contamination will significantly increase the A280 value and lower the ratio.
-
Solution: If protein contamination is suspected, the sample must be repurified. For GTP-binding protein assays, this might involve an additional purification step for your protein or ensuring complete removal of unbound nucleotides via dialysis or a desalting column. In some cases, protein precipitation methods can be used to remove protein from the nucleotide solution.[12]
Category 3: Sample Stability and Experimental Conditions
Question: I am running a GTPase activity assay. How can I be sure that the GTP is not hydrolyzing non-enzymatically during my experiment?
Answer: GTP stability is a critical concern, as both enzymatic and non-enzymatic hydrolysis can occur. Spectrophotometry cannot distinguish GTP from its hydrolysis product, GDP, so preventing unwanted degradation is essential for accurate kinetic measurements.[13][14][15]
Factors Affecting Stability:
-
pH: Guanosine phosphates are more susceptible to hydrolysis at acidic pH.[16]
-
Solution: Maintain a stable pH using a suitable buffer, typically between 7.0 and 8.0 for most enzymatic assays. Be aware that some buffers can participate in catalysis.[17]
-
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[16]
-
Solution: Prepare all reaction mixes on ice and only bring them to the reaction temperature immediately before starting the measurement.[18] Use freshly thawed aliquots of GTP for each experiment.
-
-
Divalent Cations: While often required for enzyme activity (e.g., Mg²⁺), divalent cations can also promote non-enzymatic hydrolysis of nucleotide triphosphates.
-
Solution: Use the minimum concentration of divalent cations required for your assay. Include controls that contain all reaction components except the enzyme to measure the rate of non-enzymatic hydrolysis. This background rate can then be subtracted from your enzyme-catalyzed rate.
-
Diagram: Sources of Spectrophotometric Artifacts
A map of potential error sources in your experiment.
Caption: Common sources of spectrophotometric artifacts.
Experimental Protocols
Protocol 1: Validating Consumables for UV-Absorbing Leachates
This protocol helps determine if your microtubes or other plastic consumables are contributing to your background signal.
-
Preparation: Obtain a new, unopened package of the microtubes you intend to test.
-
Control Sample: Pipette 500 µL of your assay buffer (or high-purity water) into at least three separate microtubes. This is your "Test Group."
-
Negative Control: Pipette 500 µL of the same buffer into a UV-transparent quartz cuvette or a certified low-retention, UV-transparent microtube. This is your "Blank."
-
Incubation: Subject the "Test Group" tubes to the most extreme conditions of your experimental protocol. For example, if your experiment involves heating to 95°C for 5 minutes, do the same with these tubes. If it involves long-term storage at 37°C, incubate them accordingly.[10]
-
Spectrophotometry:
-
Set your spectrophotometer to scan from 220 nm to 340 nm.
-
Use the buffer from your "Blank" to zero the instrument.
-
Carefully transfer the buffer from each of the "Test Group" tubes to a clean cuvette and measure the absorbance spectrum.
-
-
Analysis: Examine the spectra from the "Test Group." A flat line near zero absorbance indicates the tubes are not leaching. The appearance of any peaks, particularly around 220 nm or 260 nm, confirms that the plastic is a source of contamination.[9][11]
Protocol 2: Correcting for Light Scattering in a Sample
This protocol provides a step-by-step method for sample clarification and data correction.
-
Initial Measurement: Measure the full UV-Vis spectrum (e.g., 220-400 nm) of your sample as-is, after blanking with the appropriate buffer.
-
Identify Scattering: Look for a baseline that is elevated and slopes downwards from shorter to longer wavelengths. An absorbance reading at 340 nm that is significantly above zero (e.g., >0.01 AU) is a strong indicator of scattering.[5]
-
Sample Clarification:
-
Transfer the sample to a clean microcentrifuge tube.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet any aggregated material or particulates.
-
Carefully pipette the supernatant into a new, clean tube, being cautious not to disturb the pellet.
-
-
Remeasure: Measure the spectrum of the clarified supernatant. The overall baseline should be visibly lower and flatter.
-
Data Correction:
-
In your spectrophotometer software, apply a baseline correction using the absorbance value at 340 nm.
-
The software will perform the following calculation for every point in your spectrum:
-
Corrected Absorbance (λ) = Measured Absorbance (λ) - Measured Absorbance (340 nm)
-
-
Use this corrected spectrum for all subsequent concentration calculations. This method ensures that the absorbance used in the Beer-Lambert law is solely from your analyte of interest.[19]
-
References
-
Lewis, L.K., et al. (2010). Interference with spectrophotometric analysis of nucleic acids and proteins by leaching of chemicals from plastic tubes. BioTechniques. Available at: [Link]
-
Remeta, D.P., et al. (2013). Ras–Guanine Nucleotide Complexes: A UV Spectral Deconvolution Method to Analyze Protein Concentration, Nucleotide Stoichiometry, and Purity. Analytical Biochemistry. Available at: [Link]
-
Tinzyme. (2023). Why Relying Solely on Spectrophotometers Can Ruin Your RNA Extraction?. Tinzyme Technical Support. Available at: [Link]
-
Sy, J. (1977). In vitro degradation of guanosine 5'-diphosphate, 3'-diphosphate. Journal of Biological Chemistry. Available at: [Link]
-
ResearchGate. (2010). Interference with Spectrophotometric Analysis of Nucleic Acids and Proteins by Leaching of Chemicals from Plastic Tubes. ResearchGate Publication. Available at: [Link]
-
Patsnap. (2023). Correcting for Scattering Effects in Absorbance Measurements. Patsnap Eureka. Available at: [Link]
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Taylor & Francis Online. (2010). Interference with Spectrophotometric Analysis of Nucleic Acids and Proteins by Leaching of Chemicals from Plastic Tubes. Taylor & Francis Online. Available at: [Link]
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Kruger, N.J. (1995). Errors and artifacts in coupled spectrophotometric assays of enzyme activity. Phytochemistry. Available at: [Link]
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PubMed. (1975). Some sources of errors and artifacts in spectrophotometric measurements. Clinical Chemistry. Available at: [Link]
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Lu, B., et al. (2006). Comparison of methods for reducing the effects of scattering in spectrophotometry. Applied Spectroscopy. Available at: [Link]
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DeNovix. (n.d.). Baseline Correction | Technical Note 119. DeNovix. Available at: [Link]
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Forster, R.E., & Tsonopoulos, C. (2021). Light-scattering in absorption spectra: a literature survey of examples and corrections. Heliyon. Available at: [Link]
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Sy, J. (1977). In vitro degradation of guanosine 5'-diphosphate, 3'-diphosphate. Proceedings of the National Academy of Sciences. Available at: [Link]
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McConnell, B. (1978). Contrasting observations on buffer catalysis of guanosine amino proton exchange. Biochemistry. Available at: [Link]
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ResearchGate. (2018). pH influence on absorption spectra. ResearchGate Publication. Available at: [Link]
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Reddit. (2015). Preventing GTP hydrolysis in GTPase activity assay?. r/labrats. Available at: [Link]
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ResearchGate. (2014). What is the effect of the light scattering on the absorbance?. ResearchGate Q&A. Available at: [Link]
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ResearchGate. (1985). Decomposition of the Flavor Enhancers, Monosodium Glutamate, Inosine-5′-Monophosphate and Guanosine-5′-Monophosphate during Canning. Journal of Food Science. Available at: [Link]
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The University of the West Indies. (n.d.). The colourimetric determination of phosphate. Department of Chemistry. Available at: [Link]
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ResearchGate. (2017). Plot of changes in ³¹P chemical shift of GMP, GDP, GTP. ResearchGate Publication. Available at: [Link]
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Analytical Sciences Digital Library. (n.d.). Analysis of Anions by Spectrophotometry. ASDL. Available at: [Link]
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Agilent Technologies. (n.d.). The Basics of UV-Vis Spectrophotometry. Agilent. Available at: [Link]
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Microbioz India. (2021). UV/VIS Spectroscopy for Determination of Nucleic Acids (DNA and RNA). Microbioz India. Available at: [Link]
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Shutes, A., & Der, C. (2005). Real-time in vitro measurement of GTP hydrolysis. Methods. Available at: [Link]
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Tatikonda, M., et al. (2008). On the Helical Structure of Guanosine 5′-Monophosphate Formed at pH 5: Is It Left- or Right-Handed?. Journal of the American Chemical Society. Available at: [Link]
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Webb, M.R. (1992). A continuous spectrophotometric assay for inorganic phosphate and for measuring phosphate release kinetics in biological systems. Proceedings of the National Academy of Sciences. Available at: [Link]
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Jora, M., et al. (2019). Strategies to Avoid Artifacts in Mass Spectrometry‐Based Epitranscriptome Analyses. Angewandte Chemie. Available at: [Link]
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ResearchGate. (2013). Absorbance spectra of 2 in pH 7.40 of phosphate buffer solution. ResearchGate Publication. Available at: [Link]
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Wlodawer, A., et al. (2020). Protein purification and crystallization artifacts: The tale usually not told. Protein Science. Available at: [Link]
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Robinson, W.E., & Hagins, W.A. (1979). Light-activated hydrolysis of GTP and cyclic GMP in the rod outer segments. Nature. Available at: [Link]
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Robinson, W.E., & Hagins, W.A. (1979). Light-activated hydrolysis of GTP and cyclic GMP in the rod outer segments. Biophysical Journal. Available at: [Link]
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Adelowo, O.S., & Oladeji, O.S. (2016). Spectrophotometric analysis of phosphate concentration in agricultural soil samples and water samples using molybdenum blue method. Brazilian Journal of Biological Sciences. Available at: [Link]
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Academia Scholarly Journal. (2018). Spectrophotometric Determination of Phosphate Concentration in Tap Water Samples. International Journal of Health, Safety and Environment. Available at: [Link]
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University of Wisconsin-La Crosse. (n.d.). Phosphate Analysis. UW-L Journal of Undergraduate Research. Available at: [Link]
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van der Meijden, C., et al. (2018). Influence of pH and phosphate concentration on the phosphate binding capacity of five contemporary binders. An in vitro study. PLoS One. Available at: [Link]
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MDPI. (2023). New Insight into the Degradation of Sunscreen Agents in Water Treatment Using UV-Driven Advanced Oxidation Processes. Toxics. Available at: [Link]
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INNSpub. (2021). Spectrophotometric determination of Phosphate in water and sugarcane sample. Journal of Biodiversity and Environmental Sciences. Available at: [Link]
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Meng, X., et al. (2021). Effects of phosphorus deficiency on the absorption of mineral nutrients, photosynthetic system performance and antioxidant metabolism in Citrus grandis. PLoS One. Available at: [Link]
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Technical Support Center: Optimizing 8-bromo-cGMP for Plant Stress Experiments
Welcome to the technical support resource for the application of 8-bromoguanosine 3',5'-cyclic monophosphate (8-bromo-cGMP). This guide is designed for researchers, scientists, and drug development professionals who are leveraging this powerful signaling molecule to investigate and modulate stress responses in plants. My goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and achieve robust, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common foundational questions we receive regarding the use of 8-bromo-cGMP in plant biology.
Question 1: What is 8-bromo-cGMP, and why is it preferred over native cGMP for in-planta experiments?
Answer: 8-bromo-cGMP is a synthetic, cell-permeable analog of the endogenous second messenger, guanosine 3',5'-cyclic monophosphate (cGMP).[1] In plant cells, cGMP is a critical signaling molecule that mediates responses to a vast array of stimuli, including hormonal signals and both biotic and abiotic stresses.[2][3]
There are two primary reasons why 8-bromo-cGMP is the tool of choice for exogenous application studies:
-
Enhanced Membrane Permeability: The addition of the bromine atom at the 8th position of the guanine ring increases the lipophilicity of the molecule, allowing it to more readily cross the plant cell wall and plasma membrane to elicit an intracellular response.[4]
-
Resistance to Degradation: Native cGMP is rapidly hydrolyzed and inactivated by enzymes called phosphodiesterases (PDEs).[5][6] The structural modification in 8-bromo-cGMP makes it significantly more resistant to this enzymatic degradation.[7][8] This ensures a more stable and sustained intracellular concentration, providing a clearer and more potent signal for studying downstream effects.
Question 2: What is the fundamental mechanism of action for 8-bromo-cGMP in mediating plant stress responses?
Answer: 8-bromo-cGMP mimics the action of endogenous cGMP, which is produced by guanylate cyclases in response to upstream signals, notably the gaseous molecule nitric oxide (NO).[9][10] Once inside the cell, 8-bromo-cGMP primarily exerts its effects by binding to and activating specific downstream effector proteins.[5][11]
The two major classes of cGMP effectors in plants are:
-
cGMP-dependent Protein Kinases (PKGs): These kinases, when activated by cGMP, phosphorylate specific serine/threonine residues on target proteins.[12] This phosphorylation cascade alters the activity, localization, or stability of downstream components, ultimately leading to a physiological response, such as changes in gene expression or metabolic pathways.[13]
-
Cyclic Nucleotide-Gated Channels (CNGCs): These are ion channels, typically located in the plasma membrane, that open or close upon binding cyclic nucleotides like cGMP.[14] This directly modulates ion fluxes (e.g., Ca²⁺, K⁺) across the membrane, which is a rapid mechanism for initiating signaling cascades and adjusting cellular homeostasis in response to stress.[14][15]
The diagram below illustrates this core signaling cascade.
Caption: Core cGMP signaling pathway in plant stress responses.
Question 3: How should I prepare and store my 8-bromo-cGMP stock solutions to ensure stability and efficacy?
Answer: Proper handling of 8-bromo-cGMP is critical for experimental success. The compound, typically supplied as a sodium salt, is stable but requires specific storage to prevent degradation.[4][16]
Storage of Solid Compound:
-
Temperature: Store the solid (powder) form of 8-bromo-cGMP at -20°C.
-
Conditions: Keep the vial tightly sealed in a desiccator to protect it from moisture. Protect from light.[16]
Preparation of Stock Solution:
-
Solvent: 8-bromo-cGMP sodium salt is readily soluble in high-purity water or aqueous buffers like Phosphate-Buffered Saline (PBS) at pH 7.2.[4][8] We recommend using sterile, nuclease-free water to prepare your primary stock.
-
Concentration: Prepare a concentrated stock solution, for example, 10 mM or 100 mM. This allows you to add small volumes to your experimental medium, minimizing any potential solvent effects.
-
Dissolution: Add the appropriate volume of solvent to your pre-weighed solid. Vortex thoroughly for 30-60 seconds.[4] If you encounter solubility issues, gentle warming (not exceeding 37°C) or brief sonication can be employed.[4]
-
Sterilization: Filter-sterilize the final stock solution through a 0.22 µm syringe filter into a sterile tube.
Storage of Stock Solution:
-
Aliquoting: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. This is the most critical step to avoid repeated freeze-thaw cycles , which will degrade the compound.
-
Temperature: Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[4] When you need to use an aliquot, thaw it, use what you need for that day's experiments, and discard the remainder. Do not refreeze.
Experimental Design & Protocols
A frequent cause of suboptimal results is the use of a non-optimized concentration of 8-bromo-cGMP. The following protocols provide a self-validating system to determine the ideal working concentration for your specific plant species and stress assay.
Protocol 1: Establishing an Optimal Concentration via Dose-Response Curve
Objective: To identify the concentration range of 8-bromo-cGMP that elicits a measurable biological response, and to determine the minimum effective concentration and the point at which the response saturates or becomes toxic.
Methodology:
-
Select a Biomarker: Choose a quantifiable and reliable indicator of the stress response you are studying. This could be a physiological measurement (e.g., stomatal aperture, root elongation, chlorophyll fluorescence) or a molecular marker (e.g., expression of a stress-responsive gene via qPCR).
-
Prepare Serial Dilutions: Using your sterile stock solution, prepare a series of working concentrations in your plant growth medium or treatment buffer. A wide range is essential for the initial screen.
-
Treatment Application:
-
Acclimate your plant material (e.g., seedlings, leaf discs) to the experimental conditions.
-
Apply the different concentrations of 8-bromo-cGMP. Crucially, you must include two controls:
-
Negative Control: Plants treated with the vehicle (the same buffer/medium used to dilute the 8-bromo-cGMP) but without the compound.
-
Positive Control (if available): Plants subjected to the actual stress condition (e.g., high salt medium) that you are trying to mimic or modulate.
-
-
-
Incubation: Incubate the plants for a predetermined duration. This time point should be based on literature reports for similar stress responses or determined via a preliminary time-course experiment.
-
Data Collection: Measure your chosen biomarker for each concentration and control. Ensure you have sufficient biological replicates (typically n=3 to 5) for statistical power.
-
Data Analysis: Plot the measured response against the logarithm of the 8-bromo-cGMP concentration. This will generate a dose-response curve, from which you can determine the EC₅₀ (the concentration that produces 50% of the maximal response). The optimal concentration for subsequent experiments is typically at or slightly above the EC₅₀, ensuring a robust but non-saturating response.
| Parameter | Recommended Starting Range | Notes |
| Concentration Range | 1 µM - 1000 µM (1 mM) | A logarithmic series (e.g., 0, 1, 10, 50, 100, 500, 1000 µM) is efficient for an initial screen.[8][17] |
| Biological Replicates | Minimum of 3 per treatment | Increases the statistical reliability of your findings. |
| Technical Replicates | Minimum of 3 per biological sample | Assesses the variability of your measurement technique. |
Troubleshooting Guide
Even with careful planning, experiments can yield unexpected results. This section addresses common issues in a problem-and-solution format.
Problem 1: I've applied 8-bromo-cGMP, but I'm not observing any biological effect.
Causality & Solution Workflow:
This is a common issue that can be systematically diagnosed. The lack of response points to a failure in one of four key areas: the compound's integrity, its concentration, the experimental timing, or biological resistance.
Caption: Workflow for troubleshooting a lack of experimental effect.
Problem 2: I'm observing signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) in my plant material.
Causality & Solution:
Phytotoxicity is almost always a concentration-dependent issue.[16] While 8-bromo-cGMP is generally well-tolerated, excessively high concentrations or prolonged exposure can disrupt cellular homeostasis and lead to cell death.
-
Immediate Action: Refer back to your dose-response curve (Protocol 1). If you did not perform one, this is now a critical step.
-
Solution: Select a lower concentration for your experiments. The ideal concentration is the lowest one that gives a significant and reproducible biological effect. If even low concentrations are toxic, consider reducing the incubation time. A pulsed treatment (e.g., a few hours of exposure followed by transfer to fresh medium) may be sufficient to trigger the signaling cascade without causing long-term damage.
Problem 3: The effect of 8-bromo-cGMP is the opposite of what I expected based on the literature (e.g., it induces stomatal opening when I expected closure).
Causality & Solution:
This is an advanced issue that points to the complexity of plant signaling networks. cGMP signaling is not always linear, and its effects can be highly context-dependent.
-
Scientific Rationale: A prime example is stomatal regulation. While some studies show cGMP analogs promoting stomatal opening, other research has demonstrated that a different, nitrated form of cGMP (8-nitro-cGMP), which can also be formed downstream of NO, is responsible for inducing stomatal closure.[18][19] Therefore, the balance between different cGMP derivatives and their interaction with other signaling pathways (like those involving reactive oxygen species or abscisic acid) determines the final physiological outcome.
-
Actionable Advice:
-
Re-evaluate the Literature: Carefully check the specific experimental conditions of the papers you are referencing (plant species, developmental stage, light/dark conditions, co-treatments).
-
Consider Crosstalk: Your experimental system may have a dominant interacting pathway that is modifying the canonical cGMP response.
-
Validate Your Finding: If the result is reproducible, it may represent a novel biological finding. Investigate the potential involvement of other signaling molecules (e.g., using inhibitors or scavengers for NO or ROS) to dissect the pathway in your system.
-
References
-
Cyclic Nucleotide Monophosphates and Their Cyclases in Plant Signaling. (2016). Frontiers in Plant Science. [Link]
-
The cyclic nucleotide cGMP is involved in plant hormone signalling and alters phosphorylation of Arabidopsis thaliana root proteins. (2012). Journal of Experimental Botany. [Link]
-
Downstream Targets of Cyclic Nucleotides in Plants. (2018). PMC - NIH. [Link]
-
Emerging roles in plant biotechnology for the second messenger cGMP - guanosine 3', 5'-cyclic monophosphate. (2006). African Journal of Biotechnology. [Link]
-
Downstream Targets of Cyclic Nucleotides in Plants. (2018). Frontiers in Plant Science. [Link]
-
The cyclic nucleotide cGMP is involved in plant... (2012). Journal of Experimental Botany - Ovid. [Link]
-
cGMP signalling in plants: from enigma to main stream. (2018). Semantic Scholar. [Link]
-
Dual Activities of Plant cGMP-Dependent Protein Kinase and Its Roles in Gibberellin Signaling and Salt Stress. (2019). The Plant Cell - Oxford Academic. [Link]
-
cGMP signalling in plants: from enigma to main stream. (2016). ResearchGate. [Link]
-
Downstream Targets of Cyclic Nucleotides in Plants. (2018). ResearchGate. [Link]
-
Dual Activities of Plant cGMP-Dependent Protein Kinase and Its Roles in Gibberellin Signaling and Salt Stress. (2019). PubMed Central. [Link]
-
Nitrated Cyclic GMP Modulates Guard Cell Signaling in Arabidopsis. (2013). The Plant Cell - PMC. [Link]
-
(PDF) The cyclic nucleotide cGMP is involved in plant hormone signalling and alters phosphorylation of Arabidopsis thaliana root proteins. (2012). ResearchGate. [Link]
-
Nitric Oxide Acts as a Key Signaling Molecule in Plant Development under Stressful Conditions. (2023). MDPI. [Link]
-
Nitric Oxide Signaling in Plants. (2020). MDPI. [Link]
-
Nitric Oxide Sensing in Plants Is Mediated by Proteolytic Control of Group VII ERF Transcription Factors. (2014). PubMed Central. [Link]
-
Nitric oxide: a multitasked signaling gas in plants. (2015). Molecular Plant. [Link]
-
[Cyclic Guanosine Monophosphate as a Mediator in Processes of Stress Signaling Transduction in Higher Plants]. (2015). PubMed. [Link]
-
8-Br-cGMP suppresses tumor progression through EGFR/PLC γ1 pathway in epithelial ovarian cancer. (2018). PubMed. [Link]
-
Identification of 8-Nitro-cGMP in Plant Cell Extracts by MS. (2013). ResearchGate. [Link]
-
Nitric Oxide Acts as a Key Signaling Molecule in Plant Development under Stressful Conditions. (2023). PubMed. [Link]
-
Effect of 8-bromo-cGMP (8-BrcGMP) on strain-induced p38 MAPK signaling.... (2001). ResearchGate. [Link]
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- 19. researchgate.net [researchgate.net]
Technical Support Center: Quantifying Intracellular 2',3'-cGMP
Welcome to the technical support center for the quantification of intracellular 2',3'-cyclic guanosine monophosphate (2',3'-cGMP). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of measuring this non-canonical cyclic nucleotide. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Introduction: The Challenge of Measuring 2',3'-cGMP
Guanosine 2',3'-cyclic monophosphate (2',3'-cGMP) is a positional isomer of the well-known second messenger 3',5'-cGMP.[1] While the biological roles of 2',3'-cGMP are still being elucidated, its presence has been confirmed in various mammalian tissues, sometimes at concentrations even higher than its 3',5' isomer.[2] This has spurred interest in its potential involvement in a range of (patho)physiological processes.[2]
However, quantifying intracellular 2',3'-cGMP is not without its challenges. These include:
-
Low endogenous concentrations: Intracellular levels of cyclic nucleotides are often low, requiring highly sensitive detection methods.
-
Structural similarity to other nucleotides: The close resemblance of 2',3'-cGMP to other cyclic nucleotides, particularly its 3',5'-cGMP isomer, can lead to cross-reactivity in immunoassays.[3]
-
Sample matrix effects: The complex mixture of proteins, lipids, and other small molecules in cell lysates can interfere with assay performance.[4][5]
-
Analyte stability: The phosphodiester bond in 2',3'-cGMP can be susceptible to enzymatic degradation by phosphodiesterases present in biological samples.
This guide will provide practical solutions to overcome these hurdles and achieve reliable and reproducible quantification of intracellular 2',3'-cGMP.
I. Troubleshooting Guides
This section is dedicated to resolving common issues encountered during the quantification of 2',3'-cGMP using two primary methods: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
ELISA Troubleshooting
ELISAs are a common and relatively high-throughput method for quantifying small molecules. However, their reliance on antibody-antigen interactions can be a source of variability.
Scenario 1: High Background or Non-Specific Signal
Question: My blank and negative control wells show high absorbance values, obscuring my results. What could be the cause?
Answer: High background in an ELISA can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Insufficient Washing: Inadequate washing is a frequent culprit. Ensure that wells are thoroughly washed at each step to remove unbound reagents. Increase the number of wash cycles or the soaking time.[6][7]
-
Cross-Contamination: Reagents or samples may be contaminated. Use fresh reagents and sterile pipette tips for each transfer to prevent cross-contamination between wells.[6]
-
Improper Blocking: The blocking step is crucial to prevent non-specific binding of antibodies to the plate surface. Ensure that your blocking buffer is fresh and that the incubation time is sufficient.[7]
-
Excessive Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding.[6] Titrate your antibodies to determine the optimal concentration.
-
Substrate Issues: The substrate solution may be contaminated or have been exposed to light for too long.[8] Prepare fresh substrate solution and protect it from light.
Scenario 2: Poor Precision (High Coefficient of Variation - CV)
Question: I'm observing significant variability between my duplicate or triplicate sample readings. How can I improve the precision of my assay?
Answer: Poor precision can undermine the reliability of your results. Consider the following:
-
Pipetting Inconsistency: Inaccurate or inconsistent pipetting is a major source of error.[9] Ensure your pipettes are calibrated and use proper pipetting techniques. Visually check for consistent volumes in the wells.
-
Inadequate Mixing: Ensure all reagents and samples are thoroughly mixed before pipetting onto the plate.
-
Temperature Gradients: Uneven temperature across the plate during incubation can lead to variability. Avoid stacking plates during incubation and ensure the incubator provides uniform temperature distribution.[9]
-
Edge Effects: Wells on the edge of the plate can sometimes behave differently due to temperature or evaporation effects. If you suspect this, avoid using the outer wells for critical samples.
-
Washing Technique: If using an automated plate washer, ensure it is functioning correctly and dispensing wash buffer evenly across the plate.[6]
Scenario 3: Low or No Signal in Positive Controls or Samples
Question: My standards are working, but I'm not detecting any 2',3'-cGMP in my cell lysates, even after stimulation. What should I check?
Answer: A lack of signal can be frustrating. Here’s a checklist of potential causes:
-
Sample Degradation: 2',3'-cGMP can be degraded by phosphodiesterases in your sample. It's crucial to inhibit this activity immediately upon cell lysis.[10] Consider adding a broad-spectrum phosphodiesterase inhibitor, like IBMX, to your lysis buffer.
-
Improper Sample Storage: If not assayed immediately, samples should be stored at -80°C to prevent degradation.[11][12] Repeated freeze-thaw cycles should also be avoided.
-
Sample Preparation Issues: The chosen cell lysis buffer may interfere with the assay.[12] Some detergents at high concentrations can disrupt antibody-antigen binding. You may need to dilute your sample or use a lysis buffer specifically validated for immunoassays.
-
Low Analyte Concentration: The intracellular concentration of 2',3'-cGMP might be below the detection limit of your assay. You may need to increase the number of cells per sample or consider a more sensitive detection method like LC-MS/MS.
-
Reagent Problems: Check the expiration dates of all kit components. Ensure that the enzyme-conjugate has not lost activity.
LC-MS/MS Troubleshooting
LC-MS/MS offers high specificity and sensitivity, making it a powerful tool for quantifying 2',3'-cGMP.[2][5] However, it requires careful optimization and can be prone to matrix effects.
Scenario 1: Poor Peak Shape or Resolution
Question: The chromatographic peaks for 2',3'-cGMP are broad or tailing, and I'm having trouble separating it from the 3',5'-cGMP isomer. What can I do?
Answer: Achieving good chromatographic separation is key for accurate quantification.
-
Mobile Phase Optimization: The composition of your mobile phase is critical. Adjust the gradient and the concentration of organic solvent and additives (e.g., formic acid, ammonium acetate) to improve peak shape and resolution.[13]
-
Column Selection: Ensure you are using a column suitable for separating polar, anionic compounds like cyclic nucleotides. A reversed-phase C18 column is often used.[]
-
Flow Rate: Optimizing the flow rate can improve peak resolution. Slower flow rates generally lead to better separation but longer run times.
-
Sample Solvent: The solvent in which your sample is dissolved can affect peak shape. Ideally, the sample solvent should be weaker than the initial mobile phase.
Scenario 2: Low Signal Intensity or Poor Sensitivity
Question: I'm struggling to detect a clear signal for 2',3'-cGMP in my samples. How can I improve the sensitivity of my LC-MS/MS method?
Answer: Low signal intensity can be due to a variety of factors related to both the chromatography and the mass spectrometry.
-
Sample Preparation and Enrichment: The concentration of 2',3'-cGMP in your sample may be too low. Consider using a solid-phase extraction (SPE) method to clean up your sample and enrich for your analyte of interest.
-
Ionization Source Parameters: Optimize the parameters of your electrospray ionization (ESI) source, such as the spray voltage, gas flow rates, and temperature, to maximize the ionization efficiency of 2',3'-cGMP.[15]
-
Mass Spectrometer Settings: Ensure you are using the optimal collision energy for the fragmentation of the 2',3'-cGMP parent ion into its daughter ions for multiple reaction monitoring (MRM).[16]
-
Matrix Effects: Co-eluting compounds from your sample matrix can suppress the ionization of 2',3'-cGMP. A thorough sample cleanup is essential to minimize matrix effects.[4]
Scenario 3: Inconsistent Results and Poor Reproducibility
Question: My results are not consistent between runs. What are the likely sources of this variability?
Answer: Reproducibility is paramount for reliable quantification.
-
Sample Preparation Variability: Inconsistent sample preparation is a common cause of irreproducible results.[17] Standardize your sample preparation protocol and ensure it is followed precisely for every sample.
-
Instrument Instability: Ensure your LC-MS/MS system is properly calibrated and maintained. Monitor system suitability by injecting a standard at regular intervals throughout your sample queue.
-
Internal Standard Issues: The use of a stable isotope-labeled internal standard is highly recommended to correct for variability in sample preparation and instrument response.[5] Ensure the internal standard is added to all samples and standards at a consistent concentration early in the sample preparation process.
-
Analyte Stability: As with ELISA, ensure the stability of 2',3'-cGMP in your samples throughout the preparation and analysis process. Keep samples on ice or in a cooled autosampler.
II. Frequently Asked Questions (FAQs)
Q1: What is the best method for quantifying intracellular 2',3'-cGMP: ELISA or LC-MS/MS?
A1: The choice between ELISA and LC-MS/MS depends on your specific research needs.
| Feature | ELISA | LC-MS/MS |
| Specificity | Can be prone to cross-reactivity with structurally similar molecules like 3',5'-cGMP. | Highly specific, able to distinguish between isomers based on chromatographic separation and unique fragmentation patterns.[2] |
| Sensitivity | Generally good, but may not be sufficient for very low abundance samples. | Typically offers higher sensitivity than ELISA. |
| Throughput | High-throughput, suitable for screening large numbers of samples. | Lower throughput, more time-consuming per sample. |
| Cost | Relatively inexpensive. | Higher initial instrument cost and operational expenses. |
| Expertise | Requires less specialized technical expertise. | Requires a higher level of technical expertise for method development and troubleshooting. |
Recommendation: For high-throughput screening or when a highly specific measurement is not critical, ELISA can be a good choice. For definitive quantification, especially when distinguishing between isomers is important, LC-MS/MS is the gold standard.
Q2: How can I be sure that the signal I'm detecting is from 2',3'-cGMP and not its 3',5'-cGMP isomer?
A2: This is a critical consideration, especially when using immunoassays.
-
For ELISA: Check the cross-reactivity data provided by the kit manufacturer.[18][19] A high-quality ELISA kit should have minimal cross-reactivity with 3',5'-cGMP and other cyclic nucleotides.[11] If significant cross-reactivity is a concern, you may need to confirm your results with an orthogonal method like LC-MS/MS.
-
For LC-MS/MS: The combination of chromatographic retention time and specific parent-to-daughter ion transitions in MRM mode provides a high degree of confidence in the identity of the analyte.[2][16] By optimizing your chromatography, you can achieve baseline separation of the two isomers.
Q3: What is the best way to prepare my cell samples for 2',3'-cGMP analysis?
A3: Proper sample preparation is crucial for accurate results.
-
Cell Lysis: Rapidly lyse the cells to release the intracellular contents and simultaneously inactivate phosphodiesterases. A common method is to use an acidic solution (e.g., 0.1 M HCl) or a lysis buffer containing phosphodiesterase inhibitors.[20]
-
Protein Precipitation: Remove proteins from the lysate as they can interfere with the assay. This can be done by acid precipitation or by using organic solvents like acetonitrile.[5]
-
Sample Cleanup and Concentration: For LC-MS/MS analysis, a solid-phase extraction (SPE) step is often beneficial to remove interfering substances and concentrate the analyte.
-
Storage: If not analyzed immediately, store the processed samples at -80°C.[10]
Q4: Do I need to use an internal standard for LC-MS/MS analysis of 2',3'-cGMP?
A4: Yes, using a stable isotope-labeled internal standard (e.g., ¹³C- or ¹⁵N-labeled 2',3'-cGMP) is strongly recommended. An internal standard is a compound that is chemically identical to the analyte but has a different mass. It is added to all samples, standards, and quality controls at a known concentration. The internal standard helps to correct for variations in sample extraction, matrix effects, and instrument response, thereby improving the accuracy and precision of the quantification.
Q5: What are some key considerations for the stability of 2',3'-cGMP in my samples?
A5: Maintaining the stability of 2',3'-cGMP is critical for accurate measurement.
-
Enzymatic Degradation: The primary concern is degradation by phosphodiesterases. Inactivate these enzymes immediately upon cell lysis.
-
Temperature: Store samples at -80°C for long-term storage.[21] For short-term storage during sample preparation and analysis, keep samples on ice or in a cooled autosampler.
-
pH: The stability of cyclic nucleotides can be pH-dependent. Ensure your sample processing and storage conditions maintain a pH that is optimal for 2',3'-cGMP stability.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as this can lead to degradation of the analyte.[6] Aliquot samples into smaller volumes before freezing if you anticipate needing to analyze them at multiple time points.
III. Visualizing Key Processes
Experimental Workflow for 2',3'-cGMP Quantification
Caption: A generalized workflow for the quantification of intracellular 2',3'-cGMP.
Troubleshooting Logic for ELISA
Caption: A troubleshooting decision tree for common ELISA issues.
IV. References
-
BenchChem. (2025). Technical Support Center: Enhancing 2'3'-cGAMP Stability in Cell Culture. Retrieved from
-
Jackson, E. K., et al. (2019). 2′,3′-cGMP exists in vivo and comprises a 2′,3′-cGMP-guanosine pathway. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 316(6), R783-R790. Retrieved from [Link]
-
Bähre, H., & Kaever, V. (2014). A Facile and Sensitive Method for Quantification of Cyclic Nucleotide Monophosphates in Mammalian Organs: Basal Levels of Eight cNMPs and Identification of 2',3'-cIMP. International Journal of Molecular Sciences, 15(12), 23453-23475. Retrieved from [Link]
-
Burhenne, H., et al. (2013). Identification and quantitation of 2´,3´-cGMP in murine tissues. Naunyn-Schmiedeberg's Archives of Pharmacology, 386(Suppl 1), S1-S108. Retrieved from [Link]
-
Geiger, J., et al. (2011). Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides. Naunyn-Schmiedeberg's Archives of Pharmacology, 384(1), 1-12. Retrieved from [Link]
-
BIOLOG Life Science Institute. (n.d.). 2',3'-cGMP. Retrieved from [Link]
-
Loh, K., et al. (2020). The efficient synthesis and purification of 2′3'- cGAMP from Escherichia coli. Scientific Reports, 10(1), 1-11. Retrieved from [Link]
-
Carozza, J. A., et al. (2020). The efficient synthesis and purification of 2′3'- cGAMP from Escherichia coli. bioRxiv. Retrieved from [Link]
-
Geiger, J., et al. (2011). Quantification of cAMP and cGMP Analogs in Intact Cells: Pitfalls in Enzyme Immunoassays for Cyclic Nucleotides. Naunyn-Schmiedeberg's Archives of Pharmacology, 384(1), 1-12. Retrieved from [Link]
-
Geiger, J., et al. (2011). Quantification of cAMP and cGMP analogs in intact cells: Pitfalls in enzyme immunoassays for cyclic nucleotides. Naunyn-Schmiedeberg's Archives of Pharmacology, 384(1), 1-12. Retrieved from [Link]
-
Cayman Chemical. (2021, April 20). Development and Validation of a 2'3' cGAMP ELISA. YouTube. Retrieved from [Link]
-
Rassaf, T., et al. (2014). A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation. Nitric Oxide, 42, 36-43. Retrieved from [Link]
-
Jackson, E. K., et al. (2019). 2′,3′-cGMP exists in vivo and comprises a 2′,3′-cGMP-guanosine pathway. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 316(6), R783-R790. Retrieved from [Link]
-
Lorenzetti, A., et al. (2021). Mass spectrometric characterization of cyclic dinucleotides (CDNs) in vivo. Analytical and Bioanalytical Chemistry, 413(26), 6625-6636. Retrieved from [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
-
ELK Biotechnology. (n.d.). cGMP(Cyclic Guanosine Monophosphate) ELISA Kit. Retrieved from [Link]
-
Hycult Biotech. (n.d.). Troubleshooting ELISA. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of the geometry of 3′:5′-cGMP with 2′:3′-cGMP. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of 3',5'-cGMP and 2',3'. Retrieved from [Link]
-
Wild, D. (2012). Immunoassay Troubleshooting Guide. AACC Press. Retrieved from [Link]
-
Ansh Labs. (n.d.). Troubleshooting Immunoassays. Retrieved from [Link]
-
Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
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Coriolis Pharma. (n.d.). Stability Studies. Retrieved from [Link]
-
Introna, M., et al. (2022). A comprehensive report of long-term stability data for a range of ATMPs: A need to develop guidelines for safe and harmonized stability studies. Cytotherapy, 24(5), 533-542. Retrieved from [Link]
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Validation & Comparative
A Tale of Two Messengers: A Comparative Guide to 2',3'-cGMP and bis-(3',5')-c-di-GMP in Gene Expression
In the intricate world of cellular signaling, cyclic dinucleotides have emerged as pivotal second messengers, orchestrating profound changes in gene expression across the domains of life. Among these, 2',3'-cyclic GMP-AMP (2',3'-cGMP) and bis-(3',5')-cyclic dimeric GMP (c-di-GMP) stand out for their distinct yet crucial roles. This guide provides an in-depth comparison of their effects on gene expression, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into their disparate signaling pathways, effector mechanisms, and the resulting transcriptional landscapes, supported by experimental insights.
At a Glance: Key Distinctions
| Feature | 2',3'-cGMP | bis-(3',5')-c-di-GMP |
| Primary Domain | Eukaryotes (primarily mammals) | Bacteria |
| Core Function | Innate immunity, antiviral defense | Regulation of lifestyle (motility vs. biofilm), virulence |
| Primary Effector | STING (Stimulator of Interferon Genes) | Diverse: Protein effectors (e.g., PilZ domain), RNA riboswitches |
| Signaling Outcome | Induction of interferons and pro-inflammatory cytokines | Regulation of genes for motility, adhesion, and virulence |
| Phosphodiester Linkage | Mixed 2'-5' and 3'-5' | 3'-5' |
The Mammalian Sentinel: 2',3'-cGMP and the STING Pathway
The presence of foreign DNA in the cytoplasm of a mammalian cell is a danger signal, indicating a viral or bacterial invasion. The cell's response is swift and potent, largely orchestrated by 2',3'-cGMP.
Synthesis and Signaling Cascade
Cytosolic double-stranded DNA (dsDNA) is detected by the enzyme cyclic GMP-AMP synthase (cGAS).[1] Upon binding to dsDNA, cGAS is activated and synthesizes 2',3'-cGMP from ATP and GTP.[1][2] This molecule is unique for its mixed phosphodiester linkages, containing both a 2'-5' and a 3'-5' bond.[2]
The primary and most well-characterized receptor for 2',3'-cGMP is the Stimulator of Interferon Genes (STING), a transmembrane protein located in the endoplasmic reticulum (ER).[1][2][3] The binding of 2',3'-cGMP to STING induces a conformational change, leading to its activation and translocation from the ER.[1][2]
Activated STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[1][4] TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][4] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α and IFN-β).[1]
Simultaneously, STING activation can also trigger the NF-κB signaling pathway, leading to the expression of a broad range of pro-inflammatory cytokines.[2][4][5]
Figure 1: The cGAS-STING signaling pathway initiated by 2',3'-cGMP.
Impact on Gene Expression
The transcriptional signature induced by 2',3'-cGMP is overwhelmingly geared towards establishing an antiviral and pro-inflammatory state. The induction of type I interferons is a hallmark of this response, leading to the upregulation of hundreds of interferon-stimulated genes (ISGs) that act to inhibit viral replication and modulate the immune response.[2] The concurrent activation of NF-κB further amplifies the inflammatory cascade.
The Bacterial Architect: c-di-GMP and the Regulation of Lifestyle
In the bacterial realm, bis-(3',5')-c-di-GMP is a master regulator, influencing fundamental "lifestyle" decisions, most notably the transition between a motile, planktonic existence and a sessile, biofilm-forming community.[6][7][8][9]
Synthesis, Degradation, and Diverse Effectors
The intracellular concentration of c-di-GMP is tightly controlled by the opposing activities of two large enzyme families: diguanylate cyclases (DGCs) with a characteristic GGDEF domain synthesize c-di-GMP from two GTP molecules, while phosphodiesterases (PDEs) containing either an EAL or an HD-GYP domain degrade it.[7][8]
Unlike the singular focus of 2',3'-cGMP on STING, c-di-GMP exerts its influence through a multitude of effectors, allowing for nuanced and context-dependent regulation of gene expression. These effectors fall into two main categories:
-
Protein Effectors: A prominent class of c-di-GMP binding proteins contains a PilZ domain.[10] Upon binding c-di-GMP, these proteins undergo conformational changes that modulate their interaction with downstream targets, which can include transcription factors, enzymes, and components of the flagellar motor.[10]
-
RNA Riboswitches: Bacteria employ c-di-GMP-responsive riboswitches, which are structured RNA elements typically found in the 5' untranslated region of mRNAs.[6][11][12] Binding of c-di-GMP to the riboswitch induces a structural change in the RNA, which can either promote or terminate transcription, or modulate translation initiation.[12][13] Two major classes of c-di-GMP riboswitches, I and II, have been identified and are structurally distinct.[6][11]
Figure 2: Overview of c-di-GMP synthesis, degradation, and effector pathways.
Impact on Gene Expression
High intracellular levels of c-di-GMP generally promote a sessile, community-based lifestyle.[14] This is achieved by upregulating genes involved in the synthesis of adhesins and exopolysaccharides, which are key components of the biofilm matrix, while simultaneously repressing genes required for flagellar synthesis and motility.[7][14] The regulation of virulence gene expression by c-di-GMP is more complex and can be species- and context-dependent.[8]
Experimental Methodologies for Studying Gene Expression
To dissect the effects of these cyclic dinucleotides on gene expression, a variety of robust experimental approaches are employed. The choice of methodology is guided by the specific research question, whether it's a global, unbiased discovery of regulated genes or a targeted validation of a specific gene or pathway.
Experimental Workflow: From Treatment to Analysis
Figure 3: A generalized experimental workflow for studying cDN-mediated gene expression.
Key Protocols
1. RNA-Seq (Transcriptome-wide Analysis)
-
Objective: To obtain a global, unbiased profile of all genes whose expression is altered by 2',3'-cGMP or c-di-GMP.
-
Methodology:
-
Culture cells of interest (e.g., mammalian macrophages for 2',3'-cGMP, Pseudomonas aeruginosa for c-di-GMP).
-
Induce the signaling pathway. This can be achieved by:
-
Isolate total RNA at various time points post-treatment.
-
Perform library preparation (e.g., rRNA depletion, cDNA synthesis, adapter ligation).
-
Sequence the libraries on a high-throughput sequencing platform.
-
Analyze the data to identify differentially expressed genes between treated and control samples.[9][15]
-
-
Causality: This method is powerful for discovery but requires subsequent validation to confirm direct regulatory effects.
2. Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To validate and quantify the expression changes of specific target genes identified by RNA-Seq or hypothesized to be regulated.
-
Methodology:
-
Follow steps 1-3 from the RNA-Seq protocol.
-
Reverse transcribe the isolated RNA into cDNA.
-
Perform PCR using primers specific for the gene of interest and a reference (housekeeping) gene.
-
Quantify the relative change in gene expression using methods like the ΔΔCt method.
-
-
Trustworthiness: qRT-PCR is the gold standard for validating transcriptomic data due to its high sensitivity and specificity.
3. Promoter-Reporter Assays
-
Objective: To determine if a cyclic dinucleotide directly regulates the transcription of a specific gene.
-
Methodology:
-
Clone the promoter region of the gene of interest upstream of a reporter gene (e.g., GFP, luciferase) in a suitable vector.[18][19][20]
-
Introduce this reporter construct into the host cells.
-
Induce the cyclic dinucleotide signaling pathway as described above.
-
Measure the reporter signal (e.g., fluorescence, luminescence) to quantify promoter activity.[18][19][20]
-
-
Self-Validation: This assay directly links the signaling molecule to the transcriptional activity of a specific promoter, providing strong evidence of direct regulation.
Conclusion and Future Directions
The comparative analysis of 2',3'-cGMP and c-di-GMP reveals a fascinating evolutionary divergence in the function of cyclic dinucleotide signaling. While both molecules act as critical second messengers that translate external or internal cues into altered gene expression, their physiological roles are worlds apart. 2',3'-cGMP acts as an urgent alarm bell in mammals, mobilizing a powerful innate immune response against perceived threats. In contrast, c-di-GMP serves as a nuanced rheostat in bacteria, fine-tuning gene expression to orchestrate complex behavioral and developmental programs like biofilm formation.
For researchers and drug development professionals, understanding these differences is paramount. The cGAS-STING pathway is a major target for the development of vaccine adjuvants and cancer immunotherapies.[4] Conversely, the c-di-GMP signaling network in bacteria represents a rich source of potential targets for novel antimicrobial agents that could disrupt biofilm formation and virulence.[21] As our understanding of these pathways deepens, so too will our ability to harness their power for therapeutic benefit.
References
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Cyclic di-GMP-II riboswitch - Wikipedia. Wikipedia. [Link]
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2',3'-Cyclic GMP-AMP Dinucleotides for STING-Mediated Immune Modulation: Principles, Immunotherapeutic Potential, and Synthesis. PubMed. [Link]
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Cyclic di-GMP-I riboswitch - Wikipedia. Wikipedia. [Link]
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Interactions of the c-di-GMP riboswitch with its second messenger ligand. PMC - NIH. [Link]
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Identification of Ligand Analogues that Control c-di-GMP Riboswitches. ACS Publications. [Link]
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The architecture of a c-di-GMP responsive riboswitch. C-di-GMP binding... ResearchGate. [Link]
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C-di-GMP Signaling in Bacteria. News-Medical.Net. [Link]
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Mechanisms of cyclic-di-GMP signaling in bacteria. PubMed. [Link]
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2'3'-cGAMP | Cell culture tested STING ligand. InvivoGen. [Link]
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2'3'-cGAMP triggers a STING and NF-kB dependent broad antiviral response in Drosophila. ResearchGate. [Link]
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STING – 2',3'-cGAMP protocol. NanoTemper Technologies. [Link]
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Second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP). PubMed Central - NIH. [Link]
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Bacterial Cyclic Dinucleotides and the cGAS–cGAMP–STING Pathway: A Role in Periodontitis? MDPI. [Link]
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Bis-(3′-5′)-cyclic dimeric GMP-linked quorum sensing controls swarming in Vibrio parahaemolyticus. PNAS. [Link]
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Challenges in using transcriptome data to study the c-di-GMP signaling network in Pseudomonas aeruginosa clinical isolates. NIH. [Link]
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Bow-tie signaling in c-di-GMP: Machine learning in a simple biochemical network. NIH. [Link]
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ChIP-Seq and RNA-Seq Reveal an AmrZ-Mediated Mechanism for Cyclic di-GMP Synthesis and Biofilm Development by Pseudomonas aeruginosa. PLOS Pathogens. [Link]
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Cyclic di-GMP-Responsive Transcriptional Reporter Bioassays in Pseudomonas aeruginosa. Springer Nature Experiments. [Link]
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Second Messenger Regulation of Biofilm Formation: Breakthroughs in Understanding c-di-GMP Effector Systems. PMC. [Link]
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UNRAVELING CYCLIC DINUCLEOTIDE SIGNALING IN IMMUNE CELLS AND DISCOVERY OF NOVEL ANTIBACTERIAL AGENTS. Purdue University Graduate School - Figshare. [Link]
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Mechanisms of Cyclic-di-GMP Signaling in Bacteria. ResearchGate. [Link]
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2′,3′-cGMP exists in vivo and comprises a 2′,3′-cGMP-guanosine pathway. PMC - NIH. [Link]
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c-di-GMP signaling mechanism. Diguanylate cyclases and... ResearchGate. [Link]
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Cyclic di-GMP-Responsive Transcriptional Reporter Bioassays in Pseudomonas aeruginosa. [Link]
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Cyclic guanosine monophosphate - Wikipedia. Wikipedia. [Link]
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c-di-GMP and AHL signals-triggered chemical communication under electrical signaling disruption restores Geobacter sulfurreducens biofilm formation. Oxford Academic. [Link]
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Sensing of bacterial cyclic dinucleotides by the oxidoreductase RECON promotes NF-κB activation and shapes a proinflammatory antibacterial state. PubMed Central. [Link]
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Fluorescence-Based Reporter for Gauging Cyclic Di-GMP Levels in Pseudomonas aeruginosa. PMC - NIH. [Link]
-
Cyclic guanosine monophosphate–adenosine monophosphate - Wikipedia. Wikipedia. [Link]
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Cyclic dinucleotide (c-di-GMP, c-di-AMP, and cGAMP) signalings have come of age to be inhibited by small molecules. Chemical Communications (RSC Publishing). [Link]
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Ancient signal-sensing mechanisms based on cyclic dinucleotide molecules may lead to breakthroughs in human healthcare. scienceinschool.org. [Link]
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cGMP exists in vivo and comprises a 2',3'-cGMP-guanosine pathway. PubMed - NIH. [Link]
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NMDA and nitric oxide act through the cGMP signal transduction pathway to repress hypothalamic gonadotropin-releasing hormone gene expression. PubMed Central. [Link]
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Fluorescence-Based Reporter for Gauging Cyclic Di-GMP Levels in Pseudomonas aeruginosa. ASM Journals. [Link]
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Highly Efficient Preparation of Cyclic Dinucleotides via Engineering of Dinucleotide Cyclases in Escherichia coli. PMC - NIH. [Link]
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Regulation of Gene Expression by Cyclic GMP. Circulation Research. [Link]
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A novel transcriptional regulator, CdeR, modulates the type III secretion system via c-di-GMP signaling in Dickeya dadantii. NIH. [Link]
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Systematic Analysis of c-di-GMP Signaling Mechanisms and Biological Functions in Dickeya zeae EC1. PubMed. [Link]
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Highly Efficient Preparation of Cyclic Dinucleotides via Engineering of Dinucleotide Cyclases in Escherichia coli. Frontiers. [Link]
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Systematic Analysis of c-di-GMP Signaling Mechanisms and Biological Functions in Dickeya zeae EC1. PubMed Central. [Link]
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Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case. PLOS Computational Biology. [Link]
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cGMP-PKG signaling pathway. CUSABIO. [Link]
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A Comparative Guide to the Validation of Guanosine-2'-monophosphate as an Emerging Disease Biomarker
For an audience of researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison and validation framework for Guanosine-2'-monophosphate (2'-GMP) as a potential biomarker. We will move beyond simple protocol recitation to explore the causal logic behind experimental design, ensuring a self-validating system for robust and reliable data.
Introduction: Beyond the Canonical Second Messengers
In the landscape of nucleotide signaling, molecules like 3',5'-cyclic GMP (cGMP) and 3',5'-cyclic AMP (cAMP) are well-established as critical second messengers.[1] Their roles in vasodilation, metabolic regulation, and neurotransmission are foundational to our understanding of cellular communication.[2] Consequently, they have been investigated and utilized as biomarkers for various conditions, including cardiovascular disease and cancer.[3]
However, the cellular milieu contains a broader spectrum of nucleotide isomers, many of which have been historically overlooked. Among these are the noncanonical 2',3'-cyclic nucleotides and their hydrolysis products, including this compound (2'-GMP). Recent advancements in analytical chemistry have allowed for the reliable detection of these molecules in vivo, revealing their presence in mammalian tissues and urine.[4][5][6] This discovery opens a new frontier in biomarker research, suggesting that molecules like 2'-GMP, once considered mere metabolic intermediates, may carry significant diagnostic or prognostic information.
This guide establishes the scientific rationale for investigating 2'-GMP, provides a rigorous framework for its analytical validation, compares its potential against the established biomarker 3',5'-cGMP, and offers detailed protocols for its accurate quantification.
The Biological Rationale: Why 2'-GMP Matters
The potential of 2'-GMP as a biomarker is intrinsically linked to its origin. Unlike the well-known 3',5'-cGMP, which is synthesized from GTP by guanylate cyclases in response to specific stimuli like nitric oxide[7], 2'-GMP primarily arises from a catabolic pathway linked to cellular stress and injury.
The key pathway involves the following steps:
-
Cellular Stress/Injury: Events leading to tissue damage trigger the degradation of cellular RNA.[5]
-
Formation of 2',3'-cGMP: RNA hydrolysis produces nucleoside 2',3'-cyclic monophosphates, including 2',3'-cGMP.[5]
-
Hydrolysis to 2'-GMP: The enzyme 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase) is known to hydrolyze 2',3'-cyclic nucleotides into their corresponding 2'-nucleotide forms (e.g., 2',3'-cGMP to 2'-GMP).[5][6] Other phosphodiesterases may also be involved.
-
The 2',3'-cGMP-Guanosine Pathway: 2'-GMP, along with its isomer 3'-GMP, is further metabolized to guanosine. This entire cascade is now being recognized as the "2',3'-cGMP-guanosine pathway".[5][6]
Crucially, guanosine itself is recognized as a tissue-protective compound, with neuroprotective and renoprotective effects.[5] Therefore, an elevation in 2'-GMP could serve as a proximal indicator of an active, injury-induced tissue-protective response. This makes 2'-GMP a compelling candidate biomarker for diseases characterized by cellular damage and repair.
Framework for Biomarker Validation
Before any molecule can be considered a reliable biomarker, it must undergo a rigorous validation process. This process ensures that the analytical method is accurate and reproducible and that the biomarker itself is clinically relevant.[8][9] The validation journey can be visualized as a funnel, progressing from broad discovery to specific clinical application.
This guide focuses primarily on Phase 2: Analytical Validation , providing the foundational data necessary for subsequent clinical investigation.
Analytical Validation: Quantifying 2'-GMP with Confidence
The accurate quantification of 2'-GMP is challenging due to its low endogenous concentrations and the presence of structurally similar isomers (e.g., 3'-GMP, 5'-GMP, and 3',5'-cGMP). From an analytical standpoint, the gold standard for this task is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) .[4][10][11] This technique offers unparalleled sensitivity and specificity, allowing for the confident discrimination of isomers.
Comparative Overview of Analytical Methods
While other methods like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection exist, they often lack the specificity required for complex biological matrices.[12][13][14]
| Parameter | LC-MS/MS | HPLC-UV/Fluorescence | Enzyme Immunoassay (EIA) |
| Specificity | Very High (discriminates isomers based on fragmentation)[4] | Moderate to Low (risk of co-elution) | Low (high risk of cross-reactivity with isomers)[15] |
| Sensitivity | Very High (pM to nM range)[15] | Low to Moderate (µM range) | High (nM range), but specificity is a concern[15] |
| Matrix Tolerance | High (with appropriate sample prep and internal standards)[10] | Low (matrix components can interfere with signal) | Moderate (subject to matrix effects) |
| Multiplexing | High (can simultaneously measure multiple nucleotides)[4][11] | Limited | Single analyte per assay |
| Development Cost | High | Moderate | Moderate |
This table synthesizes general knowledge of these analytical platforms. Specific performance depends on the individual assay.
The clear superiority of LC-MS/MS in specificity and sensitivity makes it the only recommended platform for the rigorous validation of 2'-GMP.[15]
Experimental Protocol: LC-MS/MS Quantification of 2'-GMP in Urine
This protocol is a synthesized methodology based on established principles for nucleotide analysis in biological fluids.[4][5][10]
1. Rationale for Experimental Choices:
-
Matrix: Urine is an ideal starting point for biomarker discovery as it is non-invasive and reflects systemic metabolic changes.[5][6]
-
Internal Standard (IS): A stable isotope-labeled (SIL) analog of 2'-GMP (e.g., ¹³C, ¹⁵N-labeled 2'-GMP) is critical. The SIL-IS co-elutes with the analyte and experiences identical ionization and matrix effects, but is distinguished by mass. This allows for the most accurate correction of sample loss during preparation and for matrix-induced signal suppression/enhancement.[10]
-
Sample Preparation: A simple protein precipitation/dilution step is often sufficient for urine. For more complex matrices like plasma or tissue, a solid-phase extraction (SPE) might be necessary to remove interfering salts and lipids.[10]
-
Chromatography: A porous graphitic carbon or mixed-mode column is often used to achieve separation of polar, anionic molecules like nucleotides and their isomers.[10][12]
2. Step-by-Step Workflow:
3. Assay Performance Validation: A self-validating system requires the demonstration of key performance metrics according to regulatory guidelines.[16]
| Metric | Description | Acceptance Criteria (Typical) |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | R² > 0.99 |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of nominal value (±20% at LLOQ) |
| Precision | The closeness of agreement among a series of measurements. | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ) |
| LLOQ | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal-to-Noise > 10; Accuracy and Precision criteria met. |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte. |
Data adapted from established validation guidelines for bioanalytical methods.[10][15]
Comparative Analysis: 2'-GMP vs. 3',5'-cGMP
To understand the potential value of 2'-GMP, it is useful to compare it with its well-studied cousin, 3',5'-cGMP.
| Feature | 2'-GMP | 3',5'-cGMP |
| Primary Origin | Product of RNA degradation via the 2',3'-cGMP-guanosine pathway.[5][6] | Synthesized from GTP by guanylate cyclases.[2][7] |
| Primary Biological Role | Likely an indicator of cellular injury and repair processes.[5] | Canoncial second messenger in signaling cascades (e.g., NO signaling).[1][7] |
| Known Effectors | Metabolized to guanosine; direct signaling targets are still under investigation.[5] | Protein Kinase G (PKG), cGMP-gated ion channels, Phosphodiesterases (PDEs).[2][7] |
| Potential Disease Link | Conditions involving tissue damage, inflammation, or high cell turnover. | Cardiovascular diseases (heart failure), hypertension, erectile dysfunction, some cancers.[1][3] |
| Analytical Challenge | Must be distinguished from 3'-GMP, 5'-GMP, and 3',5'-cGMP isomers. | Must be distinguished from 2',3'-cGMP and 3',5'-cAMP. |
| Current Status | Emerging biomarker candidate; research is in the early stages. | Established biomarker with known clinical correlations.[3] |
The key takeaway is that these two molecules likely report on different physiological states. While 3',5'-cGMP levels reflect the activity of specific signaling pathways, 2'-GMP levels may provide a more direct readout of cellular catabolism and stress. They are not mutually exclusive and could potentially be used in combination to provide a more nuanced picture of a disease state.
Challenges and Future Directions
The validation of 2'-GMP as a clinical biomarker is still in its infancy. Key challenges remain:
-
Establishing Clinical Correlation: Rigorous studies are needed to correlate 2'-GMP levels in accessible matrices (plasma, urine) with specific disease states and outcomes in human populations.
-
Understanding Confounders: Factors such as diet, renal function, and medication could influence 2'-GMP levels and must be systematically investigated.
-
Standardization: The development of standardized, commercially available reagents, including certified reference materials and stable isotope-labeled internal standards, is necessary for inter-laboratory comparability.
-
Mechanistic Insight: Further research is required to identify specific cellular receptors or binding partners for 2'-GMP to fully elucidate its biological function beyond being a metabolite.
Conclusion
This compound represents a promising, yet nascent, candidate in the field of biomarker discovery. Its origin from the RNA degradation pathway provides a strong biological rationale for its investigation in diseases characterized by cellular injury. The path to clinical utility requires a foundation of meticulous analytical validation, for which LC-MS/MS stands as the essential tool. By providing superior specificity and sensitivity, this platform allows researchers to confidently quantify 2'-GMP and distinguish it from its isomers. While 3',5'-cGMP remains a valuable biomarker for specific signaling pathways, 2'-GMP offers the potential to report on a different, complementary aspect of pathophysiology. The comparative data and detailed protocols provided in this guide offer a robust starting point for researchers and drug development professionals to explore the potential of 2'-GMP and contribute to the next wave of biomarker innovation.
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Comparative analysis of cGMP and cAMP signaling pathways.
In the intricate world of cellular communication, the cyclic nucleotides—cyclic adenosine 3',5'-monophosphate (cAMP) and cyclic guanosine 3',5'-monophosphate (cGMP)—stand out as fundamental second messengers.[1][2][3] First identified decades ago, these molecules translate a vast array of extracellular signals into specific physiological responses, ranging from metabolic regulation and muscle contraction to gene transcription and memory formation.[1][4][] While structurally similar, the pathways they command exhibit critical differences in their activation, downstream effectors, and ultimate cellular functions. This guide provides an in-depth comparative analysis of the cGMP and cAMP signaling pathways, offering field-proven insights and experimental methodologies for researchers, scientists, and drug development professionals.
Part 1: The Core Signaling Cascades
At their core, both pathways follow a similar logic: an external stimulus triggers a synthesizing enzyme to convert a nucleotide triphosphate (ATP for cAMP, GTP for cGMP) into its cyclic form. This surge in the second messenger activates specific downstream effector proteins, which then execute the cellular response. The signal is terminated by phosphodiesterases (PDEs) that hydrolyze the cyclic nucleotide back to its inactive 5'-monophosphate form.[1][6][7] The specificity and diversity of these pathways arise from the unique molecular players at each of these steps.
The cAMP Pathway: A Canonical Cascade
The cAMP signaling pathway is most classically initiated by the activation of G protein-coupled receptors (GPCRs).[4][7] Ligand binding to a GPCR, such as the β-adrenergic receptor, induces a conformational change that activates an associated heterotrimeric G protein.[4] Specifically, the Gs alpha subunit (Gαs) exchanges GDP for GTP, dissociates, and binds to and activates adenylyl cyclase (AC).[4]
Synthesis: Adenylyl Cyclases (ACs) are a family of enzymes that catalyze the conversion of ATP to cAMP.[1][8] Mammals express at least nine membrane-bound isoforms (AC1-9) and one soluble isoform (AC10).[9][10] This diversity is a key source of specificity. For instance, AC isoforms show differential regulation by signals like calcium/calmodulin (stimulating AC1 and AC8, inhibiting AC5 and AC6), allowing for the integration of multiple inputs.[8][9][11]
Effectors: The primary and most well-known effector of cAMP is Protein Kinase A (PKA) .[1][4][12] PKA is a tetramer consisting of two regulatory and two catalytic subunits.[2][] The binding of cAMP to the regulatory subunits causes them to release the active catalytic subunits, which then phosphorylate a multitude of substrate proteins on serine/threonine residues, thereby altering their activity.[2][4][12]
However, cAMP's influence extends beyond PKA. Other critical effectors include:
-
Exchange Proteins Activated by cAMP (EPACs): EPAC1 and EPAC2 are guanine nucleotide exchange factors (GEFs) for the small G proteins Rap1 and Rap2.[13][14][15] Activated by cAMP, they initiate PKA-independent signaling cascades involved in processes like cell adhesion, exocytosis, and vascular barrier function.[13][14][16]
-
Cyclic Nucleotide-Gated (CNG) Ion Channels: These nonselective cation channels are directly opened by the binding of cyclic nucleotides, including cAMP.[17][18][19] They play vital roles in sensory transduction, such as olfaction.[17][19]
The cGMP Pathway: A Tale of Two Cyclases
The cGMP pathway is distinguished by its two primary modes of synthesis, mediated by two distinct classes of guanylyl cyclases (GCs).[20][21]
Synthesis:
-
Soluble Guanylyl Cyclase (sGC): This cytosolic enzyme is the primary receptor for nitric oxide (NO).[3][20][21] When NO, a diffusible gas, binds to the heme group of sGC, it triggers a conformational change that dramatically increases the enzyme's activity, leading to the conversion of GTP to cGMP.[3] This NO/sGC/cGMP axis is fundamental to processes like smooth muscle relaxation (vasodilation).[21]
-
Particulate Guanylyl Cyclases (pGCs): These are transmembrane receptors with an extracellular ligand-binding domain and an intracellular GC catalytic domain.[20][21] They are activated by peptide hormones, most notably natriuretic peptides like atrial natriuretic peptide (ANP).[3][20] Binding of the peptide to the receptor activates the intracellular cyclase domain to produce cGMP.[22]
Effectors: Similar to cAMP, cGMP exerts its effects through a specific set of effector proteins.
-
Protein Kinase G (PKG): This is the principal cGMP effector, a serine/threonine kinase that, upon activation by cGMP binding, phosphorylates numerous cellular proteins.[3][23] PKG plays a major role in regulating smooth muscle tone, platelet aggregation, and cardiac function.[3][23]
-
Cyclic Nucleotide-Gated (CNG) Ion Channels: Certain CNG channels are highly sensitive to cGMP and are critical for signal transduction in vision (photoreception).[17][19][24]
-
cGMP-Regulated Phosphodiesterases (PDEs): cGMP can directly regulate the activity of certain PDE families, a key point of crosstalk with the cAMP pathway, which will be discussed later.[3][20]
Part 2: A Comparative Analysis
While sharing the common theme of cyclic nucleotide signaling, the two pathways exhibit fundamental differences that dictate their distinct physiological roles.
Synthesis and Regulation
The most striking difference lies in the synthesizing enzymes. The cAMP pathway relies on a large family of adenylyl cyclases, primarily regulated downstream of GPCRs and integrating signals like Ca2+.[9][11] In contrast, cGMP synthesis is bifurcated: sGC acts as a direct intracellular sensor for the gas NO, while pGCs function as cell-surface receptors for peptides.[3][21] This dual-activation mechanism for cGMP allows it to respond to both paracrine/autocrine signals (NO) and endocrine signals (natriuretic peptides) through entirely different molecular machinery.
Primary Kinase Effectors: PKA vs. PKG
While both PKA and PKG are serine/threonine kinases, they have distinct substrate specificities and regulatory mechanisms. PKA activation involves the dissociation of its catalytic subunits, which can then translocate to various cellular compartments, including the nucleus, to regulate gene expression.[4] PKG, on the other hand, is activated without subunit dissociation.[23] Although there is some overlap in their substrates, many are unique, leading to divergent functional outcomes. For example, in cardiac myocytes, PKA phosphorylation of calcium channels increases contractility, while PKG activation often has opposing or modulatory effects.[20]
Data Summary: Key Comparative Parameters
| Parameter | cAMP Pathway | cGMP Pathway |
| Precursor | Adenosine Triphosphate (ATP) | Guanosine Triphosphate (GTP) |
| Primary Synthesizing Enzyme(s) | Adenylyl Cyclases (ACs)[1] | Guanylyl Cyclases (sGC & pGC)[21] |
| Primary Activators | Gαs (from GPCRs), Forskolin | Nitric Oxide (for sGC), Natriuretic Peptides (for pGC)[3] |
| Primary Kinase Effector | Protein Kinase A (PKA)[1] | Protein Kinase G (PKG)[3] |
| Other Key Effectors | EPACs, CNG Channels[25] | CNG Channels, cGMP-regulated PDEs[3] |
| Example Core Function | β-adrenergic mediated increase in heart rate[4][] | NO-mediated vasodilation[21] |
Crosstalk: The Central Role of Phosphodiesterases (PDEs)
The cAMP and cGMP pathways are not isolated; they engage in significant crosstalk, primarily mediated by the PDE superfamily.[20][26] PDEs are a large and complex group of enzymes classified into 11 families based on substrate specificity and regulatory properties.[6][27]
-
cAMP-specific: PDE4, 7, 8
-
cGMP-specific: PDE5, 6, 9
-
Dual-specificity: PDE1, 2, 3, 10, 11
This dual specificity is the molecular basis for crosstalk. For example:
-
PDE2 is stimulated by cGMP. When cGMP levels rise, PDE2 activity increases, leading to enhanced degradation of cAMP.[20][28] This is a mechanism of inhibitory crosstalk, where a cGMP signal can dampen a cAMP signal.
-
PDE3 is inhibited by cGMP. In this case, a rise in cGMP inhibits PDE3, preventing the breakdown of cAMP and thus potentiating the cAMP signal.[20][28] This is a form of synergistic crosstalk.
The specific outcome of this interplay depends on the relative expression of different PDE isoforms within a given cell type and subcellular compartment.[20][29] This compartmentalization allows for highly localized and specific signal integration.[10][30]
Part 3: Experimental Methodologies
Analyzing these pathways requires robust and validated experimental tools. The choice of assay depends on the specific question being asked—whether it's a static measurement of total nucleotide levels or a dynamic visualization of signaling in real-time.
Quantifying Cyclic Nucleotide Levels: Competitive ELISA
A cornerstone for measuring total intracellular cAMP or cGMP is the competitive Enzyme-Linked Immunosorbent Assay (ELISA). This technique provides a highly sensitive and quantitative snapshot of cyclic nucleotide concentrations in cell lysates or tissue homogenates.
Causality of Experimental Choices:
-
Why a competitive assay? This format is ideal for small molecules like cAMP/cGMP. It relies on the competition between the nucleotide in your sample and a labeled (e.g., enzyme-conjugated) nucleotide for a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the amount of nucleotide in your sample, providing high sensitivity.
-
Why acetylation? For cGMP ELISAs, an optional acetylation step of the samples and standards significantly increases the sensitivity of the assay (often by 10-100 fold) by improving the antibody's ability to bind cGMP. This is critical when expecting low basal levels.
-
Why use a PDE inhibitor during sample prep? The cellular machinery for degrading cyclic nucleotides is highly efficient. To preserve the in vivo levels during sample lysis and preparation, it is essential to include a broad-spectrum PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) in the lysis buffer. This ensures the measurement reflects the physiological state at the moment of collection.
Protocol: Competitive ELISA for cAMP/cGMP Measurement
-
Cell Culture and Treatment: Plate cells at a desired density and grow to confluence. Starve cells in serum-free media if necessary, then treat with agonists (e.g., isoproterenol for cAMP, sodium nitroprusside for cGMP) or antagonists for the desired time.
-
Sample Lysis (Self-Validation Step): Aspirate media and lyse cells directly in the plate using 0.1 M HCl containing a broad-spectrum PDE inhibitor (e.g., 1 mM IBMX). The acid stops all enzymatic activity instantly, preserving the cyclic nucleotide levels.
-
Sample Preparation: Centrifuge the lysate to pellet cellular debris. Collect the supernatant. If required by the kit protocol (especially for cGMP), acetylate the samples and standards using a 2:1 mixture of triethylamine and acetic anhydride.
-
ELISA Plate Loading: Add samples, standards, and controls to the wells of the antibody-coated microplate.
-
Competitive Reaction: Add the enzyme-conjugated cAMP or cGMP to each well. Incubate for the time specified by the kit manufacturer (typically 2-3 hours at room temperature), allowing the sample and conjugated nucleotide to compete for antibody binding.
-
Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents. This step is critical to reduce background noise.
-
Substrate Development: Add the enzyme substrate (e.g., TMB for HRP-conjugated kits) to each well. Incubate in the dark until a color gradient develops.
-
Reaction Termination: Add a stop solution (e.g., dilute sulfuric acid) to halt the color development.
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations (typically on a log-log or semi-log scale). Use the resulting regression equation to calculate the concentration of cAMP or cGMP in your unknown samples.
Dynamic and Localized Signaling: FRET Biosensors
While ELISAs provide excellent population-level data, they cannot resolve the spatial and temporal dynamics of cyclic nucleotide signaling. For this, Förster Resonance Energy Transfer (FRET)-based biosensors are the state-of-the-art tool.
Causality of Experimental Choices:
-
Why FRET? FRET allows for real-time visualization of molecular interactions within living cells. A typical cAMP/cGMP biosensor consists of a cyclic nucleotide binding domain sandwiched between two fluorescent proteins (e.g., CFP and YFP). Binding of the nucleotide induces a conformational change that alters the distance or orientation between the fluorophores, changing the FRET efficiency. This change can be captured by live-cell microscopy, providing a dynamic readout of second messenger levels.
-
Why targeted biosensors? A key insight from recent research is that cyclic nucleotide signals are highly compartmentalized.[10][29][31] To investigate these local signaling domains, FRET biosensors can be genetically fused to targeting proteins that localize them to specific subcellular structures (e.g., the plasma membrane, mitochondria, or near specific PKA anchoring proteins).[31][32] This allows researchers to ask not just "how much" cAMP is produced, but "where" and "when" it is produced and degraded.
By employing a combination of quantitative biochemical assays and advanced live-cell imaging, researchers can build a comprehensive and multi-faceted understanding of how these two fundamental signaling pathways achieve specificity, integrate information, and orchestrate complex cellular behaviors.
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A Senior Application Scientist's Guide to Comparing the Efficacy of STING Agonists in Cancer Therapy
Introduction: Rekindling the Anti-Tumor Immune Response with STING
The Stimulator of Interferon Genes (STING) pathway has emerged from the complexities of innate immunity as a pivotal target in cancer immunotherapy.[1] This signaling cascade, a core component of the cell's cytosolic DNA sensing machinery, serves as a critical bridge between the innate and adaptive immune systems.[2][3] In the tumor microenvironment (TME), the activation of the cGAS-STING pathway, often triggered by tumor-derived DNA, initiates a potent anti-tumor response.[2][4] This response is primarily driven by the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which orchestrate the recruitment and activation of dendritic cells (DCs), natural killer (NK) cells, and ultimately, tumor-specific CD8+ T cells.[4][5][6]
The therapeutic potential of pharmacologically activating this pathway has led to the development of various STING agonists.[4][7] A key goal of this strategy is to convert immunologically "cold" tumors, which are devoid of T cell infiltration and unresponsive to checkpoint inhibitors, into "hot," T cell-inflamed tumors that are susceptible to immune-mediated destruction.[8][9][10]
This guide provides a comparative analysis of the different classes of STING agonists, delves into the experimental methodologies required to evaluate their efficacy, and offers insights into the causal relationships behind these technical choices. We will explore the nuances that differentiate these compounds, from their chemical nature to their performance in preclinical and clinical settings.
The cGAS-STING Signaling Pathway: A Visual Overview
Understanding the mechanism of action is fundamental. The following diagram illustrates the canonical cGAS-STING signaling pathway, from the detection of cytosolic double-stranded DNA (dsDNA) to the transcriptional activation of immune-stimulatory genes.
Caption: The cGAS-STING signaling pathway.
A Comparative Overview of STING Agonist Classes
STING agonists can be broadly categorized based on their chemical structures, which in turn dictates their pharmacological properties and routes of administration.[8][11][12]
Cyclic Dinucleotide (CDN) Agonists
CDNs were the first class of STING agonists to be developed for therapeutic use.[3]
-
Natural CDNs (e.g., 2'3'-cGAMP): This is the endogenous, high-affinity ligand for human STING.[13] While potently activating the pathway, natural CDNs suffer from significant pharmacological drawbacks, including rapid degradation by enzymes like ENPP1 and poor cell permeability due to their negative charge, limiting their therapeutic utility.[14][15]
-
Synthetic CDN Analogs (e.g., ADU-S100, MK-1454): These molecules are engineered to improve upon the stability and activity of natural CDNs.[3] They were the first to enter clinical trials and have demonstrated the ability to induce tumor-specific CD8+ T cell responses in preclinical models.[3] However, their physicochemical properties still necessitate direct intratumoral injection to achieve effective concentrations within the TME and avoid systemic toxicities.[6][10][13][14]
Non-Cyclic Dinucleotide (Non-CDN) Small Molecule Agonists
This newer class of agonists represents a significant evolution in STING-targeted therapy.
-
Examples (E7766, SNX281, GSK3745417): These are systemically deliverable small molecules that activate STING through distinct binding modes compared to CDNs.[8][9][9] Their development was driven by the need to overcome the delivery challenges of CDNs.[16] Preclinical data suggests these compounds have favorable pharmacokinetic properties, allowing for intravenous administration and the potential to treat metastatic disease.[7][16] For instance, E7766 is a macrocycle-bridged STING agonist that has been tested as a standalone intravenous therapy in clinical trials.[7]
Emerging Delivery Strategies
To enhance tumor-specific delivery and mitigate off-target effects, several advanced delivery platforms are under investigation.
-
Antibody-Drug Conjugates (ADCs): By conjugating a STING agonist to an antibody targeting a tumor-associated antigen, ADCs aim to deliver the immunostimulatory payload directly to cancer cells, increasing local efficacy while minimizing systemic exposure.[10][13]
-
Nanoparticle Formulations: Encapsulating STING agonists within nanoparticles can improve their stability, solubility, and cytosolic uptake.[10][17] This approach can also facilitate co-delivery of agonists with other agents, such as tumor antigens, to create potent in-situ vaccines.[12]
-
Bacterial Vectors: Genetically engineered bacteria can be used to deliver STING agonists directly to the TME, leveraging their natural ability to infiltrate tumors.[3]
Comparative Data on Investigated STING Agonists
The following table summarizes key information for several STING agonists that have been evaluated in preclinical and clinical settings. This data provides a snapshot for comparing their developmental status and primary route of administration.
| Agonist | Class | Developer(s) | Route of Administration | Select Preclinical/Clinical Highlights | Clinical Trial Identifier(s) |
| ADU-S100 (MIW815) | Synthetic CDN | Aduro Biotech / Novartis | Intratumoral | Showed induction of tumor-specific CD8+ T cells; modest systemic activity in early trials.[3] | NCT03172936, NCT02675439 |
| MK-1454 | Synthetic CDN | Merck | Intratumoral | Evaluated in combination with pembrolizumab (anti-PD-1); demonstrated a favorable safety profile.[8] | NCT03010176 |
| BMS-986301 | Synthetic CDN | Bristol Myers Squibb | Intratumoral | Tested in combination with nivolumab and ipilimumab in advanced solid tumors.[7] | NCT03956680 |
| E7766 | Non-CDN (MBSA¹) | Eisai | Intravenous | First-in-class systemically administered agonist tested as a standalone therapy.[7][8][9] | NCT04144140 |
| SNX281 | Non-CDN | Silicon Therapeutics / Roivant | Intravenous | Small molecule designed for systemic delivery; evaluated as monotherapy and with pembrolizumab.[9] | NCT04609579 |
| TAK-676 | Synthetic CDN | Takeda | Intravenous | Systemically administered CDN analog tested alone and with pembrolizumab.[9] | NCT04153292 |
| XMT-2056 | ADC | Mersana Therapeutics | Intravenous | Antibody-drug conjugate delivering a STING agonist payload to HER2+ tumor cells.[10] | NCT05514717 |
¹Macrocycle-Bridged STING Agonist
Essential Experimental Protocols for Efficacy Evaluation
A robust and multi-faceted experimental approach is required to accurately compare the efficacy of different STING agonists. The choice of assays is critical for elucidating not only the direct anti-tumor effects but also the underlying immunological mechanisms.
Protocol 1: In Vitro Assessment of STING Pathway Activation
Causality: Before committing to expensive and lengthy in vivo studies, it is essential to confirm and quantify that a novel agonist directly engages the STING pathway in a controlled cellular system. This self-validating step ensures that any observed downstream effects are indeed STING-dependent. We typically use human monocytic cell lines like THP-1, which endogenously express all pathway components, or engineered reporter cell lines.[18][19]
Caption: Workflow for in vitro evaluation of STING agonists.
Step-by-Step Methodology:
-
Cell Culture: Plate THP-1 cells at a density of 0.5 x 10⁶ cells/mL in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Treatment: Add STING agonists at a range of concentrations (e.g., 0.1 to 10 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 2'3'-cGAMP).
-
Incubation: Incubate cells for time points relevant to different readouts. For phosphorylation events (Western Blot), short time points (1-4 hours) are optimal. For gene expression (RT-qPCR) and protein secretion (ELISA), longer time points (6-24 hours) are used.
-
Sample Collection:
-
Centrifuge plates and collect the supernatant for ELISA.
-
Wash the cell pellet with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors for Western Blot.[20]
-
Lyse cells directly in the plate using a buffer like TRIzol for RNA isolation.
-
-
Analysis:
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phosphorylated STING (p-STING), p-TBK1, and p-IRF3. Use total protein or a housekeeping gene (e.g., β-actin) for normalization.[15][20]
-
RT-qPCR: Reverse transcribe RNA to cDNA. Perform quantitative PCR using primers for target genes such as IFNB1, CXCL10, and CCL5. Normalize to a stable housekeeping gene (e.g., GAPDH).[20]
-
ELISA: Quantify secreted IFN-β and CXCL10 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[19]
-
Protocol 2: In Vivo Efficacy in Syngeneic Tumor Models
Causality: While in vitro assays confirm target engagement, they cannot predict anti-tumor efficacy, which is dependent on a complex interplay of immune cells within the TME. Syngeneic mouse models, which utilize immunocompetent hosts, are the gold standard for evaluating the immunotherapeutic potential of STING agonists.[21] The choice of model (e.g., B16 melanoma, CT26 colon carcinoma) is often based on its known responsiveness to immunotherapy.
Caption: Workflow for in vivo evaluation of STING agonists.
Step-by-Step Methodology:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10⁵ B16.F10 cells) into the flank of C57BL/6 mice.
-
Monitoring and Randomization: Allow tumors to grow to an average size of 50-100 mm³. Randomize mice into groups (e.g., Vehicle, STING Agonist A, STING Agonist B, Agonist A + anti-PD-1).
-
Treatment: Administer the STING agonist via the intended clinical route (e.g., intratumoral injection for CDNs, intravenous for systemic non-CDNs).[21] Dosing schedules can vary but often involve 2-3 doses spaced several days apart.
-
Efficacy Readouts:
-
Measure tumor dimensions with digital calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight as a measure of toxicity.
-
Record survival data for Kaplan-Meier analysis.
-
-
Tumor Microenvironment Analysis: At a predetermined endpoint (e.g., 7 days post-treatment), a subset of tumors can be harvested for mechanistic studies.
-
Flow Cytometry: Digest tumors into single-cell suspensions and stain with fluorescently-labeled antibodies to quantify immune cell populations (e.g., CD45+, CD3+, CD8+, CD4+, NK1.1+).
-
Immunohistochemistry (IHC): Fix tumors in formalin, embed in paraffin, and stain tissue sections for markers like CD8 to visualize T cell infiltration into the tumor core.
-
Gene Expression: Isolate RNA from tumor homogenates to analyze changes in immune gene signatures, confirming the in vivo activation of the IFN pathway.[22]
-
Conclusion and Future Perspectives
The development of STING agonists has provided a powerful new tool for cancer immunotherapy. The initial wave of intratumorally delivered CDN analogs validated the therapeutic concept, demonstrating that direct activation of the pathway within the TME can drive potent, T cell-mediated anti-tumor immunity.[3][21] However, their clinical application is largely limited to accessible tumors.
The emergence of systemically deliverable non-CDN small molecules and advanced delivery platforms like ADCs marks a critical step toward broader clinical utility, offering the potential to treat metastatic and inaccessible tumors.[9][13][23] Comparative efficacy studies using the robust preclinical protocols outlined here are essential for identifying the most promising candidates to move forward.
Key challenges remain, including the potential for systemic toxicity associated with widespread immune activation and the identification of biomarkers to predict which patients are most likely to respond.[13][24] Future success will likely hinge on intelligent combination strategies, particularly with immune checkpoint inhibitors, which can unleash the T cells primed by STING activation.[5][25] As our understanding of STING biology deepens, so too will our ability to rationally design and deploy the next generation of agonists to benefit a wider range of cancer patients.
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A Tale of Two Isomers: Differentiating the Roles of 2',3'-cGMP and 3',5'-cGMP in Bacterial Physiology
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of bacterial signaling, cyclic nucleotides serve as pivotal second messengers, translating extracellular cues into specific physiological responses. While 3',5'-cyclic guanosine monophosphate (3',5'-cGMP) has long been recognized for its regulatory roles, its positional isomer, 2',3'-cyclic guanosine monophosphate (2',3'-cGMP), has more recently emerged from obscurity to reveal its own distinct and crucial functions. This guide provides an in-depth comparison of these two cGMP isomers, elucidating their unique synthesis pathways, downstream effectors, and physiological consequences in bacteria. Understanding these differences is paramount for researchers aiming to dissect bacterial signaling networks and for professionals developing novel antimicrobial strategies.
At a Glance: Key Distinctions Between 2',3'-cGMP and 3',5'-cGMP
| Feature | 2',3'-cGMP | 3',5'-cGMP |
| Primary Synthesis Route | RNA degradation by RNases (e.g., RNase I in E. coli)[1][2][3] | Direct cyclization of GTP by guanylate cyclases[4] |
| Primary Degradation Route | Hydrolysis by 2',3'-cyclic nucleotide phosphodiesterases (CNPases)[1] | Hydrolysis by specific phosphodiesterases (PDEs)[5][6] |
| Known Protein Effectors | Ribosomal proteins[2][7] | CRP-like proteins, PilZ domain proteins, degenerate GGDEF/EAL domain proteins[4][8][9] |
| Known RNA Effectors | None identified | c-di-GMP riboswitches (regulate transcription/translation)[10][11][12][13] |
| Primary Regulated Processes | Translation inhibition, stress response, biofilm formation, motility[2][3] | Encystment, motility, biofilm formation, virulence[4][8][14] |
| Associated Signaling Paradigm | Often linked to cellular stress and RNA turnover[2][3] | Canonically involved in stimulus-response pathways[8] |
The Genesis of a Signal: Divergent Synthesis and Degradation Pathways
The most fundamental difference between 2',3'-cGMP and 3',5'-cGMP lies in their biosynthetic origins. The canonical 3',5'-cGMP is synthesized from guanosine triphosphate (GTP) by the action of guanylate cyclases, enzymes that are often regulated by environmental signals.[4] In contrast, 2',3'-cGMP is not a product of direct cyclization from a nucleotide triphosphate. Instead, it is generated as a byproduct of RNA degradation.[7] In bacteria like Escherichia coli, RNase I is a key enzyme responsible for producing 2',3'-cyclic nucleotide monophosphates (2',3'-cNMPs), including 2',3'-cGMP, during the breakdown of RNA.[1][2][3]
The degradation of these isomers is also handled by distinct enzymatic machinery. 3',5'-cGMP is hydrolyzed by specific phosphodiesterases (PDEs) that break the 3',5'-phosphodiester bond.[5][6] 2',3'-cGMP, on the other hand, is degraded by a different class of enzymes, namely 2',3'-cyclic nucleotide phosphodiesterases (CNPases), which cleave the 2',3'-phosphodiester bond.[1]
Physiological Consequences: From Targeted Regulation to Broad Stress Response
The differences in synthesis and effector systems translate into distinct physiological roles for the two cGMP isomers.
3',5'-cGMP is typically involved in well-defined signaling pathways that regulate specific cellular processes. A prime example is the control of encystment in cyst-forming α-proteobacteria, where 3',5'-cGMP acts as a key signaling molecule. [8]In many other bacteria, the closely related c-di-GMP is a master regulator of the transition between motile and sessile lifestyles, controlling biofilm formation and virulence. [1][14] 2',3'-cGMP , on the other hand, appears to be a key player in the bacterial stress response. [2][3]Its production from RNA degradation links it directly to cellular insults that disrupt RNA metabolism. The resulting increase in 2',3'-cGMP levels can then lead to a global downregulation of protein synthesis by targeting the ribosome. [2][7]This provides a rapid mechanism to conserve resources and reprogram the cell's translational machinery in response to stress. Additionally, fluctuating 2',3'-cNMP levels have been shown to affect biofilm formation and motility in E. coli and Salmonella enterica. [1][2][3] It is important to note that while 2',3'-cGMP has been identified in bacteria, the related molecule 2',3'-cyclic GMP-AMP (2',3'-cGAMP) has also been discovered in bacterial anti-phage signaling systems. [15][16][17][18]Bacterial cGAS-like enzymes synthesize 2',3'-cGAMP, which then activates effector proteins, such as ion channels, to restrict phage replication. [15][16][17][18]This highlights the diverse roles of 2',3'-linked cyclic dinucleotides in bacterial physiology.
Experimental Corner: Methodologies for Isomer-Specific Investigation
Distinguishing the roles of these two isomers requires specific and sensitive experimental approaches.
Protocol 1: Quantification of Intracellular cGMP Isomers by LC-MS/MS
Objective: To accurately measure the intracellular concentrations of 2',3'-cGMP and 3',5'-cGMP.
Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the necessary specificity and sensitivity to separate and quantify these structurally similar isomers. [19] Methodology:
-
Cell Culture and Harvesting: Grow bacterial cultures to the desired growth phase or under specific stress conditions. Rapidly harvest cells by centrifugation at 4°C to quench metabolic activity.
-
Metabolite Extraction: Resuspend the cell pellet in a cold extraction solvent (e.g., a mixture of acetonitrile, methanol, and water). Lyse the cells by bead beating or sonication.
-
Sample Clarification: Centrifuge the lysate to remove cell debris. Collect the supernatant containing the metabolites.
-
LC-MS/MS Analysis:
-
Inject the clarified extract onto a suitable liquid chromatography column (e.g., a reversed-phase C18 column) to separate the isomers.
-
Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify each isomer based on its specific precursor-to-product ion transition.
-
-
Data Analysis: Quantify the concentration of each isomer by comparing its peak area to a standard curve generated with known concentrations of purified 2',3'-cGMP and 3',5'-cGMP.
Protocol 2: Identification of cGMP-Binding Proteins by Affinity Pull-Down Assays
Objective: To identify proteins that specifically bind to either 2',3'-cGMP or 3',5'-cGMP.
Rationale: This technique utilizes immobilized cGMP analogs to "fish" for interacting proteins from a complex cellular lysate. [20][21] Methodology:
-
Preparation of Affinity Resin: Covalently link a cGMP analog (e.g., 2',3'-cGMP-agarose or 3',5'-cGMP-agarose) to a solid support matrix (e.g., agarose beads).
-
Cell Lysate Preparation: Prepare a total protein extract from the bacteria of interest under non-denaturing conditions.
-
Binding and Washing: Incubate the cell lysate with the cGMP-affinity resin to allow binding of interacting proteins. Wash the resin extensively with a buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the resin using a high concentration of free cGMP or by changing the buffer conditions (e.g., high salt or altered pH).
-
Protein Identification: Identify the eluted proteins by SDS-PAGE followed by mass spectrometry (e.g., LC-MS/MS).
Concluding Remarks
The distinction between 2',3'-cGMP and 3',5'-cGMP in bacterial physiology is a compelling example of how subtle changes in molecular structure can lead to vastly different biological functions. While 3',5'-cGMP acts as a specific signaling molecule in dedicated pathways, 2',3'-cGMP emerges as a broader regulator intimately linked to RNA metabolism and the cellular stress response. For researchers in bacteriology and drug development, a clear understanding of these divergent roles is essential. Targeting the unique synthesis or signaling pathways of either isomer could offer novel avenues for antimicrobial therapies that disrupt key bacterial processes. As research continues to unravel the complexities of cyclic nucleotide signaling, the tale of these two isomers will undoubtedly reveal further intricacies of bacterial life.
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Li, L., et al. (2021). The cGAS-STING Pathway in Bacterial Infection and Bacterial Immunity. Frontiers in Immunology, 12, 671253. [Link]
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Gomelsky, M. (2011). cAMP, c-di-GMP, c-di-AMP and now cGMP: Bacteria use them all! Molecular Microbiology, 79(3), 562-565. [Link]
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Hengge, R. (2011). Trigger phosphodiesterases as a novel class of c-di-GMP effector proteins. Journal of Bacteriology, 193(18), 4665-4672. [Link]
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Robertson, A. (2019). C-di-GMP Signaling in Bacteria. News-Medical.net. [Link]
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The Aaron Whiteley Lab. (2023). Bacterial cGAS-like enzymes produce 2′,3′-cGAMP to activate an ion channel that restricts phage replication. Retrieved from [Link]
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Sang, J., et al. (2017). More than Enzymes That Make or Break Cyclic Di-GMP—Local Signaling in the Interactome of GGDEF/EAL Domain Proteins of Escherichia coli. mBio, 8(5), e01549-17. [Link]
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Lindenberg, S., et al. (2013). Expression and Genetic Activation of Cyclic Di-GMP-Specific Phosphodiesterases in Escherichia coli. Journal of Bacteriology, 195(19), 4349-4361. [Link]
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An, S., et al. (2014). Novel Cyclic di-GMP Effectors of the YajQ Protein Family Control Bacterial Virulence. PLoS Pathogens, 10(10), e1004429. [Link]
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Tak, U., Walth, P., & Whiteley, A. T. (2023). Bacterial cGAS-like enzymes produce 2′,3′-cGAMP to activate an ion channel that restricts phage replication. National Center for Biotechnology Information. [Link]
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Sowa, S. T., et al. (2024). The efficient synthesis and purification of 2'3'-cGAMP from Escherichia coli. Frontiers in Bioengineering and Biotechnology, 12, 1357025. [Link]
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Chauhan, N., et al. (2022). Binding of 2′,3′-Cyclic Nucleotide Monophosphates to Bacterial Ribosomes Inhibits Translation. ACS Chemical Biology, 17(10), 2899–2906. [Link]
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Kranz, A. M., et al. (2022). The cyclic dinucleotide 2′3′-cGAMP induces a broad antibacterial and antiviral response in the sea anemone Nematostella vectensis. Proceedings of the National Academy of Sciences, 119(2), e2102834119. [Link]
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A Comparative Guide to Guanosine-Based Supramolecular Hydrogels and Their Alternatives for Researchers and Drug Development Professionals
In the dynamic field of biomaterials, supramolecular hydrogels have emerged as a frontier for innovation, particularly in drug delivery and tissue engineering. Their unique ability to form gel-like networks through non-covalent interactions endows them with properties such as shear-thinning, self-healing, and responsiveness to environmental stimuli. Among the diverse array of building blocks for these materials, guanosine and its derivatives have garnered significant attention due to their biocompatibility and unique self-assembly mechanism. This guide provides a comprehensive comparative analysis of guanosine-based hydrogels against other prevalent supramolecular hydrogel systems, namely those derived from peptides, cyclodextrins, and synthetic polymers. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights and experimental data necessary to select and design the most appropriate hydrogel system for their specific applications.
The Architectural Foundation: Self-Assembly Mechanisms
The macroscopic properties and, consequently, the functional performance of supramolecular hydrogels are intrinsically linked to the underlying self-assembly mechanism of their constituent building blocks. Understanding these differences is paramount to appreciating the comparative advantages and limitations of each system.
Guanosine-Based Hydrogels: The Power of the G-Quadruplex
Guanosine-based hydrogels are formed through a hierarchical self-assembly process initiated by the formation of G-quartets . Four guanosine molecules arrange in a planar structure stabilized by Hoogsteen hydrogen bonds. These G-quartets then stack upon one another, often templated by a central cation (typically K⁺ or Na⁺), to form a columnar structure known as a G-quadruplex . The entanglement of these G-quadruplex nanofibers creates the three-dimensional hydrogel network.[1][2] This unique and highly specific assembly mechanism imparts a degree of predictability and order to the resulting hydrogel.
Figure 2: Self-assembly of peptide-based hydrogels.
Cyclodextrin-Based Hydrogels: Host-Guest Interactions at the Forefront
Cyclodextrin-based hydrogels are typically formed through host-guest interactions. Cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, can encapsulate "guest" molecules that have complementary size and hydrophobicity. [3]When polymers are functionalized with cyclodextrins and suitable guest molecules, these interactions act as reversible cross-links to form a hydrogel network.
Polymer-Based Supramolecular Hydrogels: Leveraging Polymer Architectures
Supramolecular hydrogels can also be formed from synthetic polymers designed with specific interacting motifs. These can include polymers that exhibit temperature-responsive behavior (e.g., those with a lower critical solution temperature (LCST)), leading to hydrogel formation upon a change in temperature. [4]Other strategies involve incorporating moieties capable of hydrogen bonding or other non-covalent interactions into the polymer backbone.
A Head-to-Head Comparison: Performance Metrics
The choice of a supramolecular hydrogel for a specific application hinges on a careful consideration of its performance characteristics. Here, we compare guanosine-based hydrogels with their counterparts across key metrics, supported by available experimental data.
| Property | Guanosine-Based Hydrogels | Peptide-Based Hydrogels | Cyclodextrin-Based Hydrogels | Polymer-Based Hydrogels |
| Biocompatibility | Generally high due to the natural origin of guanosine. [5] | High, as they are composed of amino acids. Can be tailored for specific cell interactions. | Generally good, derived from starch. | Varies depending on the polymer; some are highly biocompatible (e.g., PEG). |
| Mechanical Strength | Typically soft, with storage moduli (G') in the range of 10-1000 Pa. Can be tuned by altering cation concentration or modifying the guanosine molecule. [6][7] | Highly tunable, with G' values spanning a wide range from soft (tens of Pa) to stiff (tens of kPa) depending on the peptide sequence and concentration. | Mechanical properties are dependent on the host-guest affinity and the degree of functionalization. | Can be engineered to have a wide range of mechanical properties, from very soft to tough. |
| Stimuli-Responsiveness | Responsive to changes in cation concentration, pH, and temperature. [8][9] | Can be designed to be responsive to pH, temperature, enzymes, and light by incorporating specific amino acid sequences or functional groups. | Primarily responsive to competitive guest molecules that can displace the cross-linking guest. Can also be made responsive to temperature or light. | Can be designed to be highly responsive to specific stimuli, especially temperature (thermoresponsive polymers). [4] |
| Drug Delivery | Can encapsulate and provide sustained release of both hydrophilic and hydrophobic drugs. [5][6]Release can be triggered by stimuli. [8] | Widely used for controlled drug delivery. The release profile can be tuned by the hydrogel's mesh size and degradation rate. | The cyclodextrin cavity is ideal for encapsulating hydrophobic drugs, enhancing their solubility and controlling their release. | Well-established for drug delivery, with tunable release kinetics based on polymer degradation and stimuli-responsiveness. |
| Self-Healing | Exhibit self-healing properties due to the dynamic nature of G-quadruplex formation. [9] | Many peptide hydrogels show excellent self-healing capabilities, allowing for injectability and recovery after shear. | Self-healing is an inherent property due to the reversible nature of host-guest interactions. | Self-healing can be engineered into the polymer design through dynamic covalent or non-covalent bonds. |
Experimental Protocols: A Guide to Characterization
To ensure scientific integrity and enable a direct comparison of different hydrogel systems, standardized experimental protocols are essential. Here, we outline the methodologies for key characterization techniques.
Rheological Characterization
Objective: To quantify the viscoelastic properties of the hydrogel, including its stiffness (storage modulus, G') and viscosity (loss modulus, G'').
Methodology: Oscillatory Rheometry
-
Sample Preparation: Prepare hydrogel samples of a consistent geometry (e.g., using a cylindrical mold).
-
Instrumentation: Use a rotational rheometer with a parallel-plate or cone-plate geometry.
-
Frequency Sweep:
-
Apply a small, constant strain (within the linear viscoelastic region, typically 0.1-1%).
-
Vary the angular frequency (e.g., from 0.1 to 100 rad/s).
-
Record the storage modulus (G') and loss modulus (G''). A higher G' indicates a more solid-like material.
-
-
Strain Sweep:
-
Apply a constant frequency (e.g., 1 Hz).
-
Vary the strain amplitude (e.g., from 0.01% to 1000%).
-
Determine the linear viscoelastic region (where G' and G'' are independent of strain) and the yield strain (the strain at which the hydrogel structure breaks down).
-
-
Self-Healing Test (Step-Strain):
-
Apply a low strain (e.g., 1%) to measure the initial G'.
-
Apply a high strain (e.g., 500%) to break the hydrogel structure.
-
Return to the low strain and monitor the recovery of G' over time.
-
Figure 3: Workflow for rheological characterization of hydrogels.
Drug Release Assay
Objective: To quantify the rate and extent of release of an encapsulated therapeutic agent from the hydrogel.
Methodology: In Vitro Release Study
-
Hydrogel Formulation: Prepare the hydrogel containing a known concentration of the drug of interest.
-
Release Medium: Place the drug-loaded hydrogel in a vial containing a known volume of a relevant release medium (e.g., phosphate-buffered saline, PBS, at 37°C).
-
Sampling: At predetermined time points, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Quantification: Analyze the drug concentration in the collected samples using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Data Analysis: Plot the cumulative percentage of drug released as a function of time.
Causality in Experimental Choices and Self-Validating Systems
The selection of a particular hydrogel system is often dictated by the specific requirements of the application. For instance, for applications requiring injectability and subsequent rapid recovery of mechanical properties, a hydrogel with excellent self-healing capabilities, such as many peptide-based or guanosine-based systems, would be preferable. The choice of characterization techniques is also critical. Rheology provides a direct measure of the mechanical properties that are crucial for applications in load-bearing tissues or for ensuring the stability of a drug depot. [10]Drug release assays are indispensable for evaluating the performance of a hydrogel as a delivery vehicle.
A well-designed experimental plan should incorporate self-validating systems. For example, in a drug release study, the total amount of drug released at the end of the experiment should ideally match the initial amount loaded into the hydrogel, accounting for any potential drug degradation. In rheological measurements, performing tests under different geometries or by different operators can help validate the reproducibility of the results.
Future Directions and Concluding Remarks
The field of supramolecular hydrogels is continually evolving, with ongoing research focused on developing systems with enhanced functionalities. This includes the design of multi-stimuli-responsive hydrogels, the incorporation of bioactive moieties to promote specific cellular responses, and the development of hybrid systems that combine the advantages of different classes of hydrogels.
Guanosine-based hydrogels represent a valuable class of supramolecular biomaterials with a unique and well-defined self-assembly mechanism. Their inherent biocompatibility and stimuli-responsiveness make them attractive for a range of biomedical applications. However, as this guide has illustrated, peptide-based, cyclodextrin-based, and polymer-based hydrogels offer their own distinct advantages in terms of tunability, mechanical strength, and specific functionalities. The optimal choice of a hydrogel system will always depend on a thorough understanding of the application's requirements and a rigorous, comparative evaluation of the available options.
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Adhikari, B., & Kraatz, H. B. (2014). Self-assembly of guanosine and deoxy-guanosine into hydrogels: monovalent cation guided modulation of gelation, morphology and self-healing properties. Journal of Materials Chemistry B, 2(29), 4802-4810. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Guanosine-2'-monophosphate (2'-GMP)
This guide provides essential safety and logistical information for the proper disposal of Guanosine-2'-monophosphate (2'-GMP), a fundamental ribonucleotide in various biochemical and pharmaceutical research applications.[1][2] As researchers and drug development professionals, ensuring the safe handling and disposal of all laboratory reagents is paramount to protecting both personnel and the environment. This document offers a detailed, step-by-step approach to managing 2'-GMP waste, grounded in established safety protocols and regulatory considerations.
Understanding this compound: Hazard Profile and Initial Assessment
This compound, a ribonucleotide monophosphate, is a crucial component in RNA synthesis and cellular signaling research.[1][2] According to available Safety Data Sheets (SDS), 2'-GMP is generally considered to have a low hazard profile for typical industrial and laboratory handling.[3] However, it is important to be aware of the following potential hazards:
-
Irritation: May cause mild irritation to the eyes, skin, and respiratory tract.[3]
-
Toxicological Data: The toxicological properties of this substance have not been fully investigated.[3]
Due to the lack of comprehensive toxicological data, it is prudent to handle 2'-GMP with a degree of caution, employing standard laboratory personal protective equipment (PPE). The primary consideration for its disposal is not its inherent chemical toxicity but rather the potential for contamination with other hazardous materials during experimental use.
Personal Protective Equipment (PPE) for Handling 2'-GMP Waste
Before handling any chemical waste, including 2'-GMP, it is essential to wear appropriate PPE to minimize exposure. The recommended PPE includes:
| Protective Equipment | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To prevent eye irritation from dust or splashes.[4] |
| Hand Protection | Nitrile gloves. | To prevent skin contact and potential irritation. |
| Body Protection | A standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. A respirator may be necessary if handling large quantities of powder or if dust is generated. | To prevent respiratory tract irritation.[3] |
Step-by-Step Disposal Procedures for 2'-GMP Waste
The appropriate disposal method for 2'-GMP depends on its form (solid or liquid) and whether it is contaminated with biohazardous or other hazardous chemical materials.
If the 2'-GMP waste is in its pure solid form (e.g., expired reagent) and has not been in contact with any hazardous substances, it is generally not classified as hazardous waste. However, local regulations may vary, and it is always best to consult with your institution's Environmental Health and Safety (EHS) office.
Solid Waste Disposal:
-
Containment: Place the solid 2'-GMP waste in a clearly labeled, sealed container.
-
Labeling: The label should clearly state "this compound" and indicate that it is non-hazardous waste.
-
Disposal: Dispose of the container in the regular laboratory trash, unless your institution's guidelines specify otherwise.
Aqueous Solution Disposal:
-
Dilution: For small quantities of dilute, uncontaminated 2'-GMP solutions, flushing down the drain with copious amounts of water may be permissible.[5] Always check with your local EHS guidelines before drain disposal.
-
pH Neutralization: If the solution is acidic or basic, neutralize it to a pH between 6 and 8 before drain disposal.
-
Large Quantities: For larger volumes, it is recommended to collect the waste in a designated aqueous waste container for pickup by your institution's hazardous waste management service.
In a research setting, 2'-GMP is often used in buffers, cell culture media, or enzymatic reactions, leading to contamination with other chemicals or biological materials.
Chemically Contaminated 2'-GMP:
-
Segregation: Do not mix 2'-GMP waste with incompatible chemicals. At a minimum, segregate waste into the following categories:
-
Halogenated organic solvents
-
Non-halogenated organic solvents
-
Aqueous solutions (heavy metals, acids, bases)
-
-
Containerization: Use a designated, leak-proof, and compatible waste container for each waste stream. For instance, do not store acidic waste in metal containers.
-
Labeling: Clearly label the waste container with all its chemical constituents and their approximate concentrations.
-
Disposal: Arrange for pickup by your institution's hazardous waste disposal service.
Biologically Contaminated 2'-GMP:
Waste containing 2'-GMP that has been used in experiments involving recombinant or synthetic nucleic acids, cell cultures, bacteria, or other biological agents must be treated as biohazardous waste.[6][7]
-
Decontamination:
-
Autoclaving: This is a common and effective method for decontaminating solid and liquid biohazardous waste. Place the waste in an autoclavable bag or container before treatment.[6]
-
Chemical Disinfection: For liquid waste, add a suitable disinfectant such as bleach to a final concentration of 10% and allow a contact time of at least 30 minutes.[7]
-
-
Containment: After decontamination, place the waste in a designated biohazardous waste container (e.g., a red bag-lined bin).[6]
-
Disposal: Follow your institution's procedures for the disposal of biohazardous waste, which typically involves pickup by a specialized waste management service.
Decision-Making Workflow for 2'-GMP Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of 2'-GMP waste.
Spill and Emergency Procedures
In the event of a spill of 2'-GMP powder or solution:
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.
-
Personal Protection: Wear the appropriate PPE as outlined in Section 2.
-
Containment: For liquid spills, use an absorbent material to contain the spill.
-
Cleanup:
-
Solid Spills: Carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[3] Avoid generating dust.
-
Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth), and place it in a sealed container for disposal.
-
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: Dispose of the cleanup materials as hazardous waste.
Conclusion: A Commitment to Laboratory Safety
The proper disposal of this compound is a critical aspect of maintaining a safe and compliant laboratory environment. While 2'-GMP itself is considered a low-hazard chemical, its use in a research context necessitates a thorough evaluation of potential contamination with other hazardous or biohazardous materials. By following the step-by-step procedures and decision-making workflow outlined in this guide, researchers can ensure that 2'-GMP waste is managed responsibly, safeguarding both their personal safety and the integrity of the environment. Always consult your institution's specific EHS guidelines for final authority on waste disposal procedures.
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Guanosine 2'(3')-monophosphate, disodium salt monohydrate, mixed isomers - Material Safety Data Sheet. Cole-Parmer. [Link]
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Management of Biosafety Level 1 (BSL1) Recombinant or Synthetic Nucleic Acid Waste - Fact Sheet. The University of Utah Environmental Health and Safety. [Link]
-
Laboratory waste disposal procedure at a GMP site. GMP-Verlag. [Link]
-
Chemical Waste Disposal Guidelines. Emory University Department of Chemistry. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Guanosine-2'-monophosphate
Welcome to your essential guide on the safe handling of Guanosine-2'-monophosphate (G-2'-MP). As researchers, scientists, and drug development professionals, our work with nuanced biochemicals like G-2'-MP is foundational to discovery. This guide is designed to move beyond a simple checklist, providing a framework of expertise and causation for our safety protocols. While G-2'-MP is generally considered to have a low hazard profile, the core principle of laboratory safety is to minimize all chemical exposures. This document instills that principle, ensuring that every procedure is a self-validating system of safety and scientific integrity.
Hazard Assessment: Understanding the "Why" Behind the "What"
This compound, a purine ribonucleoside, is a key component in various biochemical studies.[1][2] A thorough risk assessment is the cornerstone of any laboratory procedure. Based on available Safety Data Sheets (SDS) and toxicological information, the primary hazards are associated with direct contact and inhalation of the powder form.[3]
While some assessments classify this chemical as not meeting GHS hazard criteria, it's crucial to acknowledge the gaps in toxicological data.[2][4] The toxicological properties have not been fully investigated, which mandates a cautious approach.[3] We must treat any substance of unknown toxicity as potentially hazardous.
Table 1: Hazard Profile of this compound
| Hazard Type | Description | Primary Exposure Route | Source(s) |
| Skin Irritation | May cause skin irritation upon contact. | Dermal | [3][5] |
| Eye Irritation | May cause eye irritation. Direct contact can lead to redness and discomfort. | Ocular | [3][5] |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation. | Inhalation | [3][5] |
| Digestive Irritation | Ingestion may cause irritation of the digestive tract. | Ingestion | [3] |
| Aquatic Hazard | Some reports indicate it may be harmful to aquatic life with long-lasting effects. | Environmental Release | [2] |
This profile dictates that our primary goal is to prevent the powdered chemical from coming into contact with our skin, eyes, or respiratory system.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not arbitrary; it is a direct response to the identified hazards. For G-2'-MP, the following PPE is mandatory to create an effective barrier against exposure.
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1 compliant safety glasses with side shields must be worn at all times in the laboratory where chemicals are handled.[6][7]
-
Causality: The crystalline powder nature of G-2'-MP poses a risk of accidental splashes during weighing or reconstitution. Safety glasses protect against this direct contact.[8]
Hand Protection
-
Minimum Requirement: Chemically resistant gloves, such as standard nitrile laboratory gloves, are required.[9][10]
-
Expert Insight: Always inspect gloves for tears or defects before use.[6][11] Gloves should be removed before touching common surfaces like doorknobs, keyboards, or personal phones to prevent cross-contamination.[11] Never reuse disposable gloves.[11] For prolonged handling, consider double-gloving.[7]
Body Protection
-
Minimum Requirement: A standard laboratory coat must be worn and kept fastened.[9][10]
-
Causality: A lab coat protects personal clothing from contamination with G-2'-MP powder and prevents the transfer of the chemical outside of the laboratory. Ensure it is removed before leaving the work area.[10]
Respiratory Protection
-
Standard Operations: Under normal conditions with adequate ventilation (e.g., on an open bench in a well-ventilated room), a respirator is not typically required.
-
High-Risk Operations: If there is a potential for significant aerosolization of the powder (e.g., handling large quantities, risk of spills), work should be conducted in a certified chemical fume hood.[7] If a fume hood is not available for such tasks, a NIOSH-approved respirator may be necessary.[6][10]
Caption: PPE Donning and Doffing Workflow for Routine Handling.
Operational Plan: From Vial to Solution
Safe handling is a systematic process. Following these steps minimizes exposure and ensures the integrity of your experiment.
-
Preparation: Before retrieving the chemical, ensure your workspace is clean and uncluttered.[6] Confirm the location of the nearest eyewash station and safety shower.[10]
-
Chemical Retrieval: Read the container label twice to confirm you have the correct substance.[9]
-
Weighing: If possible, weigh the powdered G-2'-MP inside a chemical fume hood or a ventilated balance enclosure to contain any airborne particles.
-
Reconstitution: When adding solvent, do so slowly to avoid splashing. Keep the container opening pointed away from your face.
-
Storage: After use, ensure the container is tightly closed.[3] Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[3]
-
Cleanup: Clean the work area thoroughly after completion.
Spill and Emergency Procedures
Accidents happen. A prepared response is critical to mitigating harm.
Small Spill on Benchtop
For a small spill of solid G-2'-MP:
-
Alert: Notify colleagues working nearby.
-
Contain: Do not use air currents to blow it away. If necessary, gently cover with a paper towel to prevent aerosolization.
-
Clean: Carefully sweep or vacuum the material into a designated hazardous waste container.[3] Avoid creating dust. Use a damp cloth for final cleaning of the area.
-
Dispose: All cleanup materials must be placed in the hazardous waste container.
Personal Exposure
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention if irritation persists.[6]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water.[3] Seek immediate medical attention.
Caption: Logical Flow for a Small Chemical Spill Response.
Disposal Plan: A Responsible Conclusion
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Waste Segregation: All materials contaminated with G-2'-MP, including used gloves, weigh boats, and cleaning materials, must be collected in a designated hazardous waste container.[7]
-
Labeling: The container must be clearly labeled as hazardous chemical waste, listing this compound as a constituent.
-
Consult EHS: Do not dispose of G-2'-MP down the drain or in the regular trash.[7][9] Contact your institution's Environmental Health and Safety (EHS) department for guidance on proper collection and disposal procedures, as local regulations must be followed.[4][7]
By adhering to these protocols, you not only ensure your own safety but also contribute to a culture of responsibility and excellence within the scientific community. Your diligence is the most valuable tool in the laboratory.
References
-
Guanosine 2'(3')-monophosphate, disodium salt monohydrate, mixed isomers - Material Safety Data Sheet. Cole-Parmer.
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Princeton University.
-
Lab Safety Rules and Guidelines. Southern Illinois University.
-
Essential Safety and Handling Guidance for Unknown Laboratory Chemicals. Benchchem.
-
Guanosine-2'(&3')-monophosphate disodium salt (mixed isomers). Chem-Impex.
-
General Rules for Working with Chemicals. University of Southern California.
-
Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies.
-
Personal Protective Equipment. StatPearls - NCBI Bookshelf.
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2'-Gmp | C10H14N5O8P. PubChem - NIH.
-
Personal Protective Equipment. US EPA.
-
Guanosine - Safety Data Sheet. Carl ROTH.
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Chapter 10: Personal Protective Equipment for Biohazards. University of Nevada, Reno.
-
PPE video guide - Droplet precautions (PPE). YouTube.
-
Guanosine Monophosphate | C10H14N5O8P. PubChem - NIH.
-
GUANOSINE:2H2O (15N5, 96-98%) - Safety Data Sheet. Cambridge Isotope Laboratories.
-
Guanosine 3′,5′-cyclic Monophosphate, Sodium Salt - Safety Data Sheet. Merck Millipore.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2'-Gmp | C10H14N5O8P | CID 135460966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. merckmillipore.com [merckmillipore.com]
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- 7. benchchem.com [benchchem.com]
- 8. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 9. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 10. www-s3-live.kent.edu [www-s3-live.kent.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
